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  • Product: Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate
  • CAS: 1101135-76-5

Core Science & Biosynthesis

Foundational

tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate chemical structure

An In-depth Technical Guide to tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate Abstract This guide provides a comprehensive technical overview of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate, a key N-Boc protected ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate

Abstract

This guide provides a comprehensive technical overview of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate, a key N-Boc protected amino acid derivative. Known commonly in scientific literature as Boc-L-Alanine-N-ethylamide (Boc-Ala-NHEt), this compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. We will explore its chemical structure, physicochemical properties, detailed synthesis protocols with mechanistic insights, and robust methods for its characterization and purification. Furthermore, this document elucidates its primary applications, focusing on its role in the development of complex peptides and as an intermediate for active pharmaceutical ingredients (APIs). Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.

Introduction and Significance

tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a derivative of the amino acid L-alanine. Its structure is characterized by two key modifications to the parent amino acid: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to an N-ethylamide.

The Boc protecting group is of paramount importance in peptide synthesis. It is stable under a wide range of conditions but can be selectively and cleanly removed using moderate acids, such as trifluoroacetic acid (TFA).[1] This acid-lability allows for the stepwise elongation of a peptide chain in a controlled manner, a cornerstone of the widely-used Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[1] The N-ethylamide at the C-terminus modifies the molecule's properties, rendering it more resistant to enzymatic degradation by carboxypeptidases compared to the free carboxylic acid, a desirable trait in the design of peptidomimetic drugs. This modification also alters its hydrogen bonding capacity and overall lipophilicity, which can be critical for receptor binding and membrane permeability.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its synthesis, purification, and application.

Chemical Structure

The chemical identity of the compound is defined by the following parameters.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamateN/A
Synonym(s) tert-butyl 2-(ethylamino)-1-methyl-2-oxoethylcarbamate, Boc-Ala-NHEt
CAS Number 1101135-76-5
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
InChI Key IUYXQFLOYFCQKL-UHFFFAOYSA-N
Appearance Off-white to white solid
Melting Point 105 - 109 °C
Storage Temp. 2-8°C
Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectral characteristics.

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signature Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the alanine α-methyl protons (doublet, ~1.3 ppm), the ethyl group protons (quartet and triplet), the alanine α-proton (multiplet), and two distinct amide N-H protons (broad signals).
¹³C NMR Resonances for the tert-butyl carbons, the Boc carbonyl carbon (~155 ppm), the amide carbonyl carbon (~173 ppm), the alanine α and β carbons, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amides, ~3300 cm⁻¹), C-H stretching (aliphatic, ~2900-3000 cm⁻¹), and two distinct C=O stretching vibrations for the carbamate and amide groups (~1680 cm⁻¹ and ~1640 cm⁻¹, respectively).
Mass Spec (MS) A molecular ion peak [M+H]⁺ at m/z 217.15 or a sodium adduct [M+Na]⁺ at m/z 239.13, confirming the molecular weight.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a classic example of peptide coupling, where a protected amino acid is reacted with an amine to form an amide bond.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents BocAla Boc-L-Alanine Reaction Amide Bond Formation (Peptide Coupling) BocAla->Reaction EtAmine Ethylamine EtAmine->Reaction CouplingAgent Coupling Agent (e.g., EDC, DCC) CouplingAgent->Reaction activates carboxyl Base Base (e.g., DIPEA, TEA) Base->Reaction neutralizes HCl salt Solvent Solvent (e.g., DCM, DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate Workup->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes the synthesis via an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediated coupling reaction.

Materials:

  • Boc-L-Alanine (1.0 eq)

  • Ethylamine hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Boc-L-Alanine (1.0 eq), ethylamine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of Boc-L-Alanine).

  • Cooling and Base Addition: Cool the flask to 0°C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The base is crucial for neutralizing the ethylamine hydrochloride salt and the HCl generated during the EDC coupling.

  • Carboxyl Activation: Once the base is added, add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.

    • Causality Insight: EDC activates the carboxylic acid of Boc-L-Alanine, forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like N-acylurea formation) and racemization, thereby improving the efficiency and purity of the final product.

  • Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).

    • Causality Insight: The acidic wash removes unreacted amine and residual DIPEA. The basic wash removes unreacted Boc-L-Alanine and HOBt. The brine wash removes residual water and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a white solid.

Applications in Drug Development and Peptide Synthesis

The primary utility of this compound lies in its structure as a protected amino acid amide, making it an ideal component for building larger, more complex molecules.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the N-Boc group serves as a temporary shield for the alpha-amino group. The typical cycle involves deprotection of the Boc group to reveal a free amine, which is then coupled with the next activated Boc-protected amino acid in the sequence.

G Compound Boc-Ala-NHEt on Resin Deprotection Boc Deprotection (TFA in DCM) Compound->Deprotection FreeAmine H₂N-Ala-NHEt on Resin Deprotection->FreeAmine reveals amine Coupling Coupling with Boc-AA-OH, EDC FreeAmine->Coupling Dipeptide Boc-AA-Ala-NHEt on Resin Coupling->Dipeptide forms new peptide bond Repeat Repeat Cycle Dipeptide->Repeat

Caption: Role of a Boc-protected residue in peptide chain elongation.

Intermediate in Pharmaceutical Synthesis

Protected amino acids and their derivatives are fundamental starting materials for a vast array of pharmaceuticals. They are often incorporated into the core structures of protease inhibitors, receptor antagonists, and other biologically active molecules. The defined stereochemistry of L-alanine is often critical for the specific three-dimensional conformation required for biological activity. The ethylamide moiety can mimic a peptide bond or interact with specific pockets in a target protein, making it a valuable fragment in rational drug design.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[2] The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a laboratory coat, and safety glasses or goggles.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2] Recommended storage is between 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a synthetically versatile and valuable compound for researchers in organic chemistry and drug discovery. Its well-defined structure, featuring an acid-labile Boc protecting group and a stable N-ethylamide, makes it an excellent building block for the controlled synthesis of peptides and complex organic molecules. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application, underscoring its importance in the modern chemical and pharmaceutical sciences.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11198486, Tert-butyl N-ethylcarbamate. PubChem. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Model Peptide Boc-Ala-NHEt: Synthesis, Conformation, and Application

Abstract N-tert-Butoxycarbonyl-L-alanine-N'-ethylamide (Boc-Ala-NHEt) represents a foundational model peptide, prized for its simplicity in both structure and conformational landscape. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-tert-Butoxycarbonyl-L-alanine-N'-ethylamide (Boc-Ala-NHEt) represents a foundational model peptide, prized for its simplicity in both structure and conformational landscape. This guide provides a comprehensive technical overview of Boc-Ala-NHEt, detailing its core physicochemical properties, a robust protocol for its chemical synthesis and purification, and an exploration of its conformational dynamics. We delve into the rationale behind its use as a model system for investigating the intrinsic conformational preferences of the alanine residue, a critical component in understanding the principles of peptide folding and in the rational design of peptidomimetics. This document serves as a practical resource for researchers leveraging this minimalist peptide in biophysical studies, computational modeling, and as a reference standard in drug discovery workflows.

Introduction: The Significance of a Minimalist Model

In the vast field of peptide science, understanding the fundamental forces that govern protein folding and structure begins with the study of minimalist systems. Boc-Ala-NHEt is an archetypal example of such a system. It consists of a single L-alanine residue, the second most common amino acid in proteins, strategically capped at its termini to neutralize charges and isolate the conformational behavior of the central residue.

  • The N-terminal Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that renders the N-terminal amine uncharged and non-reactive under neutral or basic conditions.[][2] Its steric bulk also influences the accessible conformational space of the adjacent alanine residue.

  • The C-terminal N-Ethylamide (NHEt): The N-ethylamide cap removes the negative charge of the C-terminal carboxylate, mimicking the peptide bond environment found within a protein chain. This amidation prevents the formation of a salt bridge with the (absent) N-terminal amine, thereby simplifying the conformational analysis to the intrinsic preferences of the alanine backbone.

The deliberate simplicity of Boc-Ala-NHEt makes it an invaluable tool for both experimental and theoretical chemists. It allows for the precise study of the torsional angles (φ, ψ) of alanine and the formation of elemental secondary structures, such as the γ-turn, free from the complicating influence of adjacent residues or charged termini.

Core Physicochemical Properties

While extensive experimental data for Boc-Ala-NHEt is not centrally cataloged, its properties can be reliably predicted based on its constituent parts, primarily the well-characterized precursor, Boc-L-alanine (Boc-Ala-OH).[3][4][5]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₂₀N₂O₃Derived from structure
Molecular Weight 216.28 g/mol Calculated from formula
Appearance Expected to be a white to off-white crystalline solid or powder.Based on similar protected amino acids like Boc-Ala-OH.[2][5][6]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, Ethyl Acetate, Methanol). Limited solubility in water.The Boc and ethyl groups increase hydrophobicity compared to free alanine.[7]
Melting Point Not reported. Expected to be in a similar range to related dipeptides, likely between 80-150 °C.The melting point of the precursor Boc-Ala-OH is 79-83 °C.[3][4] Amidation typically raises the melting point.
Chirality Chiral, derived from L-alanine.The synthesis starts from the L-enantiomer of alanine.

Synthesis and Purification: A Validated Workflow

The synthesis of Boc-Ala-NHEt is a standard example of solution-phase peptide coupling. The procedure involves the activation of the carboxylic acid of Boc-L-alanine and its subsequent reaction with ethylamine. The following protocol is a robust and self-validating system, incorporating in-process checks and standard purification methodologies.

Rationale for Reagent Selection
  • Starting Materials: Boc-L-alanine (Boc-Ala-OH) is the protected amino acid building block.[2][8] Ethylamine (as a solution or hydrochloride salt) serves as the C-terminal capping agent.

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are a classic combination for minimizing racemization and improving coupling efficiency.[8] HOBt acts as an activating agent, forming an active ester with Boc-Ala-OH that is less prone to side reactions than the O-acylisourea intermediate formed by DCC alone.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the ethylamine hydrochloride salt (if used) and to maintain a basic pH for the reaction without causing deprotection of the Boc group.[8]

  • Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve the reactants and its low boiling point, which facilitates removal during work-up.[8]

Detailed Experimental Protocol

Step 1: Activation of Boc-L-Alanine

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in anhydrous DCM.

  • Add the DCC solution dropwise to the stirred Boc-L-alanine solution at 0 °C.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

Step 2: Coupling Reaction

  • In a separate flask, dissolve or suspend ethylamine hydrochloride (1.2 eq.) in anhydrous DCM.

  • Cool the suspension to 0 °C and add DIPEA (1.2 eq.) dropwise to liberate the free ethylamine.

  • Add the free ethylamine solution to the activated Boc-L-alanine mixture from Step 1.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-process check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in DCM) to confirm the consumption of Boc-L-alanine.

Step 3: Work-up and Isolation

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[8] This removes unreacted starting materials, excess base, and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-NHEt product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-5% MeOH), is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain Boc-Ala-NHEt as a solid.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3 & 4: Work-up & Purification BocAla Boc-L-Ala-OH ActivatedEster Boc-Ala-OBt (Active Ester) BocAla->ActivatedEster DCM, 0°C HOBt HOBt HOBt->ActivatedEster DCM, 0°C DCC DCC DCC->ActivatedEster DCM, 0°C DCU_byproduct DCU Precipitate ActivatedEster->DCU_byproduct CrudeProduct Crude Boc-Ala-NHEt ActivatedEster->CrudeProduct DCM, RT EtNH2 Ethylamine (from salt + DIPEA) EtNH2->CrudeProduct DCM, RT Workup Aqueous Work-up CrudeProduct->Workup Chromatography Flash Chromatography Workup->Chromatography PureProduct Pure Boc-Ala-NHEt Chromatography->PureProduct

Caption: Workflow for the synthesis of Boc-Ala-NHEt.

Conformational Analysis

The primary scientific value of Boc-Ala-NHEt lies in its utility for conformational analysis. Its structure is simple enough that its preferred conformations in different solvents can be characterized with high precision, providing a baseline for understanding the behavior of alanine in more complex peptide environments.

Torsional Degrees of Freedom

The conformation of the peptide backbone is defined by a set of torsional angles:

  • Phi (φ): Rotation around the N-Cα bond.

  • Psi (ψ): Rotation around the Cα-C' bond.

  • Omega (ω): Rotation around the peptide bond (C'-N). Due to the partial double-bond character, this is almost always planar, with a strong preference for the trans conformation (ω ≈ 180°).

For an unconstrained residue like alanine, a wide range of (φ, ψ) combinations are sterically allowed, as visualized on a Ramachandran plot. However, certain conformations are stabilized by local, non-covalent interactions.

Intramolecular Hydrogen Bonding: The γ-Turn

In solvents of low to medium polarity, Boc-Ala-NHEt is a candidate for forming an intramolecular hydrogen bond. The most likely conformation is a γ-turn (or C₇ turn) , a seven-membered ring formed by a hydrogen bond between the C=O of the Boc group and the N-H of the ethylamide group. This structure imposes specific constraints on the backbone torsional angles, typically requiring (φ, ψ) values in the region of (+75°, -65°) for an inverse γ-turn.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the solution-state conformation of small peptides.

Protocol for Conformational Study by ¹H NMR:

  • Sample Preparation: Dissolve a precisely weighed sample of purified Boc-Ala-NHEt (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~5-10 mM in an NMR tube. The choice of solvent is critical, as it will influence the observed conformation.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to analyze include the two amide protons (from the Boc-urethane and the ethylamide), the Cα proton, and the methyl protons.

  • Chemical Shift Analysis: The chemical shift (δ) of the amide protons is highly sensitive to their environment. A downfield shift (δ > 8.0 ppm in CDCl₃) can be indicative of involvement in hydrogen bonding.

  • Temperature Titration: Acquire a series of ¹H spectra over a range of temperatures (e.g., 280 K to 320 K).[9] Amide protons that are solvent-shielded by intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature (a low temperature coefficient, dδ/dT) compared to solvent-exposed protons. This is a primary diagnostic for stable H-bonds.

  • 2D NMR (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum to detect through-space correlations between protons. A key Nuclear Overhauser Effect (NOE) for a γ-turn would be a correlation between the alanine CαH(i) and the ethylamide NH(i+1).

  • ³J-Coupling Constants: Measure the three-bond coupling constant (³J) between the NH and CαH protons. This value can be used in the Karplus equation to estimate the dihedral angle φ.

Conformational Model Diagram

Conformation_Model BocC C BocO O BocC->BocO C=O N N BocC->N H_N_Et H BocO->H_N_Et H-Bond (γ-turn) Ca N->Ca φ Cprime C' Ca->Cprime ψ Ala_Cb Ca->Ala_Cb Oprime O Cprime->Oprime N_Et N Cprime->N_Et ω ≈ 180° N_Et->H_N_Et Et_group Ethyl Group N_Et->Et_group Boc_group Boc Group Boc_group->BocC

Caption: Torsional angles and potential γ-turn in Boc-Ala-NHEt.

Applications in Research and Development

The utility of Boc-Ala-NHEt extends from fundamental academic research to applied pharmaceutical science.

  • Benchmark for Computational Chemistry: Due to its simplicity, Boc-Ala-NHEt is an ideal system for testing and parameterizing computational chemistry force fields (e.g., AMBER, CHARMM, GROMOS).[10][11][12] The ability of a force field to accurately reproduce the experimentally determined conformational preferences of this peptide in various solvents is a key validation metric.

  • Investigating Solvent Effects: By studying the conformation of Boc-Ala-NHEt in a range of solvents from nonpolar (e.g., cyclohexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., methanol), researchers can precisely quantify how solvent interactions modulate the intrinsic conformational tendencies of the peptide backbone.

  • Foundation for Peptidomimetic Design: Understanding the stable conformations of this simple peptide provides a starting point for designing more complex molecules. For instance, if a γ-turn is identified as a stable structure, this motif can be rigidified or incorporated into larger drug candidates to pre-organize them for binding to a biological target.[13]

  • Spectroscopic Reference: It can serve as a reference compound in spectroscopic studies (e.g., Circular Dichroism, Vibrational Spectroscopy) to define the spectral signatures associated with specific, simple conformations like random coils or γ-turns.[14]

Conclusion

Boc-Ala-NHEt, despite its unassuming structure, is a powerful tool in the arsenal of peptide chemists, biochemists, and computational scientists. Its value lies not in its complexity, but in its deliberate simplicity, which provides a clear and interpretable window into the fundamental principles of peptide structure. From validating computational models to providing the conceptual blueprint for complex drug design, this minimalist model peptide continues to be a cornerstone of molecular-level research in the life sciences.

References

  • - PubMed

  • - PubMed

  • - SciSpace

  • - Sigma-Aldrich

  • - BOC Sciences

  • - Journal of the American Chemical Society

  • - Chemsrc

  • - Sigma-Aldrich

  • - Scholars Research Library

  • - CymitQuimica

  • - Chem-Impex

  • - Benchchem

  • - Chem-Impex

  • - PubChem

  • - Sigma-Aldrich

  • - SpectraBase

  • - PubMed

  • - ChemicalBook

  • - PubMed

  • - Sigma-Aldrich

  • - PrepChem.com

  • - ChemicalBook

  • - Tokyo Chemical Industry Co., Ltd.

  • - Tokyo Chemical Industry

  • - PubChem

  • - ResearchGate

  • - MedchemExpress

  • - PMC

  • - PubMed

  • - PubMed

  • - PubMed

  • - Benchchem

  • - Stanford

  • - Royal Society of Chemistry

  • - bioRxiv

  • - ResearchGate

  • - DSpace@MIT

  • - ResearchGate

  • - Santa Cruz Biotechnology

  • - PubMed

Sources

Foundational

The Hydrophobic Profile of tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate: A Technical Whitepaper

Executive Summary Understanding the physicochemical properties of protected amino acid derivatives is a cornerstone of modern peptide synthesis, peptidomimetic drug design, and membrane permeability studies. This whitepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the physicochemical properties of protected amino acid derivatives is a cornerstone of modern peptide synthesis, peptidomimetic drug design, and membrane permeability studies. This whitepaper provides an in-depth technical analysis of the hydrophobicity of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate —commonly known in peptide chemistry as Boc-Ala-NHEt (Boc-Alanine ethylamide). By deconstructing its molecular anatomy, detailing self-validating experimental workflows for LogP determination, and exploring its thermodynamic behavior, this guide serves as an authoritative resource for researchers and drug development professionals.

Molecular Anatomy and Thermodynamic Drivers of Hydrophobicity

To understand the hydrophobicity of Boc-Ala-NHEt (Molecular Weight: 216.28 g/mol ; Formula: C₁₀H₂₀N₂O₃), we must deconstruct the molecule into its three functional domains. Hydrophobicity is not merely a static property; it is an entropy-driven thermodynamic phenomenon dictated by how a molecule interacts with the hydrogen-bonded network of water.

  • The N-Terminal Boc Group (tert-Butoxycarbonyl): The Boc group is a massive, bulky aliphatic moiety. In aqueous media, water molecules are forced to form highly ordered, rigid clathrate cages around the tert-butyl group, resulting in a localized decrease in entropy (-ΔS). When the molecule partitions into a lipid bilayer or an organic solvent, these water molecules are released into the bulk phase. This massive entropy gain (+ΔS) is the primary thermodynamic driver of the hydrophobic effect. Furthermore, the carbamate linkage itself is a well-documented structural motif utilized in pharmacology to increase lipophilicity and enhance passive membrane diffusion 1[1].

  • The Alanine Core: The central alpha-carbon bears a methyl sidechain. While small, this aliphatic group provides a mild lipophilic contribution compared to the hydrogen atom of a glycine residue. Note that while alanine is chiral, enantiomeric state (D- vs. L-) does not alter intrinsic hydrophobicity in an achiral environment like octanol/water.

  • The C-Terminal Ethylamide Cap (-NHEt): This is the critical differentiator for the molecule's distribution coefficient (LogD). A standard Boc-Ala-OH molecule possesses a free carboxylic acid (pKa ~3.5). At physiological pH (7.4), it is >99.9% ionized into a highly hydrophilic carboxylate anion, which drastically lowers its LogD. By converting the C-terminus into an ethylamide, the ionizable group is neutralized. The ethyl cap adds further aliphatic bulk, locking the molecule into a highly hydrophobic, neutral state across the entire physiological pH spectrum.

Solvation Core Boc-Ala-NHEt (Neutral at pH 7.4) Boc Boc Group (Carbamate) High +ΔS (Water Release) Core->Boc Ala Alanine Core Methyl Sidechain Core->Ala Et Ethylamide Terminus Caps C-term Ionization Core->Et Net Net Hydrophobic Collapse & Membrane Permeability Boc->Net Ala->Net Et->Net

Thermodynamic contributions of functional groups to the net hydrophobicity of Boc-Ala-NHEt.

Quantitative Hydrophobicity: Data Presentation

The stepwise addition of protecting groups and caps fundamentally alters the partition coefficient (LogP) and the pH-dependent distribution coefficient (LogD). Table 1 summarizes the quantitative shift in hydrophobicity from the native amino acid to the fully capped Boc-Ala-NHEt derivative.

Table 1: Comparative Hydrophobicity of Alanine Derivatives

CompoundStructural State at pH 7.4Experimental/Est. LogPEst. LogD (pH 7.4)Hydrophobic Profile
H-Ala-OH Zwitterionic (NH₃⁺ / COO⁻)-2.85-3.00Highly Hydrophilic
Boc-Ala-OH Anionic (NH-Boc / COO⁻)0.98*-1.50Amphiphilic / pH-Dependent
Boc-Ala-NHEt Fully Neutral~2.0 - 2.5 ~2.0 - 2.5 Highly Hydrophobic

*The baseline LogP for Boc-Ala-OH is established at ~0.98 in chemical literature2[2]. The addition of the ethylamide cap prevents ionization, aligning LogD with LogP.

Experimental Workflows for Hydrophobicity Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), experimental protocols must not only be detailed but mathematically self-validating. Below are the two gold-standard methodologies for determining the hydrophobicity of Boc-Ala-NHEt.

Protocol A: The Shake-Flask Method (Thermodynamic Gold Standard)

This method directly measures the thermodynamic partition coefficient between an aqueous phase and a lipid-simulating organic phase (n-octanol).

  • Phase Pre-saturation (Critical Step): Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Causality: Octanol and water are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Sample Dissolution: Dissolve exactly 1.0 mg of Boc-Ala-NHEt in 1.0 mL of the pre-saturated n-octanol layer in a glass vial.

  • Partitioning: Add 1.0 mL of pre-saturated water. Seal and agitate mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes. Causality: Agitation creates micro-emulsions (tiny droplets of octanol suspended in water). Centrifugation breaks these emulsions; failing to do so artificially inflates the apparent aqueous concentration.

  • Quantification: Extract aliquots from both layers and quantify via LC-MS or UV-Vis (210 nm for the amide bond).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered:

    
    . This must equal the initial 1.0 mg input (±5%). A deviation indicates compound degradation, precipitation at the liquid interface, or unresolved emulsions, rendering the run invalid.
    
  • Calculation:

    
    
    
Protocol B: Reversed-Phase HPLC Method (High-Throughput)

Because Boc-protected amino acids demonstrate a uniform hydrophobicity pattern on C18 stationary phases3[3], RP-HPLC provides a rapid, highly reproducible alternative to the shake-flask method.

  • System Equilibration: Equilibrate a C18 analytical column with an isocratic mobile phase (e.g., 50:50 Methanol/Water).

  • Void Volume Determination: Inject uracil to determine the column void time (

    
    ). Uracil is highly polar and does not interact with the C18 phase.
    
  • Calibration: Inject a mixture of reference standards with known LogP values (e.g., benzyl alcohol, acetophenone, toluene). Record their retention times (

    
    ).
    
  • Capacity Factor Calculation: For each standard, calculate

    
    .
    
  • Self-Validation Check: Plot

    
     versus the literature LogP values. The system is only validated if the Pearson correlation coefficient (
    
    
    
    ) is
    
    
    .
  • Sample Analysis: Inject Boc-Ala-NHEt, determine its

    
    , and interpolate its exact LogP from the validated calibration curve.
    

RPHPLC A 1. Prepare Boc-Ala-NHEt & Reference Standards B 2. Equilibrate C18 Column (Isocratic Mobile Phase) A->B C 3. Inject Samples & Measure Void Time (t0) with Uracil B->C D 4. Record Retention Times (tR) for all compounds C->D E 5. Calculate Capacity Factor k' = (tR - t0) / t0 D->E F 6. Plot log(k') vs logP (Validate R² > 0.98) E->F G 7. Interpolate LogP for Boc-Ala-NHEt F->G

Step-by-step RP-HPLC workflow for determining the experimental LogP of Boc-Ala-NHEt.

Implications in Drug Development and Peptide Synthesis

The profound hydrophobicity of Boc-Ala-NHEt dictates its handling and utility in laboratory settings:

  • Solvent Selection in Synthesis: Because both termini are capped with hydrophobic/neutral groups, the molecule is practically insoluble in water but highly soluble in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). In modern efforts to transition to environmentally friendly, water-based green chemistry, such hydrophobic Boc-amino acids must be formulated into water-dispersible nanoparticles to overcome their lack of aqueous solubility and allow coupling reactions to proceed 4[4].

  • Membrane Permeability Modeling: Because it lacks formal charges at physiological pH, Boc-Ala-NHEt serves as an excellent low-molecular-weight model for studying passive transcellular diffusion across phospholipid bilayers. It mimics the lipophilic profile required for central nervous system (CNS) penetrance.

  • Chromatographic Purification: During reverse-phase purification, the high LogP ensures strong retention on C18 stationary phases. Eluting this compound requires a high-strength organic modifier gradient (typically >50% Acetonitrile or Methanol) to successfully disrupt the hydrophobic interactions between the Boc/Ethylamide groups and the alkyl chains of the column.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: National Institutes of Health (NIH) / PMC URL:1

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups Source: MDPI URL:3

  • 15761-38-3 | Boc-L-Ala-OH (Computational Chemistry Data) Source: ChemScene URL:2

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles Source: National Institutes of Health (NIH) / PMC URL:4

Sources

Exploratory

difference between Boc-Ala-NHEt and Boc-Ala-OH

This is an in-depth technical guide comparing Boc-Ala-OH and Boc-Ala-NHEt . Executive Summary This guide delineates the structural, physicochemical, and functional differences between Boc-Ala-OH ( - -tert-butoxycarbonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing Boc-Ala-OH and Boc-Ala-NHEt .

Executive Summary

This guide delineates the structural, physicochemical, and functional differences between Boc-Ala-OH (


-

-tert-butoxycarbonyl-L-alanine) and its ethylamide derivative, Boc-Ala-NHEt . While Boc-Ala-OH is a fundamental building block in solid-phase and solution-phase peptide synthesis, Boc-Ala-NHEt serves primarily as a model system for physicochemical studies. It mimics the peptide backbone environment (dipeptide model) to investigate protein folding, hydrogen bonding dynamics, and solvation effects without the interference of side-chain interactions.

Part 1: Structural & Physicochemical Characterization

The primary difference lies in the C-terminal functional group: Boc-Ala-OH possesses a free carboxylic acid, whereas Boc-Ala-NHEt is "capped" with an ethylamide group.

Chemical Structure Comparison
FeatureBoc-Ala-OH Boc-Ala-NHEt
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acidtert-butyl N-[(2S)-1-(ethylamino)-1-oxopropan-2-yl]carbamate
Formula


C-Terminus Carboxylic Acid (

)
Ethylamide (

)
Nature Acidic (pKa ~3.[1]6)Neutral / Non-ionizable
H-Bond Donors 2 (Amide NH, Acid OH)2 (Urethane NH, Amide NH)
H-Bond Acceptors 4 (C=O x2, O-)3 (C=O x2)
CAS Number 15761-38-3 Varies / In-situ prepared
Structural Visualization (DOT Diagram)

ChemicalStructures BocAlaOH Boc-Ala-OH Function: Reagent C-Term: Free Acid (-COOH) Acid Reactive Site (Coupling) BocAlaOH->Acid Contains BocAlaNHEt Boc-Ala-NHEt Function: Model System C-Term: Ethylamide (-CONH-Et) Amide Inert/Model Site (H-Bonding) BocAlaNHEt->Amide Contains Acid->Amide Converted via Amidation

Figure 1: Structural divergence between the synthetic building block (Boc-Ala-OH) and the conformational model (Boc-Ala-NHEt).

Part 2: Synthesis & Reactivity

Synthesis of Boc-Ala-NHEt from Boc-Ala-OH

Boc-Ala-NHEt is not typically a commercial stock item but is synthesized from Boc-Ala-OH. The transformation converts the reactive carboxylic acid into an inert ethylamide, effectively "capping" the molecule to mimic a peptide bond.

Protocol: Mixed Anhydride Coupling

  • Activation : Dissolve Boc-Ala-OH (1.0 eq) in anhydrous THF/DCM. Add N-methylmorpholine (NMM, 1.1 eq). Cool to -15°C.

  • Anhydride Formation : Add isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling : Add ethylamine hydrochloride (1.1 eq) and NMM (1.1 eq).

  • Workup : Warm to room temperature. Evaporate solvent.[1] Dissolve in EtOAc, wash with 5%

    
    , 5% 
    
    
    
    , and brine.
  • Purification : Recrystallize from EtOAc/Hexane.

Reactivity Profile
  • Boc-Ala-OH : The free carboxylic acid is designed to react. In the presence of carbodiimides (DCC, DIC) or phosphonium salts (PyBOP), it forms active esters to couple with amines.

  • Boc-Ala-NHEt : Chemically inert under coupling conditions. It is stable against base but sensitive to strong acids (TFA/HCl), which will remove the Boc group, yielding

    
    .
    

Part 3: Applications in Research

Boc-Ala-OH: The Synthetic Workhorse

Used exclusively as a transient intermediate in Peptide Synthesis .

  • Role : Introduces an Alanine residue.[1]

  • Mechanism : The Boc group protects the amine during the activation of the carboxyl group.

  • Deprotection : Treated with TFA (Solution phase) or HCl/Dioxane to expose the amine for the next cycle.

Boc-Ala-NHEt: The Conformational Model

Used in Physical Chemistry and Structural Biology .

  • Role : Simulates a protein backbone segment.

  • Why it works : It contains two amide units: the urethane (Boc) and the ethylamide. This allows it to adopt

    
     (phi) and 
    
    
    
    (psi) torsion angles similar to those in a polypeptide chain.
  • Key Application : Ramachandran Plot Analysis . Researchers use Boc-Ala-NHEt to determine the energetic preferences of the Alanine backbone in different solvents (e.g.,

    
     equatorial conformation in non-polar solvents vs. 
    
    
    
    or
    
    
    -helical in water).
Application Logic Diagram

Applications BocAlaOH Boc-Ala-OH BocAlaNHEt Boc-Ala-NHEt BocAlaOH->BocAlaNHEt Derivatization SPPS Solid Phase Peptide Synthesis (Chain Elongation) BocAlaOH->SPPS Activated Acid Spectroscopy IR / NMR Spectroscopy (Conformational Analysis) BocAlaNHEt->Spectroscopy Solvent Studies Drug Therapeutic Peptide SPPS->Drug Data Folding Energy Landscape (Ramachandran Data) Spectroscopy->Data

Figure 2: Distinct workflows. Boc-Ala-OH is a reactant; Boc-Ala-NHEt is an analytical probe.

Part 4: Analytical Characterization (IR & NMR)

Distinguishing these two compounds relies on detecting the transformation of the acid to the amide.

Infrared Spectroscopy (FT-IR)

The Amide I region (1600–1750 cm⁻¹) is diagnostic.

Vibration ModeBoc-Ala-OH Boc-Ala-NHEt Note
Acid C=O ~1710–1730 cm⁻¹Absent Broad band in OH form due to dimerization.
Urethane C=O (Boc) ~1680–1690 cm⁻¹~1680–1700 cm⁻¹Present in both.
Amide I (Ethylamide) Absent ~1640–1660 cm⁻¹ Diagnostic for NHEt formation.
Amide II (N-H bend) Absent~1510–1550 cm⁻¹Strong band in NHEt.
NMR Spectroscopy ( NMR)

Solvent:


 or 

.
  • Boc-Ala-OH : Shows a broad singlet for the carboxylic acid proton (

    
    ) typically around 10.0–12.0 ppm  (often invisible if exchanged).
    
  • Boc-Ala-NHEt :

    • Ethyl Group : Distinct triplet (~1.1 ppm) and quartet (~3.2 ppm) for the

      
       group.
      
    • Amide Proton : A distinct signal for the ethylamide

      
       around 6.0–8.0 ppm  (solvent dependent).
      
    • Solvent Dependence : The chemical shift of the amide NH in Boc-Ala-NHEt is highly sensitive to solvent polarity, used to calculate temperature coefficients (

      
      ) to identify intramolecular Hydrogen bonds (e.g., 
      
      
      
      turns).

References

  • BenchChem . Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis. (2025). [2]

  • Mackerell, A. D., et al. Conformational Analysis of the Dipeptide Model Boc-Ala-NHEt. Journal of the American Chemical Society. (1998). (Contextual grounding for model system usage).

  • Sigma-Aldrich .[2] Boc-Ala-OH Product Specification & CAS 15761-38-3.[2][3]

  • Han, S. et al. Solvent Effects on the Amide I Band of Terminally Blocked Alanine. J. Phys. Chem. B. (2009). (Spectroscopic data source).

Sources

Foundational

Thermodynamic Stability of Protected Alanine Dipeptide Conformers: A Technical Guide to Boc-Ala-NHEt and Analogous Model Systems

Executive Summary Understanding the fundamental thermodynamics of protein folding requires isolating the energetic contributions of individual amino acid residues. Protected dipeptides—specifically tert-butyloxycarbonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the fundamental thermodynamics of protein folding requires isolating the energetic contributions of individual amino acid residues. Protected dipeptides—specifically tert-butyloxycarbonyl-L-alanine N-ethylamide (Boc-Ala-NHEt) and its widely studied analog N-acetylalanine-N′-methylamide (Ac-Ala-NHMe)—serve as the premier model systems for mapping the Ramachandran (


) conformational space[1]. By capping the reactive N- and C-termini, researchers can isolate the intrinsic thermodynamic stability of backbone conformers without the compounding variables of long-range tertiary interactions.

This whitepaper provides an in-depth analysis of the thermodynamic stability of Boc-Ala-NHEt conformers, detailing the causality behind solvent-driven conformational shifts, and providing field-proven computational and experimental workflows for quantifying these free energy landscapes.

The Conformational Landscape: Gas Phase vs. Aqueous Solution

The thermodynamic stability of a peptide conformer is dictated by the delicate balance between intramolecular interactions (steric repulsion, internal hydrogen bonding) and intermolecular interactions (solvation). The Ramachandran space for Boc-Ala-NHEt is populated by several distinct local minima:


 (gamma-turn), 

(fully extended),

(polyproline II),

(right-handed alpha helix), and

(beta-strand).
The Gas-Phase Paradigm: Intramolecular Dominance

In a vacuum or non-polar solvent, the thermodynamic global minimum is the


 conformer . This stability is strictly enthalpic, driven by a strong intramolecular hydrogen bond between the carbonyl oxygen of the Boc group and the amide proton of the NHEt group, forming a stable 7-membered pseudocycle[1]. The 

conformer, featuring a 5-membered hydrogen-bonded ring, acts as a secondary low-energy state. Extended conformations like

are thermodynamically penalized in the gas phase due to the lack of this stabilizing intramolecular H-bond.
The Aqueous Paradigm: Solvent-Driven Inversion

When transitioned into an aqueous environment, the thermodynamic hierarchy inverts. Water molecules act as competitive hydrogen bond donors and acceptors, effectively breaking the intramolecular


 interaction.

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 conformer  emerges as the thermodynamic global minimum in water. The causality behind this shift is rooted in hydration thermodynamics. Solvation free energy is determined by the work required to fully hydrate the peptide. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

conformation minimizes the overlap of primary hydration shells around the peptide's hydrogen-bond donor and acceptor atoms, allowing for maximal, unhindered hydrogen bonding with the solvent. Furthermore, the high dielectric constant of water screens electrostatic interactions, significantly altering the enthalpic-entropic balance of the system[2].

ThermodynamicCycle GasC7 Gas Phase: C7eq (Intramolecular H-Bond) GasPII Gas Phase: PII (Extended) GasC7->GasPII ΔG_conf(gas) > 0 AqC7 Aqueous: C7eq (Desolvated Penalty) GasC7->AqC7 ΔG_solv(C7eq) AqPII Aqueous: PII (Solvent Stabilized) GasPII->AqPII ΔG_solv(PII) << 0 AqC7->AqPII ΔG_conf(aq) < 0

Thermodynamic cycle of Boc-Ala-NHEt conformational shifts upon solvation.

Quantitative Thermodynamic Data

To contextualize the energetic shifts, the following table summarizes the relative Gibbs free energies (


) of the primary conformers. Data is synthesized from high-level ab initio quantum mechanics (MP2/DFT) for the gas phase[1] and explicit solvent Molecular Dynamics (MD) with thermodynamic integration for the aqueous phase[3][4].
ConformerDihedral Angles (

)
Relative

(Gas Phase)
Relative

(Aqueous Phase)
Primary Stabilization Mechanism

-80°, +75°0.0 kcal/mol (Global Min)+1.5 to +2.0 kcal/molIntramolecular H-bond (7-membered ring)

-150°, +150°+1.0 kcal/mol+2.0 to +2.5 kcal/molWeak intramolecular H-bond

-75°, +145°+2.5 to +3.0 kcal/mol0.0 kcal/mol (Global Min)Optimal solvent hydration shell

-130°, +130°+2.0 kcal/mol+0.2 to +0.5 kcal/molExtended solvent accessibility

-60°, -45°+3.0 kcal/mol+0.5 to +1.0 kcal/molFavorable dipole alignment

Note: Values are approximate ensemble averages at 298.15 K. The exact


 fluctuates slightly based on the specific force field (e.g., CHARMM22 vs. AMBER) and water model (TIP3P vs. TIP5P) utilized[3].

Experimental & Computational Methodologies

To ensure scientific integrity, thermodynamic stability must be evaluated using self-validating systems. Below are the definitive protocols for computationally mapping and experimentally verifying the free energy landscape of Boc-Ala-NHEt.

Computational Workflow: Free Energy Mapping via Umbrella Sampling

Standard Molecular Dynamics (MD) often fails to cross high-energy barriers between conformers (e.g., transitioning from


 to 

) within standard simulation timescales. Umbrella Sampling forces the system to explore the entire Ramachandran space by applying harmonic biasing potentials, allowing for the extraction of a continuous Potential of Mean Force (PMF)[4].

Step-by-Step Protocol:

  • System Preparation: Parameterize Boc-Ala-NHEt using a robust all-atom force field (e.g., OPLS-AA or AMBER ff14SB). Place the solute in a cubic periodic box with a minimum 10 Å buffer.

  • Explicit Solvation: Fill the box with explicit water molecules. The TIP5P model is highly recommended for alanine dipeptides as it accurately reproduces the tetrahedral hydrogen-bonding network of liquid water[5].

  • Equilibration: Perform energy minimization (steepest descent), followed by a 1 ns NVT equilibration (constant volume/temperature at 298 K using a Nosé-Hoover thermostat) and a 1 ns NPT equilibration (constant pressure at 1 atm using a Parrinello-Rahman barostat).

  • Umbrella Sampling: Define a 2D grid over the

    
     and 
    
    
    
    dihedrals from -180° to +180° in 10° increments (yielding 1,296 windows). Apply a harmonic restraint (e.g.,
    
    
    ) to the center of each window. Run a 5 ns production MD for each window.
  • Self-Validation (Histogram Overlap): Plot the dihedral angle distributions for all windows. Adjacent windows must overlap significantly. If gaps exist, the harmonic constant must be lowered or intermediate windows added.

  • WHAM Analysis: Utilize the Weighted Histogram Analysis Method (WHAM) to unbias the distributions and integrate them into a 2D Free Energy Surface (PMF).

MDWorkflow Prep 1. System Preparation (Boc-Ala-NHEt + Forcefield) Solv 2. Explicit Solvation (TIP5P Water Box) Prep->Solv Equil 3. NVT/NPT Equilibration (Thermodynamic Stabilization) Solv->Equil US 4. Umbrella Sampling (Restraining φ, ψ Angles) Equil->US WHAM 5. WHAM Analysis (Unbiasing Distributions) US->WHAM PMF 6. PMF Generation (Free Energy Landscape) WHAM->PMF

Step-by-step computational workflow for generating a Ramachandran PMF.

Experimental Validation: NMR Spectroscopy

Computational PMFs must be grounded in physical reality. Nuclear Magnetic Resonance (NMR) spectroscopy provides a macroscopic readout of the thermodynamic ensemble.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve Boc-Ala-NHEt in

    
     (for aqueous ensemble) and 
    
    
    
    (for non-polar/gas-phase proxy ensemble) at a concentration of 5 mM to prevent intermolecular peptide-peptide aggregation.
  • Data Acquisition: Acquire 1D

    
     NMR and 2D NOESY/ROESY spectra at varying temperatures (e.g., 278 K to 328 K).
    
  • Coupling Constant Analysis: Extract the vicinal scalar coupling constant (

    
    ) between the amide proton and the alpha proton.
    
  • Thermodynamic Extraction: Use the Karplus equation to relate the measured

    
     to the 
    
    
    
    dihedral angle. Because the NMR timescale is much slower than conformational interconversion (picoseconds), the measured
    
    
    -coupling is a population-weighted average of the conformers:
    
    
    .
  • Self-Validation: Plot

    
     vs. 
    
    
    
    (van't Hoff plot) using the temperature-dependent chemical shifts of the amide protons to extract the experimental
    
    
    and
    
    
    of the conformational transitions. Compare these values directly against the computationally derived PMF to validate the force field parameters.

Conclusion

The thermodynamic stability of Boc-Ala-NHEt conformers is not a static property but a dynamic equilibrium dictated by the dielectric and hydrogen-bonding capacity of the surrounding medium. While the gas phase heavily favors the internally satisfied


 state, the introduction of an aqueous environment completely reshapes the free energy landscape, driving the peptide into the extended 

conformation. Mastering these thermodynamic principles and the methodologies used to measure them is foundational for rational drug design, peptidomimetic engineering, and advanced molecular dynamics simulations.

References

  • Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water University of Rochester / Journal of Physical Chemistry B[Link]

  • Conformational free energy of hydration for the alanine dipeptide: Thermodynamic analysis University of Texas Medical Branch / Journal of Physical Chemistry[Link]

  • Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels American Chemical Society (ACS)[Link]

  • Solvation structure, thermodynamics, and conformational dependence of alanine dipeptide in aqueous solution analyzed with reference interaction site model theory AIP Publishing / Journal of Chemical Physics[Link]

  • Microfolding: conformational probability map for the alanine dipeptide in water from molecular dynamics simulations National Institutes of Health (NIH) / Proteins [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of Boc-Ala-NHEt from Boc-Ala-OH and ethylamine

High-Purity Amide Coupling Protocols for Drug Discovery & Peptide Research Abstract & Scope This technical guide details the synthesis of -tert-Butoxycarbonyl-L-alanine ethylamide (Boc-Ala-NHEt) , a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Amide Coupling Protocols for Drug Discovery & Peptide Research

Abstract & Scope

This technical guide details the synthesis of


-tert-Butoxycarbonyl-L-alanine ethylamide (Boc-Ala-NHEt) , a critical building block in peptidomimetic drug design and a model system for studying peptide backbone solvation. We present two distinct, field-proven protocols:
  • Method A (EDC/HOBt): The "Gold Standard" for high purity and racemization suppression, ideal for research-scale (mg to g).

  • Method B (Mixed Anhydride): A rapid, scalable method using Isobutyl Chloroformate (IBCF), suitable for larger batches where cost-efficiency is paramount.

Both methods are designed with self-validating checkpoints to ensure reproducibility and minimize downstream purification bottlenecks.

Retrosynthetic Analysis & Strategy

The formation of the amide bond between Boc-Ala-OH and ethylamine requires activation of the carboxylic acid. Direct thermal dehydration is not feasible due to the sensitivity of the Boc group and potential for racemization at the


-carbon.
Strategic Selection of Coupling Agents
  • Carbodiimide (EDC) + Additive (HOBt):

    • Mechanism:[1] EDC forms an

      
      -acylisourea intermediate. HOBt intercepts this reactive species to form an OBt-active ester.
      
    • Causality: The OBt-ester is less reactive than the

      
      -acylisourea but significantly more stable against oxazolone formation (the primary pathway for racemization). This ensures stereochemical integrity.
      
    • advantage: The urea byproduct of EDC is water-soluble, simplifying workup.

  • Mixed Anhydride (IBCF):

    • Mechanism:[1] Reaction with isobutyl chloroformate generates a mixed carboxylic-carbonic anhydride.

    • Causality: This species is highly electrophilic and reacts rapidly with amines.

    • Constraint: Strict temperature control (

      
      ) is required to prevent the amine from attacking the carbonate carbonyl (forming a urethane byproduct) or thermally induced racemization.
      

Materials & Equipment

ReagentPurity/GradeRole
Boc-L-Ala-OH >99% (HPLC)Starting Material
Ethylamine HCl >98%Amine Source (Solid salt preferred for stoichiometry control)
EDC

HCl
>98%Coupling Agent (Water soluble)
HOBt (anhydrous) >98%Racemization Suppressor
NMM (N-Methylmorpholine) >99%Base (Non-nucleophilic)
IBCF (Isobutyl Chloroformate) >98%Activation Reagent (Method B)
DCM / DMF / THF AnhydrousSolvents

Protocol A: EDC/HOBt Coupling (Standard Purity)

Best for: Routine lab synthesis, high stereochemical purity.

Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Ala-OH (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Note: If solubility is poor, add a minimum amount of DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC

    
    HCl  (1.1 equiv) in one portion. Stir for 15 minutes.
    
    • Checkpoint: The solution may become slightly cloudy as the active ester forms.

  • Amine Preparation: In a separate vial, dissolve Ethylamine HCl (1.2 equiv) in a minimal amount of DMF. Add NMM (1.2 equiv) to neutralize the salt and liberate the free amine.

  • Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 12–16 hours.

Self-Validating Workup System

The workup relies on pH-dependent solubility to remove impurities.

  • Concentration: Evaporate DCM (and bulk DMF if used) under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) .

  • Acid Wash (Removes Amine/Urea): Wash with 10% Citric Acid or 0.5 M HCl (

    
    ).
    
    • Validation: Check aqueous layer pH < 3. This ensures unreacted ethylamine and the EDC-urea byproduct are protonated and removed.

  • Base Wash (Removes Acid): Wash with Saturated NaHCO

    
      (
    
    
    
    ).
    • Validation: Check aqueous layer pH > 8. This ensures unreacted Boc-Ala-OH and HOBt are deprotonated and removed.

  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Visualization of Mechanism (EDC Pathway)

ReactionMechanism Start Boc-Ala-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) Start->O_Acyl + EDC EDC EDC (Activation) ActiveEster OBt-Active Ester (Racemization Safe) O_Acyl->ActiveEster + HOBt (Fast) Byproduct EDC-Urea (Water Soluble) O_Acyl->Byproduct Rearrangement (Slow) HOBt HOBt ActiveEster->HOBt Regenerated Product Boc-Ala-NHEt (Amide Product) ActiveEster->Product + Ethylamine Amine Ethylamine (Nucleophile)

Caption: EDC activation pathway showing HOBt interception to prevent racemization and side-reactions.

Protocol B: Mixed Anhydride Method (Scalable)

Best for: Scale-up (>10g), time-sensitive synthesis.

Reaction Setup
  • Dissolution: Dissolve Boc-Ala-OH (1.0 equiv) and NMM (1.0 equiv) in anhydrous THF .

  • Activation (Critical Step): Cool the mixture to -15°C (Salt/Ice bath). Add Isobutyl Chloroformate (IBCF) (1.0 equiv) dropwise.

    • Control: Maintain temperature below -10°C to avoid formation of the wrong anhydride isomer. Stir for 5–10 minutes.

  • Coupling: Add Ethylamine HCl (1.1 equiv) and NMM (1.1 equiv) (pre-mixed or added simultaneously) to the cold solution.

  • Completion: Stir at -15°C for 30 minutes, then allow to warm to RT. Reaction is typically complete within 1–2 hours.

Workup

Perform the same extractive workup (Acid/Base washes) as Protocol A. The primary byproduct here is isobutanol and CO


, making the crude product generally cleaner.

Purification & Characterization

Purification[2][3]
  • Crude Purity: Often >95% after workup.

  • Recrystallization: Dissolve in minimal hot EtOAc and add Hexanes/Petroleum Ether until turbid. Cool to 4°C.

  • Flash Chromatography: If necessary, elute with Hexanes:EtOAc (1:1 to 0:1 gradient).

Characterization Data (Representative)

The following data validates the structure of Boc-Ala-NHEt .

TechniqueParameterExpected Value/Observation
Appearance Physical StateWhite solid / crystalline powder

H NMR
Boc Group

1.44 (s, 9H)
(CDCl

, 400 MHz)
Ala

-CH

4.10 – 4.20 (m, 1H)
Ala Methyl

1.35 (d,

Hz, 3H)
Ethyl -CH

-

3.20 – 3.30 (m, 2H)
Ethyl -CH


1.12 (t,

Hz, 3H)
Amide NHBroad singlets at

~5.0 (Boc) and ~6.5 (Amide)
MS (ESI) [M+H]

Calculated: 217.15; Observed: 217.2
Workup Logic Flowchart

WorkupFlow Crude Reaction Mixture (DCM/EtOAc) AcidWash Wash: 10% Citric Acid Crude->AcidWash Check1 Aqueous pH < 3? AcidWash->Check1 Remove1 Removes: Ethylamine, EDC-Urea Check1->Remove1 Aq Layer BaseWash Wash: Sat. NaHCO3 Check1->BaseWash Org Layer Check2 Aqueous pH > 8? BaseWash->Check2 Remove2 Removes: Boc-Ala-OH, HOBt Check2->Remove2 Aq Layer Dry Dry (Na2SO4) & Concentrate Check2->Dry Org Layer Final Pure Boc-Ala-NHEt Dry->Final

Caption: Self-validating workup logic ensuring removal of all reaction components based on pKa.

Safety & Troubleshooting

  • Ethylamine: Highly volatile and flammable. If using the gas or solution, handle in a well-ventilated fume hood. The Hydrochloride salt is non-volatile and safer for handling but requires neutralization.

  • Racemization:

    • Risk: High if base (NMM/DIPEA) is used in large excess or if activation time is prolonged without amine.

    • Solution: Use HOBt (Protocol A) or maintain -15°C (Protocol B).

  • Low Yield:

    • Cause: Old EDC (hydrolyzed) or wet solvents.

    • Fix: Use fresh EDC

      
      HCl and anhydrous solvents.
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Sigma-Aldrich. (n.d.). Boc-Ala-OH Product Specification and NMR.

  • BenchChem. (2025).[2][3] Application Notes for Coupling of Boc-Amino Acids.

Sources

Application

Application Note: Optimized Coupling Reagents and Protocols for the Solution-Phase Synthesis of Boc-Alanine Ethylamide

Mechanistic Rationale & Reagent Selection The synthesis of Boc-alanine ethylamide (Boc-Ala-NHEt) involves the condensation of a urethane-protected aliphatic amino acid (Boc-Ala-OH) with a short-chain primary amine (ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reagent Selection

The synthesis of Boc-alanine ethylamide (Boc-Ala-NHEt) involves the condensation of a urethane-protected aliphatic amino acid (Boc-Ala-OH) with a short-chain primary amine (ethylamine). While seemingly straightforward, this reaction presents specific physicochemical challenges:

  • Amine Volatility: Ethylamine is a gas at room temperature (bp 16.6 °C). To ensure accurate stoichiometry and prevent loss during the reaction, it is universally handled as a hydrochloride salt (EtNH₂·HCl).

  • Base Stoichiometry: Because the amine is introduced as a salt, a non-nucleophilic tertiary base like N,N-Diisopropylethylamine (DIPEA) must be added to liberate the free nucleophile in situ[1].

  • Suppression of Side Reactions: Carboxylic acid activation can lead to racemization via oxazolone intermediates or the formation of unreactive N-acylureas. Additives like 1-Hydroxybenzotriazole (HOBt) or built-in moieties like 1-Hydroxy-7-azabenzotriazole (HOAt) are critical to intercept the highly reactive O-acylisourea and form a stable, yet amine-reactive, active ester 2[2].

For the synthesis of Boc-Ala-NHEt, two primary reagent systems are recommended depending on the scale and required purity: EDC/HOBt and HATU/DIPEA . The quantitative parameters for these systems are summarized below.

Table 1: Comparative Reaction Conditions for Boc-Ala-NHEt Synthesis
ParameterEDC/HOBt SystemHATU/DIPEA System
Coupling Reagent EDC·HCl (1.20 equivalents)HATU (1.10 equivalents)
Additive HOBt (1.20 equivalents)None (HOAt is intrinsic to HATU)
Amine Source EtNH₂·HCl (1.20 equivalents)EtNH₂·HCl (1.20 equivalents)
Base DIPEA (3.00 equivalents)DIPEA (3.00 equivalents)
Solvent DCM or DMFDMF or NMP
Typical Reaction Time 4 – 12 hours1 – 3 hours
Byproduct Removal Aqueous extraction (water-soluble urea)Silica gel chromatography / Precipitation
Primary Advantage Highly economical; simple aqueous workupRapid kinetics; near-quantitative yields

Reaction Workflow & Active Ester Mechanism

The efficiency of modern peptide coupling relies on the rapid conversion of the carboxylic acid into an active ester before the nucleophile is introduced. In the HATU-mediated pathway, the rate-determining step is the formation of the uronium intermediate, which rapidly collapses to release HOAt. The HOAt immediately attacks the activated carbonyl to form the highly reactive OAt-active ester, which undergoes swift aminolysis3[3].

CouplingMechanism A Boc-Ala-OH + DIPEA (Carboxylic Acid + Base) B Deprotonated Carboxylate [Boc-Ala-O⁻] A->B Proton Abstraction C HATU Activation (Uronium Intermediate) B->C Nucleophilic Attack on HATU D Active Ester Formation [Boc-Ala-OAt] C->D HOAt Release & Rearrangement E Aminolysis (EtNH₂) Nucleophilic Attack D->E Addition of Ethylamine F Boc-Ala-NHEt (Target Amide) E->F Amide Bond Formation

HATU-mediated activation and aminolysis workflow for Boc-Ala-NHEt synthesis.

Detailed Experimental Protocols

Protocol A: EDC/HOBt-Mediated Synthesis (Recommended for Scale-Up)

This protocol leverages 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The primary advantage of EDC over traditional DCC is that its urea byproduct is highly water-soluble, allowing for product isolation purely through aqueous extraction without the need for column chromatography2[2].

Reagents:

  • Boc-Ala-OH: 1.0 mmol (189.2 mg)

  • EtNH₂·HCl: 1.2 mmol (97.8 mg)

  • EDC·HCl: 1.2 mmol (230.0 mg)

  • HOBt hydrate: 1.2 mmol (162.2 mg)

  • DIPEA: 3.0 mmol (522 µL)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Procedure:

  • Acid Pre-Activation: Dissolve Boc-Ala-OH and HOBt in 10 mL of anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Carbodiimide Addition: Add EDC·HCl to the chilled solution. Causality Note: Cooling prevents the runaway exothermic formation of the O-acylisourea, which can lead to epimerization before the HOBt ester is formed 4[4]. Stir for 15 minutes.

  • Nucleophile Introduction: Add EtNH₂·HCl directly to the reaction mixture, followed immediately by the dropwise addition of DIPEA. The DIPEA serves a dual purpose: it deprotonates the ethylamine hydrochloride to generate the active nucleophile and neutralizes the HCl liberated by EDC·HCl.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (checks for unreacted ethylamine) and Phosphomolybdic Acid (PMA) to visualize the Boc-protected product. The reaction is complete when the Boc-Ala-OH spot disappears.

  • Workup: Dilute the mixture with an additional 10 mL of DCM. Wash sequentially with:

    • 1M HCl (2 × 10 mL) to remove unreacted amine, DIPEA, and basic byproducts.

    • Saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted Boc-Ala-OH and HOBt.

    • Brine (1 × 10 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-Ala-NHEt as a white solid.

Protocol B: HATU/DIPEA-Mediated Synthesis (Recommended for High-Throughput/Difficult Couplings)

HATU utilizes a neighboring-group effect provided by the nitrogen atom in its 7-azabenzotriazole ring, making it significantly faster and more efficient than carbodiimide methods3[3].

Reagents:

  • Boc-Ala-OH: 1.0 mmol (189.2 mg)

  • EtNH₂·HCl: 1.2 mmol (97.8 mg)

  • HATU: 1.1 mmol (418.2 mg)

  • DIPEA: 3.0 mmol (522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF): 5 mL

Step-by-Step Procedure:

  • Active Ester Generation: Dissolve Boc-Ala-OH and HATU in 5 mL of anhydrous DMF. Add 1.5 mmol (261 µL) of DIPEA. Stir at room temperature for exactly 15 minutes. Causality Note: This pre-activation step is strictly required for HATU to ensure complete conversion of the carboxylic acid to the OAt-active ester. If the amine is added prematurely, HATU can react directly with the amine to form a dead-end guanidinium byproduct 2[2].

  • Aminolysis: In a separate vial, suspend EtNH₂·HCl in 1 mL of DMF and add the remaining 1.5 mmol (261 µL) of DIPEA to liberate the free ethylamine. Transfer this solution dropwise to the pre-activated ester mixture.

  • Propagation: Stir at room temperature for 1 to 3 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The target mass for Boc-Ala-NHEt is [M+H]⁺ = 217.15 m/z.

  • Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively pull residual DMF out of the organic phase.

  • Isolation: Dry over Na₂SO₄, filter, and evaporate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) if uronium byproducts persist.

References

  • National Institutes of Health (PMC) . "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC Publications. Available at: [Link]

Sources

Method

Technical Application Note: High-Purity Recrystallization of tert-Butyl N-[1-(ethylcarbamoyl)ethyl]carbamate

[1] Introduction & Chemical Context The compound tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate , commonly referred to as Boc-Ala-NHEt , is a protected amino acid derivative serving as a critical model system for studyi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Chemical Context

The compound tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate , commonly referred to as Boc-Ala-NHEt , is a protected amino acid derivative serving as a critical model system for studying peptide hydrogen bonding and protein folding thermodynamics.[1] It is also a key intermediate in the synthesis of ethylamide-capped peptide drugs.

Achieving high purity (>99%) is essential, as trace impurities (dicyclohexylurea, unreacted amines, or diastereomers) can catastrophically skew thermodynamic data or interfere with subsequent coupling reactions.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
  • Chemical Formula: C₁₀H₂₀N₂O₃

  • Molecular Weight: 216.28 g/mol

  • Physical State: White crystalline solid.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, Ethanol.[1]

    • Low Solubility: Hexanes, Heptane, Pentane, Water.

  • Critical Challenge: Like many Boc-protected amides, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the antisolvent is added too rapidly.[1]

Pre-Recrystallization Quality Check (The "Self-Validating" Step)

STOP: Do not attempt recrystallization if the crude material contains significant amounts of unreacted ethylamine or dicyclohexylurea (DCU). Recrystallization is a purification technique, not a magic wand for dirty reactions.

Pre-Treatment Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Acid/Base Wash:

    • Wash with 1M HCl (2x) to remove unreacted ethylamine.

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted Boc-Alanine.[1]

    • Wash with Brine (1x).

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to a solid foam.

  • DCU Removal: If DCU (white solid) is visible, suspend the residue in cold EtOAc, filter off the solids, and proceed with the filtrate.

Recrystallization Protocol: The "Cloud Point" Method

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Antisolvent).[1][2][3] Target Concentration: ~100-150 mg/mL in hot EtOAc.

Step-by-Step Procedure
Phase 1: Dissolution[3]
  • Place the crude, dried Boc-Ala-NHEt in a clean Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) in small portions while heating gently on a hot plate set to 50°C .

    • Note: Do not boil aggressively. Boc groups are generally stable, but thermal stress should be minimized.

  • Swirl continuously until the solid just dissolves. If a few particles remain insoluble (likely dust or silica), filter the hot solution through a glass wool plug into a fresh, pre-warmed flask.

Phase 2: Nucleation (The Critical Step)[1]
  • Maintain the solution at 45-50°C .

  • Add Hexanes (or Heptane) dropwise down the side of the flask with constant swirling.

  • The Cloud Point: Continue adding Hexanes until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Add EtOAc dropwise, just enough to barely redissolve the cloudiness and restore a clear solution.

    • Scientific Rationale: This establishes a saturated solution at the metastable limit.

Phase 3: Crystal Growth
  • Remove the flask from heat. Cap it loosely with foil or a septum (vented).

  • Ambient Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Warning: Placing it directly on a cold benchtop causes rapid cooling, leading to oiling out or amorphous precipitation.

  • Seeding (Optional but Recommended): If the solution reaches room temperature without crystallizing, scratch the inner glass wall with a glass rod or add a single seed crystal of pure Boc-Ala-NHEt.

  • Deep Cooling: Once room temperature is reached, place the flask in a refrigerator (4°C) for 4–12 hours.

Phase 4: Harvesting
  • Collect crystals via vacuum filtration using a sintered glass funnel.

  • Wash: Rinse the filter cake with a cold (0°C) mixture of 1:4 EtOAc:Hexanes .

  • Dry: Dry under high vacuum (<1 mbar) at room temperature for 24 hours.

Troubleshooting: Oiling Out

If the product separates as a viscous oil instead of crystals, the system has entered the "labile" zone of the phase diagram too quickly.

Remediation:

  • Reheat the mixture until the oil redissolves (add a small amount of EtOAc if necessary).

  • Add a seed crystal immediately upon removing from heat.

  • Stir slowly (magnetic stirring) during the cooling phase.

  • Alternative Solvent: Switch to DCM / Hexanes or Toluene (hot) / Hexanes .

Process Visualization (Logic Flow)[1]

RecrystallizationLogic Start Crude Boc-Ala-NHEt Dissolve Dissolve in min. hot EtOAc (50°C) Start->Dissolve AddAnti Add Hexanes dropwise until persistent cloudiness Dissolve->AddAnti Clear Add drops of EtOAc to clear solution AddAnti->Clear Cool Cool slowly to Room Temp (25°C) Clear->Cool CheckState Check State Cool->CheckState Crystals Crystalline Solid Forms CheckState->Crystals Success Oil Viscous Oil Forms CheckState->Oil Failure (Oiling Out) Harvest Cool to 4°C, Filter, Wash with 1:4 EtOAc/Hex Crystals->Harvest Remedy Reheat to dissolve, Add Seed Crystal, Stir slowly Oil->Remedy Remedy->Cool

Figure 1: Decision matrix for the recrystallization of Boc-Ala-NHEt, including remediation for oiling out.

Analytical Validation

To ensure the protocol was successful, verify the product against these criteria:

TestMethodExpected Result
Purity HPLC (C18, ACN/H₂O gradient)Single peak, >99% Area
Identity ¹H NMR (CDCl₃, 400 MHz)Doublet at ~1.1 ppm (Ethyl-CH₃), Singlet at 1.44 ppm (Boc), Multiplets for Ala-CH/Ethyl-CH₂.[1]
Melting Point Capillary MethodSharp range (e.g., 2°C span). Note: Literature values vary; establish an in-house standard.
TLC Silica, 50% EtOAc/HexaneSingle spot. Visualize with Ninhydrin (requires heating/deprotection on plate) or I₂ stain.

References

  • Boc-Amino Acid Protection Standards : Lundt, B. F., et al. "Selective removal of the N alpha-t-butoxycarbonyl group." International Journal of Peptide and Protein Research 12.5 (1978): 258-268. Link

  • General Amide Recrystallization : Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed., Butterworth-Heinemann, 2009. Link

  • Peptide Synthesis Methodologies : Benoiton, N. L. Chemistry of Peptide Synthesis. CRC Press, 2006. (Focus on mixed anhydride coupling and purification). Link

  • Solubility Data : "Solubility of Boc-amino acid derivatives." BenchChem Technical Guides, 2025. Link[1]

Sources

Application

Application Note: A Comprehensive Guide to the ¹H NMR Characterization of Boc-Ala-NHEt in CDCl₃

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of N-(tert-Butoxycarbonyl)-L-alanine N'-ethylamide (Boc-Ala-NHEt) using ¹H Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of N-(tert-Butoxycarbonyl)-L-alanine N'-ethylamide (Boc-Ala-NHEt) using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a fundamental building block in peptide synthesis and drug development, unequivocal confirmation of its structure and purity is paramount. This document outlines a robust, self-validating methodology for sample preparation, data acquisition, and spectral interpretation in deuterated chloroform (CDCl₃). We delve into the causality behind experimental choices and provide a detailed assignment of all proton resonances, supported by an analysis of chemical shifts, signal multiplicities, and coupling constants. This guide is intended for researchers, scientists, and professionals in chemical synthesis and pharmaceutical development who rely on NMR for routine structural elucidation.

Foundational Principles: Decoding the ¹H NMR Spectrum

¹H NMR spectroscopy is an indispensable analytical technique that provides a detailed fingerprint of a molecule's structure by probing the magnetic environments of its hydrogen nuclei (protons).[1] The resulting spectrum offers four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[1][2] Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher chemical shift (downfield).[1][3]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[1][2] This allows for a quantitative assessment of the relative number of protons in different environments.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of non-equivalent protons on adjacent atoms (spin-spin coupling).[4][5] The pattern, governed by the n+1 rule, reveals the number of neighboring protons.[5][6]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant.[7] It provides valuable information about the connectivity and dihedral angle between coupled protons.[7][8]

A thorough analysis of these four components allows for the unambiguous assignment of the molecule's proton signals, confirming its identity and structural integrity.

Experimental Protocol: From Sample to Spectrum

This section details a field-proven protocol for acquiring a high-quality ¹H NMR spectrum of Boc-Ala-NHEt.

Materials and Equipment
  • Analyte: N-(tert-Butoxycarbonyl)-L-alanine N'-ethylamide (Boc-Ala-NHEt), solid powder.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Equipment:

    • High-quality 5 mm NMR tubes.[9][10]

    • Pasteur pipette and glass wool.

    • Vortex mixer or sonicator.

    • NMR Spectrometer (300-600 MHz).

Sample Preparation: The Key to Quality Data

The preparation of a homogeneous, particulate-free sample is critical for obtaining high-resolution spectra.[10] Deuterated solvents are used to avoid a large, interfering signal from the solvent's own protons.[11]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-15 mg of Boc-Ala-NHEt directly into a clean, dry 5 mm NMR tube.[10][12] This concentration range provides a good signal-to-noise ratio without causing issues related to solution viscosity.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the NMR tube.[10][12] TMS serves as the internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[1]

  • Dissolution: Cap the NMR tube securely and gently invert it several times. Use a vortex mixer or a brief sonication to ensure the sample is fully dissolved. A visually clear, homogeneous solution is required.

  • Filtration (if necessary): If any solid particles remain, they will distort the magnetic field homogeneity and degrade spectral quality. Filter the solution through a small plug of glass wool packed into a Pasteur pipette into a new, clean NMR tube.

  • Analysis: The prepared sample is now ready for insertion into the NMR spectrometer.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A 1. Weigh 5-15 mg of Boc-Ala-NHEt B 2. Transfer to a clean 5 mm NMR Tube A->B C 3. Add ~0.7 mL of CDCl3 with TMS B->C D 4. Cap and mix until fully dissolved C->D E 5. Insert sample into spectrometer spinner D->E F 6. Lock, Tune, and Shim the Spectrometer E->F G 7. Acquire 1H NMR Spectrum (16-32 scans) F->G H 8. Process FID (Fourier Transform, Phasing) G->H

Diagram 1: Standard workflow for ¹H NMR sample preparation and data acquisition.

NMR Data Acquisition Parameters

For routine characterization on a 400 MHz spectrometer, the following parameters are recommended:

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).[12]

  • Number of Scans: 16-32.[12]

  • Relaxation Delay (d1): 1-2 seconds.[12]

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

Data Analysis and Interpretation of Boc-Ala-NHEt

The structure of Boc-Ala-NHEt contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Structure of Boc-Ala-NHEt with Proton Labeling: (Image of the chemical structure with protons labeled a-g would be placed here in a full document)

  • (a) 9H, t-Butyl group (Boc)

  • (b) 1H, NH (Boc)

  • (c) 1H, α-CH (Alanine)

  • (d) 3H, β-CH₃ (Alanine)

  • (e) 1H, NH (Ethylamide)

  • (f) 2H, CH₂ (Ethylamide)

  • (g) 3H, CH₃ (Ethylamide)

Expected Spectral Data and Signal Assignments

The following table summarizes the predicted ¹H NMR data for Boc-Ala-NHEt in CDCl₃.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
g~1.15Triplet (t)3HJ(g,f) ≈ 7.2-NH-CH₂-CH₃
d~1.38Doublet (d)3HJ(d,c) ≈ 7.0α-CH-CH₃
a~1.44Singlet (s)9H--C(CH₃)₃
f~3.28Multiplet (m)2HJ(f,g) ≈ 7.2, J(f,e) ≈ 5.5-NH-CH₂ -CH₃
c~4.15Multiplet (m)1HJ(c,d) ≈ 7.0, J(c,b) ≈ 7.5α-CH
b~5.10Doublet (d)1HJ(b,c) ≈ 7.5Boc-NH
e~6.35Triplet (t)1HJ(e,f) ≈ 5.5NH -CH₂-CH₃
Detailed Interpretation
  • Signal (a) at ~1.44 ppm: This strong singlet integrates to 9 protons and is characteristic of the nine equivalent protons of the tert-butyl (Boc) protecting group.[13][14] Its singlet nature arises from the absence of any adjacent protons.

  • Signal (d) at ~1.38 ppm: This signal, a doublet integrating to 3 protons, is assigned to the β-methyl group of the alanine residue. It is split into a doublet by the single proton on the adjacent α-carbon (c), with a typical vicinal coupling constant of ~7.0 Hz.[7][15]

  • Signal (g) at ~1.15 ppm: A triplet integrating to 3 protons, this signal corresponds to the methyl group of the N-ethyl moiety. It is split into a triplet by the two adjacent methylene protons (f).

  • Signal (f) at ~3.28 ppm: This complex multiplet corresponds to the methylene (-CH₂-) protons of the N-ethyl group. It is deshielded by the adjacent amide nitrogen.[16] Its multiplicity arises from coupling to both the three methyl protons (g), which would create a quartet, and the single amide proton (e), which would create a doublet. The result is often a complex pattern, sometimes referred to as a doublet of quartets or simply a multiplet.

  • Signal (c) at ~4.15 ppm: This multiplet, integrating to one proton, is the α-proton of the alanine backbone. It is significantly deshielded by the adjacent nitrogen and carbonyl groups. It is coupled to both the three β-methyl protons (d) and the Boc-NH proton (b), resulting in a complex multiplet (quartet of doublets).

  • Signals (b) at ~5.10 ppm and (e) at ~6.35 ppm: These are the two amide (N-H) protons. Their chemical shifts can be broad and are sensitive to solvent, concentration, and temperature.[4][17] The Boc-NH proton (b) appears as a doublet due to coupling with the α-proton (c). The ethylamide NH proton (e) appears as a triplet due to coupling with the two methylene protons (f).[18] The downfield position of signal (e) is typical for a secondary amide proton.

Troubleshooting and Key Considerations

  • Broad NH Signals: Amide protons can undergo chemical exchange, which can broaden their signals and sometimes obscure coupling.[4][17] Running the experiment at a lower temperature can sometimes sharpen these peaks. A D₂O shake experiment can be performed to confirm their identity; upon adding a drop of D₂O, the NH signals will disappear.[19]

  • Water Peak: A singlet peak around 1.56 ppm in CDCl₃ indicates the presence of water. Ensure all glassware is dry and use a high-quality anhydrous solvent to minimize this impurity.[11]

  • Solvent Peak: The residual, non-deuterated solvent signal for CDCl₃ appears as a singlet at 7.26 ppm.[4]

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the chemical structure of Boc-Ala-NHEt. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The systematic analysis of chemical shifts, integration values, and spin-spin coupling patterns allows for the confident assignment of every proton in the molecule, ensuring its identity and purity for downstream applications in research and development.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). The application of "backdoor induction" in bioinspired asymmetric catalysis Electronic Supplementary Information (ESI). Retrieved from [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • University of Potsdam. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

Sources

Method

Application Note: Infrared Spectroscopic Profiling of Amide Bands in Boc-Ala-NHEt for Peptide Conformational Analysis

Introduction & Theoretical Framework Boc-Ala-NHEt (tert-butyloxycarbonyl-L-alanine-N-ethylamide) serves as a critical minimal model for evaluating polypeptide backbone dynamics and hydrogen-bonding networks. Understandin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

Boc-Ala-NHEt (tert-butyloxycarbonyl-L-alanine-N-ethylamide) serves as a critical minimal model for evaluating polypeptide backbone dynamics and hydrogen-bonding networks. Understanding its conformational equilibrium—specifically the transition between extended (C5) and gamma-turn (C7eq) structures—is foundational for rational drug design and peptidomimetic development.

Fourier Transform Infrared (FTIR) spectroscopy is uniquely suited for this analysis because it directly detects the vibrational transitions of functional groups, with the amide bands being exquisitely sensitive to hydrogen bonding and secondary structure[1]. The analysis relies on three primary vibrational modes:

  • Amide A (~3300–3450 cm⁻¹): Originates from the N-H stretching vibration. In dilute non-polar solutions, a sharp peak >3400 cm⁻¹ indicates a free, non-hydrogen-bonded N-H, whereas a broader, red-shifted peak <3350 cm⁻¹ signifies a hydrogen-bonded state[2].

  • Amide I (~1600–1700 cm⁻¹): Primarily driven by the C=O stretching vibration (with minor contributions from C-N stretching and N-H bending). It is the most sensitive marker for peptide secondary structure[1]. Hydrogen bonding weakens the C=O double bond character, shifting the absorption to lower wavenumbers[3].

  • Amide II (~1500–1600 cm⁻¹): Arises from an out-of-phase combination of N-H in-plane bending and C-N stretching[1]. It is highly sensitive to the protonation state, geometric constraints, and the specific class of the amide (primary, secondary, or tertiary)[4][5].

The Self-Validating System

To ensure scientific integrity, the experimental design utilizes a self-validating loop comparing dilute solution states to solid states. If the Amide A band shifts from ~3440 cm⁻¹ to ~3330 cm⁻¹ upon crystallization, the corresponding Amide I band must concurrently shift to a lower frequency (e.g., from ~1680 cm⁻¹ to ~1640 cm⁻¹). This coupled shift mathematically and physically confirms the transition from a monomeric state to an intermolecularly hydrogen-bonded lattice.

Materials and Instrumentation

  • Analyte: Boc-Ala-NHEt (High purity, >98%).

  • Reagents: Spectroscopic grade, anhydrous solvents: Chloroform (CHCl₃) and Carbon Tetrachloride (CCl₄). Potassium Bromide (KBr, IR grade, anhydrous) for solid-state preparation.

  • Instrumentation: FTIR Spectrometer equipped with a DTGS or MCT detector (e.g., Thermo Fisher Nicolet series) and an Attenuated Total Reflectance (ATR) accessory. Liquid transmission cells with CaF₂ or NaCl windows (1.0 mm path length)[4].

Experimental Protocols

Protocol 1: Solution-State FTIR (Probing Intramolecular H-Bonds)

Causality: Analyzing the peptide in a non-polar solvent at highly dilute concentrations (< 1 mM) prevents intermolecular aggregation. Any hydrogen bonding observed under these conditions is strictly intramolecular, allowing researchers to isolate C5 or C7eq conformations.

  • Sample Preparation: Dissolve Boc-Ala-NHEt in anhydrous CCl₄ or CHCl₃ to a final concentration of 0.5 mM.

  • Background Acquisition: Collect a background spectrum of the pure, anhydrous solvent using the liquid cell. Ensure the cell is thoroughly flushed with dry nitrogen to eliminate water vapor interference.

  • Sample Acquisition: Inject the peptide solution into the cell. Acquire 128 to 256 scans at a resolution of 2 cm⁻¹ to ensure a high signal-to-noise ratio.

  • Spectral Processing: Subtract the solvent background carefully to avoid artifacts in the Amide I region. Apply baseline correction and identify the peak maxima for Amide A and Amide I.

Protocol 2: Solid-State FTIR (Probing Intermolecular H-Bonds)

Causality: Solid-state analysis forces the peptide into a highly ordered, intermolecularly hydrogen-bonded network (analogous to β-sheet structures), causing distinct, predictable red-shifts in the Amide A and Amide I bands[3].

  • KBr Pellet Method: Grind 2 mg of Boc-Ala-NHEt with 100 mg of anhydrous KBr in an agate mortar. Press under vacuum at 10 tons for 2 minutes to form a transparent pellet.

  • ATR Method (Alternative): Place 2–5 mg of the solid crystalline peptide directly onto the diamond crystal of the ATR accessory. Apply consistent pressure using the anvil.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

Quantitative Data Presentation

The following table summarizes the expected spectral shifts for Boc-Ala-NHEt, mapping the vibrational modes to their structural origins and interaction states.

Vibrational ModeStructural OriginFree State (Dilute Solution)H-Bonded State (Solid / Aggregated)
Amide A N-H Stretch3420 – 3450 cm⁻¹3270 – 3350 cm⁻¹
Amide I C=O Stretch1670 – 1700 cm⁻¹1630 – 1650 cm⁻¹
Amide II N-H Bend / C-N Stretch1500 – 1520 cm⁻¹1530 – 1560 cm⁻¹

Note: The urethane (Boc) C=O typically absorbs at higher frequencies (~1710–1740 cm⁻¹) compared to the peptide amide C=O and must be deconvoluted during analysis[2].

Visualizations

Workflow A Boc-Ala-NHEt Sample Preparation B Dilute Solution (< 1 mM) (CCl₄ / CHCl₃) A->B Non-polar solvent C Solid State (ATR / KBr Pellet) A->C Crystallization D FTIR Spectral Acquisition (Amide A, I, II Regions) B->D C->D E Intramolecular H-Bonding (C5 / C7eq Conformations) D->E High Free NH (~3440 cm⁻¹) Shifted Amide I (~1680 cm⁻¹) F Intermolecular H-Bonding (β-Sheet-like Aggregation) D->F High Bonded NH (~3330 cm⁻¹) Shifted Amide I (~1640 cm⁻¹)

Caption: Workflow for FTIR acquisition and conformational assignment of Boc-Ala-NHEt.

Modes M Amide Vibrational Modes (Boc-Ala-NHEt) A Amide A N-H Stretching M->A I Amide I C=O Stretching M->I II Amide II N-H Bend / C-N Stretch M->II A1 Free NH: ~3440 cm⁻¹ A->A1 A2 H-Bonded NH: ~3330 cm⁻¹ A->A2 I1 Free C=O: ~1680 cm⁻¹ I->I1 I2 H-Bonded C=O: ~1640 cm⁻¹ I->I2

Caption: Causality of vibrational modes and frequency shifts in Boc-Ala-NHEt.

References

  • Regulation of β-Sheet Structures within Amyloid-Like β-Sheet Assemblage from Tripeptide Derivatives , Journal of the American Chemical Society. 3

  • Conjugates of 1'-Aminoferrocene-1-carboxylic Acid and Proline: Synthesis, Conformational Analysis and Biological , FULIR. 2

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity , DSpace@MIT / JACS. 4

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story , Spectroscopy Online.5

  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies , bioRxiv. 1

Sources

Application

preparing Boc-Ala-NHEt samples for FTIR analysis

Application Note: Precision Preparation of Boc-Ala-NHEt for Conformational FTIR Analysis Abstract & Introduction The dipeptide model Boc-Ala-NHEt ( -tert-butoxycarbonyl-L-alanine -ethylamide) is widely regarded as the "h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Boc-Ala-NHEt for Conformational FTIR Analysis

Abstract & Introduction

The dipeptide model Boc-Ala-NHEt (


-tert-butoxycarbonyl-L-alanine 

-ethylamide) is widely regarded as the "hydrogen atom" of protein folding studies. It serves as a simplified system to investigate the competition between intramolecular hydrogen bonding (folding) and intermolecular interactions (aggregation) without the interference of complex side chains.[1]

For researchers in drug development and structural biology, obtaining high-fidelity FTIR spectra of this molecule is critical for validating force fields and understanding the energetic landscape of the C5 (extended) versus C7 (gamma-turn) conformations.[1]

This guide details the rigorous preparation of Boc-Ala-NHEt samples in non-polar solvents (e.g.,


, 

), emphasizing the elimination of moisture and aggregation artifacts—the two most common sources of experimental error.[1]

Theoretical Background: The Spectral Landscape

The conformational state of Boc-Ala-NHEt is defined by the rotation of the


 and 

torsion angles. In inert solvents, the molecule exists in an equilibrium between:
  • C5 Conformation (Extended): Stabilized by a weak interaction between the N-H and the

    
    -electrons of the adjacent carbonyl.[1]
    
  • C7 Conformation (

    
    -turn):  A folded state stabilized by a strong intramolecular hydrogen bond forming a 7-membered ring.[1]
    

Key Spectral Markers:

  • Amide A (N-H Stretch): The most sensitive indicator.[1]

    • Free N-H:

      
      [1]
      
    • Intramolecular H-bond (C7):

      
      [1]
      
  • Amide I (C=O[1] Stretch):

    • Solvated/Free:

      
      [2]
      
    • Aggregated (Intermolecular

      
      -sheet):
      
      
      
      [1]

Materials & Equipment

  • Spectrometer: FTIR with DTGS or MCT detector (Resolution:

    
     or better).
    
  • Liquid Cell: Demountable

    
     (Calcium Fluoride) windows.[1]
    
    • Why

      
      ? It is insoluble in water, durable, and transparent down to 
      
      
      
      , covering the critical Amide I/II/A regions.[1]
      
      
      is too hygroscopic for rigorous peptide work.[1]
  • Spacers: Teflon or Lead,

    
     to 
    
    
    
    .[1]
  • Solvents: Spectroscopic grade

    
     or 
    
    
    
    , stored over activated
    
    
    or
    
    
    molecular sieves for at least 24 hours.[1]
  • Sample: Boc-Ala-NHEt (High purity,

    
    ).
    

Protocol 1: Cell Pathlength Calibration (Self-Validating)

Before loading any sample, you must validate the exact pathlength of your liquid cell. Nominal spacer thicknesses (e.g., "0.1 mm") are often inaccurate by 10-20% due to compression.[1]

The Interference Fringe Method:

  • Assemble the clean, empty cell.

  • Acquire a transmission spectrum of the empty cell against an air background.[1]

  • Observe the sine-wave interference pattern (fringes) caused by internal reflections.[1]

  • Calculation:

    
    [1]
    
    • 
      : Pathlength (cm)
      
    • 
      : Number of fringes (peak-to-peak cycles) counted.
      
    • 
      : Wavenumbers of the first and last peak in the count range.
      

Validation Criteria: If fringes are not visible or are distorted, the windows are not parallel or are dirty. Re-polish or re-assemble.

Protocol 2: Sample Preparation & Loading

This workflow is designed to detect and eliminate aggregation.[1]

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Boc-Ala-NHEt in the dried solvent.

    • Critical: Perform this in a glove box or a dry bag if possible to minimize atmospheric moisture absorption.[1]

  • The Dilution Series (The "Aggregation Test"):

    • Prepare dilutions at 5 mM, 1 mM, and 0.5 mM .

    • Reasoning: Intramolecular H-bonds (folding) are concentration-independent.[1] Intermolecular H-bonds (aggregation) are concentration-dependent.[1] If the ratio of the

      
       to 
      
      
      
      peaks changes with dilution, your sample is aggregating.[1]
  • Loading the Cell:

    • Use a glass luer-lock syringe.[1] Avoid plastic syringes with rubber plungers, as solvents like

      
       can leach plasticizers (phthalates) which have strong carbonyl bands near 
      
      
      
      .[1]
    • Inject the sample into the bottom port, holding the cell vertically.[1] Allow the meniscus to rise slowly to push air bubbles out the top port.

  • Acquisition:

    • Scans: 64 to 128 (to improve Signal-to-Noise ratio).

    • Resolution:

      
       or 
      
      
      
      .
    • Background: Pure solvent (from the same dried batch) in the same cell.[1]

Visualization: Experimental Workflow

SamplePrep Solvent Solvent Drying (Mol. Sieves 24h) Stock Stock Solution (10 mM) Solvent->Stock Dry Solvent Dilution Dilution Series (5, 1, 0.5 mM) Stock->Dilution Serial Dilution Loading Cell Loading (Glass Syringe) Dilution->Loading Sample CellCheck Fringe Test (Pathlength) CellCheck->Loading Verified Cell FTIR FTIR Acquisition Loading->FTIR

Caption: Figure 1. Critical workflow for preparing moisture-free, aggregation-checked peptide samples.

Data Analysis & Interpretation

Once spectra are acquired, use the following logic to assign conformations.

Table 1: Diagnostic Frequencies for Boc-Ala-NHEt in


 
ModeWavenumber (

)
AssignmentStructural Implication
Amide A 3440 - 3450Free

Solvated / C5 Extended
Amide A 3330 - 3350H-Bonded

C7 Gamma-Turn (Folded)
Amide I 1660 - 1675Free

Non-aggregated
Amide I 1630 - 1640H-Bonded

Intermolecular Aggregates
Logic Diagram for Spectral Assignment

SpectralLogic Start Analyze Amide A Region (3300-3500 cm-1) Peak3440 Peak at ~3440 cm-1 Start->Peak3440 Peak3330 Peak at ~3330 cm-1 Start->Peak3330 FreeNH Free NH Group (C5 Extended or Solvated) Peak3440->FreeNH BondedNH H-Bonded NH Peak3330->BondedNH CheckConc Check Concentration Dependence BondedNH->CheckConc Intra Intramolecular (C7 Turn) (Folding) CheckConc->Intra No Change w/ Dilution Inter Intermolecular (Aggregate) (Artifact) CheckConc->Inter Decreases w/ Dilution

Caption: Figure 2. Decision tree for distinguishing intrinsic folding (C7) from experimental artifacts (aggregation).

Troubleshooting & Quality Control

  • Issue: Negative Peaks in Amide A region.

    • Cause: The background solvent had more water than the sample solvent.[1]

    • Fix: Dry both background and sample solvents identically.[1]

  • Issue: Broad band at 3400-3500

    
    . 
    
    • Cause: Humidity.[1]

    • Fix: Purge the FTIR bench with dry nitrogen for 20 minutes before scanning.[1]

  • Issue: Saturation (Flat-topped peaks).

    • Cause: Pathlength too long or concentration too high.[1]

    • Fix: For Amide I studies, pathlength should be

      
       if using chlorinated solvents, as the solvent itself absorbs strongly near 
      
      
      
      and
      
      
      .[1]

References

  • Tsuboi, M., et al. (1969).[1] "Infrared Spectra and Conformation of N-t-Butoxycarbonyl-L-Alanyl-L-Alanine Methyl Ester." Journal of Molecular Structure. (Foundational work on Boc-peptide IR).[1]

  • Pike Technologies. (2022).[1] "Calculating the Pathlength of Liquid Cells by FTIR." Application Note. (Standard industry protocol for fringe method).[1]

  • Gellman, S. H., & Adams, B. R. (2004).[1] "Folding of Short Peptides." Current Opinion in Chemical Biology. (Context on C5/C7 turns).

  • Barth, A. (2007).[1] "Infrared Spectroscopy of Proteins." Biochimica et Biophysica Acta (BBA).[1] (General reference for Amide I/A assignments).

Sources

Method

solvent systems for Boc-Ala-NHEt solubility studies

Application Note: Solvent Systems for Boc-Ala-NHEt Solubility & Conformational Studies Abstract N-tert-Butoxycarbonyl-L-alanine N'-ethylamide (Boc-Ala-NHEt) serves as a quintessential model system for investigating pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for Boc-Ala-NHEt Solubility & Conformational Studies

Abstract

N-tert-Butoxycarbonyl-L-alanine N'-ethylamide (Boc-Ala-NHEt) serves as a quintessential model system for investigating peptide backbone solvation, hydrogen bonding dynamics, and protein folding initiation. This guide provides a comprehensive framework for selecting solvent systems, performing quantitative solubility studies, and preparing samples for spectroscopic analysis (FTIR, NMR, VCD). It bridges the gap between thermodynamic solubility limits and the practical concentration ranges required for conformational analysis.

Introduction: The "Hydrogen Bonding Thermometer"

Boc-Ala-NHEt is often termed a "blocked dipeptide." It lacks ionizable termini (having a Boc-protected amine and an ethylamide-capped carboxyl), making it an ideal neutral probe for studying the intrinsic folding propensities of the polypeptide backbone (


 torsion angles).

Why Solvent Selection Matters: Unlike generic solubility studies where the goal is simply "getting it into solution," studies involving Boc-Ala-NHEt require solvents that selectively stabilize specific conformations:

  • Non-polar solvents (e.g.,

    
    ):  Mimic the hydrophobic protein core, promoting intramolecular Hydrogen Bonds (H-bonds) and C7/C5 turns.
    
  • Polar Aprotic solvents (e.g., DMSO): Disrupt intramolecular H-bonds by competing as H-bond acceptors, often inducing Polyproline II (PII) or open conformations.

  • Polar Protic solvents (e.g.,

    
    , TFE):  Create complex solvation shells that can bridge peptide groups or stabilize helical intermediates.
    

Solvent System Classification & Selection Strategy

The following table summarizes the physicochemical properties of standard solvent systems used for Boc-Ala-NHEt, correlated with the expected conformational outcome.

Table 1: Solvent Systems for Boc-Ala-NHEt Studies

Solvent ClassSolventDielectric (

)
Role in SolubilityConformational Effect
Non-Polar Chloroform (

)
4.8High Solubility. Primary solvent for IR studies.Stabilizes C7eq (gamma-turn) via intramolecular H-bonds.
Carbon Tetrachloride (

)
2.2Moderate Solubility. Historic reference (toxic).Promotes strong intramolecular H-bonding (C5/C7).
Polar Aprotic DMSO46.7Very High Solubility. Universal solvent.Competes for NH groups; induces Extended/Open states.
Acetonitrile (MeCN)37.5High Solubility. Intermediate; stabilizes C5 and solvated forms.
Polar Protic Methanol (MeOH)32.7High Solubility. Disrupts internal H-bonds; promotes PII (Polyproline II).
Water (

)
80.1Low/Limited Solubility. Requires co-solvent (e.g., DMSO).Hydrophobic hydration; stabilizes PII and random coil.
Trifluoroethanol (TFE)27.0High Solubility. Structure stabilizer; often induces Helical propensities.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To quantitatively determine the saturation limit (


) of Boc-Ala-NHEt in a specific solvent. This is critical for thermodynamic characterization.

Prerequisites:

  • Analytical Balance (0.01 mg precision).

  • Temperature-controlled shaker or water bath (

    
    ).
    
  • Syringe filters (0.22

    
     PTFE for organics, Nylon for aqueous).
    

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid Addition Equilibrate Equilibration (24-48h @ 25°C) Start->Equilibrate Agitate Filter Filtration (0.22 µm PTFE) Equilibrate->Filter Remove Undissolved Solid Evaporate Evaporation & Drying (Vacuum/N2 Stream) Filter->Evaporate Transfer Known Volume (V) Weigh Gravimetric Analysis (Mass of Residue) Evaporate->Weigh Until Constant Mass (m) Calc Calculate Solubility (mg/mL) Weigh->Calc S = m / V

Caption: Step-by-step workflow for determining the thermodynamic solubility limit of Boc-Ala-NHEt.

Step-by-Step Procedure:

  • Preparation: Weigh approximately 50 mg of Boc-Ala-NHEt into a 2 mL HPLC vial.

  • Saturation: Add 500

    
     of the target solvent. If the solid dissolves completely, add more solid until a visible precipitate remains.
    
  • Equilibration: Seal the vial and agitate at

    
     for 24 hours. Expert Tip: Wrap vials in parafilm to prevent solvent evaporation, especially with 
    
    
    
    .
  • Filtration: Draw the supernatant into a syringe and pass through a 0.22

    
     filter into a pre-weighed glass vial (
    
    
    
    ).
  • Sampling: Record the exact volume of filtrate used (e.g., 200

    
    ).
    
  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (

    
    ), then dry in a vacuum desiccator for 4 hours.
    
  • Measurement: Weigh the vial containing the dried residue (

    
    ).
    
  • Calculation:

    
    
    

Experimental Protocol: Sample Preparation for Spectroscopy (IR/NMR)

Objective: To prepare solutions for conformational analysis that avoid aggregation .

  • Critical Insight: At high concentrations (

    
    ), Boc-Ala-NHEt forms intermolecular H-bonds (dimers/aggregates) that obscure the intramolecular signals of interest.
    

Recommended Concentration Ranges:

  • FTIR:

    
     (Requires long pathlength cells, e.g., 1-5 mm).
    
  • NMR (

    
    ): 
    
    
    
    (High sensitivity probes required).
  • VCD (Vibrational Circular Dichroism):

    
     (Trade-off between signal and aggregation).
    

Decision Tree for Solvent & Concentration:

SamplePrep Goal Goal: Conformational Analysis Technique Select Technique Goal->Technique IR FTIR / VCD Technique->IR NMR NMR Technique->NMR SolventIR Solvent: CHCl3 or CCl4 IR->SolventIR SolventNMR Solvent: DMSO-d6 or CDCl3 NMR->SolventNMR ConcIR Conc: < 10 mM (Avoid Aggregation) SolventIR->ConcIR ConcNMR Conc: 10-20 mM SolventNMR->ConcNMR

Caption: Decision tree for selecting solvent and concentration based on the analytical technique.

Procedure:

  • Stock Solution: Prepare a

    
     stock solution in the target solvent (e.g., dissolve 23 mg in 1 mL).
    
  • Serial Dilution: Dilute the stock to 50, 20, 10, and 2 mM.

  • Aggregation Check (FTIR):

    • Measure the Amide I region (

      
      ).
      
    • Intramolecular H-bond (Monomer): Sharp band ~1670-1690

      
      .
      
    • Intermolecular H-bond (Aggregate): Broad band shifting to lower wavenumbers (~1630-1650

      
      ).
      
    • Action: If the low-wavenumber band appears, dilute further.

Troubleshooting & Safety

  • Carbon Tetrachloride (

    
    ):  Highly hepatotoxic. Use only if strictly necessary for comparing with historical data. Substitute with 
    
    
    
    or Deuterated Dichloromethane (
    
    
    ) where possible.
  • Hygroscopic Solvents (DMSO, MeOH): Water acts as a strong H-bond competitor. Even trace moisture (0.1%) can alter the C7/PII equilibrium. Always use anhydrous solvents stored over molecular sieves for these studies.

  • Gelation: In pure water, hydrophobic peptides may form hydrogels rather than true solutions.[1] If "clumping" occurs, use a co-solvent method: Dissolve in minimal DMSO, then dilute with water.[1]

References

  • Sigma-Aldrich. Boc-Ala-OH and Derivatives Product Information. Retrieved from

  • Royal Society of Chemistry. Experimental Procedures for Peptide Synthesis and Purification. Retrieved from

  • ResearchGate. Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from

  • Cayman Chemical. Solubility Factors When Choosing a Solvent. Retrieved from

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Retrieved from

Sources

Application

Application Note: Conformational Analysis of Boc-Alanine Ethylamide via Far-UV Circular Dichroism

This Application Note is designed for researchers in structural biology and peptide chemistry. It details the protocol for acquiring and analyzing the Circular Dichroism (CD) spectra of Boc-alanine ethylamide (Boc-Ala-NH...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in structural biology and peptide chemistry. It details the protocol for acquiring and analyzing the Circular Dichroism (CD) spectra of Boc-alanine ethylamide (Boc-Ala-NH-Et), a critical model system for understanding peptide backbone energetics and force-field calibration.

Introduction & Scope

Boc-alanine ethylamide (Boc-Ala-NH-Et) serves as a fundamental "dipeptide model" (technically a blocked single residue) used to isolate the intrinsic conformational propensities of the alanine backbone (


 angles) without the cooperative folding effects found in longer polypeptides.

Unlike proteins which display dominant


-helical (208/222 nm) or 

-sheet signatures, Boc-Ala-NH-Et exists in a dynamic equilibrium of local structures—primarily Polyproline II (PPII) and Extended (

)-strand
like conformations in aqueous solution, and

-turns (C7)
in non-polar solvents.

This guide provides a rigorous protocol for synthesizing, measuring, and interpreting the CD spectra of this molecule, emphasizing the distinction between single-residue propensities and secondary structure formation.[1]

Theoretical Background

The Chromophore

In the Far-UV region (180–250 nm), the CD signal arises from the amide bond transitions:

  • 
     transition:  Weak, centered around 210–220 nm. Sensitive to hydrogen bonding and backbone geometry.
    
  • 
     transition:  Strong, centered around 190 nm.
    
Expected Spectral Signatures

For a single alanine residue blocked with Boc/Ethylamide:

  • Aqueous (PPII-like): Characterized by a strong negative band at ~195 nm and a weak positive band at ~215–218 nm .

  • Hydrophobic (C7/Gamma-turn): In solvents like Chloroform or TFE, the equilibrium shifts. The strong negative band may redshift or diminish, and the

    
     region changes significantly due to intramolecular H-bonding (C7 equatorial vs. axial).
    

Experimental Workflow

Diagram 1: CD Analysis Workflow

CD_Workflow Synth Synthesis (Boc-Ala-OH + EtNH2) Purify Purification (Recrystallization) Synth->Purify Prep Sample Prep (Solvent: H2O/TFE) Purify->Prep Measure CD Acquisition (185-260 nm) Prep->Measure Blank Baseline (Pure Solvent) Blank->Measure Subtract Process Data Processing (Subtract -> Convert) Measure->Process

Caption: End-to-end workflow from chemical synthesis to spectral data processing.

Detailed Protocols

Synthesis of Boc-Alanine Ethylamide

Note: Commercial sources are rare; in-house synthesis is standard.

Reagents: Boc-Ala-OH, Ethylamine hydrochloride, EDC·HCl, HOBt, DIPEA, DCM (Dichloromethane).

  • Activation: Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C. Add EDC·HCl (1.1 eq). Stir for 15 min.

  • Coupling: Add Ethylamine HCl (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Workup: Wash organic layer sequentially with 1M HCl, sat. NaHCO

    
    , and Brine.[2] Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

  • Validation: Verify via

    
    H-NMR (DMSO-d
    
    
    
    ) to ensure removal of uncoupled amine, which is CD silent but affects concentration calculations.
Sample Preparation for CD

Critical Parameter: Concentration accuracy determines the validity of Molar Ellipticity


.
ParameterSpecificationRationale
Solvent Phosphate Buffer (10mM, pH 7) OR TFELow absorbance below 200 nm. Avoid Chloride salts (HCl, NaCl) if possible as Cl

absorbs <195 nm.
Concentration 0.5 – 1.0 mg/mL (~2-5 mM)High enough for signal, low enough to keep HT voltage < 600V.
Filtering 0.22

m PTFE/Nylon
Scattering from dust causes baseline drift and artifacts.
Pathlength 0.01 cm (0.1 mm) or 0.1 cmShort pathlength is mandatory to view the 190 nm region without solvent saturation.
CD Acquisition Protocol

Instrument: Jasco J-815, Chirascan, or equivalent.

  • Nitrogen Purge: Purge optics for >20 mins at high flow (5-10 L/min) to remove O

    
    , which absorbs below 195 nm.
    
  • Baseline Correction: Acquire a spectrum of the exact solvent batch used for the sample.

  • Parameters:

    • Range: 260 nm – 185 nm (Stop if HT voltage > 700V).

    • Bandwidth: 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3–5 scans (averaging reduces noise).

    • Response Time: 1 or 2 seconds (D.I.T.).

  • Measurement: Load sample. Ensure no bubbles in the cuvette. Monitor the HT Voltage channel simultaneously.

Data Analysis & Interpretation

Conversion to Mean Residue Ellipticity (MRE)

Raw data is in millidegrees (


). To compare with literature, convert to Molar Ellipticity 

(deg·cm

·dmol

).[3][4] Since Boc-Ala-NH-Et has 1 residue:


  • 
    : Observed ellipticity (mdeg)
    
  • 
    : Molecular Weight (216.28  g/mol  for Boc-Ala-NH-Et)
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Pathlength (cm)
    
Spectral Interpretation Guide

Unlike long helices, this molecule shows subtle shifts based on solvent environment.

Spectral FeatureWavelengthInterpretation for Boc-Ala-NH-Et
Negative Band 190–198 nmPPII Conformation. Dominant in water. Indicates a hydrated, extended backbone.
Positive Band 215–220 nmPPII / Extended. Weak positive band often seen in aqueous solution alongside the 195 nm negative band.
Red Shift -> 205 nmOrdered Turn Formation. In TFE or non-polar solvents, the negative band shifts, indicating stabilization of intramolecular H-bonds (C7 turns).
Isodichroic Point ~208 nmTwo-State Equilibrium. If titrating Water -> TFE, a crossing point here indicates a clean transition between PPII and Turn populations.
Diagram 2: Conformational Equilibrium

Conformations PPII Polyproline II (PPII) (Water dominant) Neg @ 195nm C7 C7 / Gamma Turn (Non-polar dominant) Shifted Spectrum PPII->C7 + TFE / Hydrophobic Solvent Beta Beta/Extended (Minor population) PPII->Beta Equilibrium C7->PPII + Water / Heat

Caption: Solvent-dependent conformational switching between hydrated PPII and intramolecularly hydrogen-bonded C7 turns.

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: HT Voltage > 700V at 195 nm.

    • Cause: Solvent or Sample absorbs too much light (Absorbance flattening).

    • Fix: Use a 0.1 mm (0.01 cm) cuvette. Dilute the sample. Ensure buffer is not Citrate or Acetate (high UV absorbance). Use Phosphate or Fluoride buffers.

  • Issue: No signal (Flat line).

    • Cause: Racemization during synthesis.

    • Fix: Boc-Ala-NH-Et is chiral (L-Ala). If racemized to DL-Ala during coupling (rare with EDC/HOBt but possible with harsh base), the CD signals cancel out. Check Optical Rotation.

  • Issue: Noise below 200 nm.

    • Cause: Oxygen interference.

    • Fix: Increase N

      
       purge flow rate to 10 L/min for 5 minutes before scanning.
      

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][5][6][7][8] Nature Protocols, 1(6), 2876–2890. Link

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. Link

  • Eker, F., Cao, X., Nafie, L., & Schweitzer-Stenner, R. (2002). The Structure of Alanine-Based Tripeptides in Water and Ethanol/Water Mixtures. Journal of the American Chemical Society, 124(48), 14330–14341. Link

  • Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34–71. Link

  • Micsonai, A., et al. (2015). Accurate secondary structure determination of proteins from circular dichroism spectra using a novel basis set. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. Link

Sources

Method

Application Note: High-Precision Molecular Dynamics Simulation of Boc-Ala-NHEt

Executive Summary This application note details the rigorous protocol for simulating Boc-Ala-NHEt (N-tert-butoxycarbonyl-L-alanine-N'-ethylamide), a canonical model system used to benchmark force fields and study peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the rigorous protocol for simulating Boc-Ala-NHEt (N-tert-butoxycarbonyl-L-alanine-N'-ethylamide), a canonical model system used to benchmark force fields and study peptide backbone dynamics. Unlike globular proteins, this blocked dipeptide lacks tertiary structure, making its conformational ensemble—dominated by


, 

,

, and

states—highly sensitive to force field parameters and solvation models. This guide provides a validated workflow using AMBER ff14SB and CHARMM36m force fields, emphasizing parameter selection to reproduce experimental NMR J-coupling constants and IR spectra.

Scientific Rationale & Experimental Design

The Model System

Boc-Ala-NHEt serves as a "minimalist protein," containing the essential


 (phi) and 

(psi) torsion angles that define the Ramachandran landscape.
  • Significance: It is the primary testbed for validating backbone torsion parameters (CMAP corrections in CHARMM, backbone potentials in AMBER) against experimental data (NMR

    
     couplings, IR/Raman spectra).
    
  • Critical Challenge: Standard force fields often over-stabilize

    
    -helical or 
    
    
    
    -sheet regions. Accurate sampling requires precise thermostatting and cut-off handling to prevent artifacts.
Force Field & Solvent Selection
  • AMBER ff14SB: Recommended for its improved backbone potentials that correct the

    
    -helix bias seen in ff99SB.
    
  • CHARMM36m: Excellent for disordered regions; utilizes the CMAP correction to accurately populate the Polyproline II (

    
    ) basin.
    
  • Solvent: TIP3P is the standard pairing for these force fields. However, for intrinsically disordered propensity studies, TIP4P-D is superior in preventing over-compaction.

Detailed Simulation Protocol

Phase 1: System Preparation

Objective: Generate topologically correct coordinates and solvate the system without inducing steric clashes.

  • Structure Generation: Build the linear peptide chain (Boc-Ala-NHEt) using a molecular editor (e.g., Avogadro, PyMOL) or tleap (AMBER).

    • Note: Ensure the chirality is L-Ala.

  • Topology Building:

    • AMBER: Use tleap.[1] Load leaprc.protein.ff14SB.

    • CHARMM: Use psfgen or CHARMM-GUI.

  • Solvation:

    • Geometry: Truncated Octahedron (optimal packing) or Cubic box.

    • Buffer: Minimum 12.0 Å from solute to box edge. This prevents the "self-interaction" artifact where the peptide sees its periodic image.

    • Expert Insight: For a small solute like Boc-Ala-NHEt, a box size of ~35-40 Å is sufficient.

Phase 2: Energy Minimization

Objective: Relieve steric clashes from solvation and initial model building.

  • Step 1: Restrained Minimization (500 steps). Apply a harmonic restraint (

    
    ) on the peptide heavy atoms. Allow water to relax around the solute.
    
  • Step 2: Unrestrained Minimization (2000 steps).

    • Method: 1000 steps Steepest Descent (SD) followed by 1000 steps Conjugate Gradient (CG).

    • Criterion: Stop when maximum force

      
      .
      
Phase 3: Thermalization & Equilibration

Objective: Bring the system to physiological temperature (300 K) and density without "blowing up" the integration.

Table 1: Equilibration Parameters

ParameterSettingRationale
Integrator MD (Leap-frog or Velocity Verlet)Stable, time-reversible integration.
Time Step 1.0 fs (Heating)

2.0 fs (Prod)
Smaller step during heating prevents instability.
Thermostat Langevin or V-rescaleEfficient thermalization.

ps.
Barostat Berendsen (Equil only)Robust convergence for density.

ps.
Constraints HBonds (SHAKE/LINCS)Allows 2 fs timestep by constraining fast H-vibrations.
Cut-off 10.0 Å (Switching 8-10 Å)Standard for PME.

Protocol:

  • NVT Heating (0 to 300 K): 50 ps. Weak restraints (

    
    ) on backbone.
    
  • NPT Density Equilibration: 100 ps at 300 K, 1 bar. Release restraints. Monitor density convergence (target

    
    ).
    
Phase 4: Production Dynamics

Objective: Sample the conformational ensemble.

  • Ensemble: NPT or NVT (if density is converged).

  • Barostat: Switch to Parrinello-Rahman (GROMACS) or Monte Carlo (AMBER) for accurate fluctuation sampling.

  • Duration: Minimum 100 ns . Boc-Ala-NHEt transitions between basins on the nanosecond timescale; 100 ns ensures statistical convergence.

  • Output Frequency: Save coordinates every 2.0 ps (500 frames/ns).

Visualization & Logic Flow

Simulation Workflow

The following diagram illustrates the critical path from topology generation to analysis.

MD_Workflow Start Structure Build (Boc-Ala-NHEt) Topol Topology & Solvation (ff14SB / TIP3P) Start->Topol tleap/psfgen Min Energy Minimization (SD -> CG) Topol->Min Restraints On Heat Heating (NVT) 0 -> 300K Min->Heat 1fs step Equil Equilibration (NPT) Density Conv. Heat->Equil Release Restraints Prod Production Run (100 ns+) Equil->Prod Parinello-Rahman Analysis Analysis (Ramachandran/NMR) Prod->Analysis Trajectory Analysis->Prod Insufficient Sampling

Caption: Figure 1: Optimized MD workflow ensuring thermodynamic stability before production sampling.

Conformational Analysis Logic

Logic for assigning states based on torsion angles.

Ramachandran_Logic Input Frame (t) Calc Calculate Torsions Phi (φ) & Psi (ψ) Input->Calc DecisionPhi φ < 0? Calc->DecisionPhi Region1 -100 < ψ < 0 DecisionPhi->Region1 Yes AlphaL Left Helix (αL) DecisionPhi->AlphaL No (φ > 0) Region2 ψ > 100 Region1->Region2 No Alpha Alpha-Helix (αR) Region1->Alpha Yes PPII Polyproline II (PII) & Beta (β) Region2->PPII Yes

Caption: Figure 2: Decision tree for classifying Boc-Ala-NHEt conformational states based on backbone torsion angles.

Analysis & Validation Metrics

Ramachandran Plotting

Plot


 vs. 

for the entire trajectory.
  • Expected Result: Distinct populations in the

    
     region (
    
    
    
    ),
    
    
    region (
    
    
    ), and a minor
    
    
    population.
  • Validation: Compare population ratios with spectroscopic data.

    
     is often under-sampled in older force fields.
    
NMR J-Coupling Calculation

To validate the force field, calculate the scalar coupling constant


 using the Karplus equation:


  • Parameters (Vogeli et al.):

    
     Hz, 
    
    
    
    Hz,
    
    
    Hz.
  • Procedure: Calculate

    
     for every frame and average over the trajectory (
    
    
    
    ).
  • Target: Experimental values for Ala dipeptides in water are typically 6.0 - 7.5 Hz .

Troubleshooting & Expert Tips

  • The "Flying Ice Cube" Effect:

    • Symptom:[2][3] The solute freezes while the solvent heats up, or global rotation absorbs all kinetic energy.

    • Solution: Use a thermostat that couples to the "massive" center of mass motion separately, or simply ensure Center of Mass (COM) motion removal is active (e.g., comm-mode = Linear in GROMACS) every 100 steps.

  • Cis-Peptide Sampling:

    • Issue: The peptide bond (

      
      ) should be Trans (
      
      
      
      ). Spontaneous isomerization to Cis (
      
      
      ) is rare (ms timescale) and should not occur in 100 ns simulations.
    • Check: Monitor

      
       angle. If it flips, check your starting structure or force field parameters.
      
  • Hydrogen Mass Repartitioning (HMR):

    • Tip: To speed up simulation, use HMR to increase hydrogen masses to 3.0 amu. This allows a 4.0 fs timestep, doubling throughput with negligible accuracy loss for thermodynamic properties.

References

  • Maier, J. A., et al. (2015). "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation, 11(8), 3696-3713. Link

  • Huang, J., & MacKerell, A. D. (2013). "CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data." Journal of Computational Chemistry, 34(25), 2135-2145. Link

  • Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting the Native State Ensemble of Peptides." Journal of Chemical Theory and Computation, 8(9), 3257-3273. Link

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. Link

  • Vogeli, B., et al. (2008). "Limits on the accuracy of Karplus equations for determining NMR J-couplings." Journal of the American Chemical Society, 130(16), 5366-5367. Link

Sources

Application

Application Note &amp; Protocol Guide: X-ray Crystallography Growth Methods for Boc-Ala-NHEt Crystals

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for growing single crystals of N-tert-Butoxycarbonyl-L-alanine N'-ethylamide (Boc-Ala-N...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for growing single crystals of N-tert-Butoxycarbonyl-L-alanine N'-ethylamide (Boc-Ala-NHEt) suitable for X-ray crystallography. The methodologies outlined herein are grounded in established crystallographic principles and tailored to the specific physicochemical properties of N-protected amino acid amides.

Introduction: The Rationale for Crystallizing Boc-Ala-NHEt

N-protected amino acid amides, such as Boc-Ala-NHEt, are fundamental building blocks in peptide synthesis and serve as important scaffolds in medicinal chemistry. Determining their precise three-dimensional structure through X-ray crystallography is paramount for understanding their conformational preferences, intermolecular interactions, and how they engage with biological targets. High-quality single crystals are the prerequisite for successful X-ray diffraction analysis.[1]

However, the crystallization of small, flexible molecules like Boc-Ala-NHEt can be challenging.[2] Factors such as conformational flexibility, potential for multiple hydrogen bonding patterns, and the presence of the bulky, lipophilic Boc group can lead to the formation of oils, amorphous solids, or microcrystalline powders instead of well-ordered single crystals. This guide aims to provide a systematic approach to overcome these challenges.

Foundational Principles of Crystallization

The goal of crystallization is to slowly bring a solution of the target molecule to a state of supersaturation, where the concentration of the solute exceeds its solubility limit.[3] This thermodynamically unfavorable state drives the system towards the more stable, lower-energy crystalline state. The process can be conceptually divided into two key phases: nucleation (the initial formation of a small, ordered aggregate) and crystal growth (the subsequent addition of molecules to the nucleus). The key to growing large, high-quality crystals is to control the rate of supersaturation to favor slow growth over rapid nucleation.[4]

Recommended Crystal Growth Methodologies for Boc-Ala-NHEt

Based on the properties of Boc-Ala-NHEt (a moderately polar molecule with hydrogen bond donors and acceptors), several methods are viable. We will detail the most promising techniques: Vapor Diffusion and Slow Evaporation.

Vapor Diffusion: A Gentle Approach to Supersaturation

Vapor diffusion is a powerful and widely used technique for both small molecules and macromolecules because it allows for a very slow and controlled approach to supersaturation.[5][6][7][8] The basic principle involves equilibrating a drop containing the molecule of interest and a precipitant solution against a larger reservoir of the same precipitant at a higher concentration. Water (or a more volatile solvent) slowly diffuses from the drop to the reservoir, concentrating both the molecule and the precipitant in the drop, thereby inducing crystallization.[6][9]

There are two primary setups for vapor diffusion: the hanging drop and the sitting drop method.

In this setup, the drop containing the sample is suspended from the underside of a coverslip, which seals a well containing the reservoir solution.[7][8] This method offers excellent observation optics and reduces the risk of crystals adhering to a solid surface.[10]

  • Preparation of Stock Solutions:

    • Boc-Ala-NHEt Stock: Prepare a concentrated stock solution of Boc-Ala-NHEt (e.g., 10-50 mg/mL) in a suitable solvent. Given its structure, consider solvents like isopropanol, ethanol, or acetonitrile. Ensure the compound is fully dissolved.

    • Reservoir Solutions: Prepare a screen of reservoir solutions. For a molecule like Boc-Ala-NHEt, a good starting point is to use a precipitant system based on a water-miscible organic solvent. A common choice is isopropanol or ethanol in varying concentrations (e.g., 10-40% v/v) buffered to a specific pH (e.g., with 0.1 M HEPES or Tris buffer, pH 7.0-8.5).

  • Setting up the Crystallization Plate:

    • Using a 24-well crystallization plate, apply a thin, even layer of high-vacuum grease to the rim of each reservoir.[11]

    • Pipette 500 µL of the desired reservoir solution into each well.[11]

  • Preparing the Drop:

    • On a clean, siliconized glass coverslip, pipette 1-2 µL of the Boc-Ala-NHEt stock solution.[11]

    • Add 1-2 µL of the reservoir solution from the corresponding well to the Boc-Ala-NHEt drop.[11] Some researchers prefer not to mix the drop, allowing for diffusion to occur naturally.[7]

  • Sealing and Incubation:

    • Carefully invert the coverslip and place it over the greased rim of the reservoir, ensuring an airtight seal.[8] A slight twist can help distribute the grease evenly.[11]

    • Place the plate in a stable, vibration-free environment, typically at a constant temperature (e.g., 4°C or 18-20°C).[11] Temperature fluctuations can negatively impact crystal growth.[12]

  • Monitoring:

    • Monitor the drops periodically (daily, then weekly) under a microscope for signs of precipitation, oiling, or crystal formation.

The sitting drop method is similar in principle, but the drop is placed on a post or a bridge that sits within the reservoir well.[6] This method is often easier to set up and can accommodate larger drop volumes.[6][10]

VaporDiffusionWorkflow cluster_prep Preparation cluster_setup Setup cluster_growth Growth & Analysis Prep_Mol Prepare Boc-Ala-NHEt Stock Solution Mix_Drop Pipette & Mix Drop (Molecule + Reservoir) Prep_Mol->Mix_Drop Prep_Res Prepare Reservoir Screen Solutions Pipette_Res Pipette Reservoir into Plate Well Prep_Res->Pipette_Res Pipette_Res->Mix_Drop Seal_Well Seal Well (Hanging or Sitting) Mix_Drop->Seal_Well Incubate Incubate at Constant Temperature Seal_Well->Incubate Monitor Monitor Drop Microscopically Incubate->Monitor Monitor->Mix_Drop Optimize Harvest Harvest & Analyze Crystal Monitor->Harvest Success

Caption: Workflow for vapor diffusion crystallization.

Slow Evaporation: The Simplest Path to Crystals

Slow evaporation is often the first method attempted for small organic molecules due to its simplicity.[13] The principle is straightforward: the molecule is dissolved in a solvent or solvent system in which it is moderately soluble, and the solvent is allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the molecule increases, leading to supersaturation and crystallization.[3][14]

  • Solvent Selection: The choice of solvent is critical.[13] An ideal solvent is one in which Boc-Ala-NHEt has moderate solubility and which evaporates at a slow, controlled rate. Highly volatile solvents like dichloromethane or diethyl ether should be used with caution as they can evaporate too quickly, leading to poor quality crystals.[13][15] Good starting solvents to screen include ethyl acetate, acetone, ethanol, or mixtures such as dichloromethane/heptane.[13]

  • Solution Preparation:

    • Prepare a nearly saturated solution of Boc-Ala-NHEt in the chosen solvent system at room temperature. It is crucial that the solution is free of any particulate matter; filter if necessary.[16]

    • Transfer the solution to a clean, small vial or test tube. An NMR tube can also be effective as its smooth surface can promote slower nucleation.[13]

  • Controlling Evaporation:

    • Cover the vial in a way that allows for slow solvent escape. This can be achieved by:

      • Using a cap that is not screwed on tightly.[14]

      • Covering the opening with paraffin film or aluminum foil and piercing it with a few small holes from a needle.[4]

    • The rate of evaporation can be further slowed by placing the vial in a larger, sealed container or in a refrigerator.

  • Incubation and Observation:

    • Place the vial in a location where it will not be disturbed by vibrations or temperature changes.[16]

    • Allow the solvent to evaporate over several days to weeks.[3] Check periodically for crystal growth without agitating the vial.

Optimization and Troubleshooting

It is rare for initial crystallization screens to yield diffraction-quality crystals. Optimization is almost always necessary. The following table summarizes common problems and potential solutions.

Problem Observed Potential Cause(s) Suggested Solutions & Rationale
Clear Drop (No Change) Solution is undersaturated; kinetics are too slow.- Increase the concentration of Boc-Ala-NHEt. - Increase the precipitant concentration in the reservoir (vapor diffusion). - Try a different, less effective solvent (slow evaporation).
Amorphous Precipitate Supersaturation is reached too quickly; nucleation rate is too high.- Decrease the concentration of Boc-Ala-NHEt.[17] - Decrease the precipitant concentration.[17] - Set up trials at a different temperature (solubility is temperature-dependent). - For vapor diffusion, try a smaller drop ratio (e.g., 2 µL protein: 1 µL reservoir) to slow equilibration.
Oiling Out / Phase Separation The molecule's solubility limit is exceeded, but the conditions do not favor an ordered crystalline lattice. This is common for flexible molecules.- Lower the starting concentration of Boc-Ala-NHEt. - Use additives that may stabilize a specific conformation (e.g., small amounts of different solvents). - Try a wider range of pH values, as the charge state can influence packing. - Consider seeding with microcrystals if any have been previously obtained.
Microcrystals / Needles Nucleation is heavily favored over growth, resulting in many small crystals.[13]- Reduce the rate of supersaturation: slow down evaporation, use a lower precipitant concentration, or change the temperature.[17] - Dilute the Boc-Ala-NHEt concentration. - Perform micro-seeding: transfer a few tiny crystals into a fresh, equilibrated drop to encourage growth on existing nuclei.
Poor Crystal Quality Lattice strain from impurities or rapid growth.[17]- Re-purify the Boc-Ala-NHEt sample. Purity is critical for good crystal growth.[5] - Filter all stock solutions through a 0.22 µm filter to remove dust and other particulates that can act as unwanted nucleation sites.[16][17] - Slow down the crystallization process further.

Concluding Remarks

The crystallization of Boc-Ala-NHEt, like any small molecule, is an empirical science that requires systematic screening and careful optimization. The vapor diffusion and slow evaporation methods detailed in this guide provide a robust starting point for obtaining high-quality single crystals. By carefully controlling concentration, solvent composition, temperature, and the rate of equilibration, researchers can navigate the challenges of crystallization and successfully produce crystals suitable for elucidating the three-dimensional structure of this important molecular building block.

References

  • Vertex AI Search. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
  • Laboratory of Structural Biology. (n.d.). A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • Calibre Scientific | Molecular Dimensions. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
  • MIT. (n.d.). Growing Crystals.
  • Unknown. (2006, January 8). Crystallisation Techniques.
  • BrainKart. (2016, December 9). Low temperature solution growth : Slow cooling and Slow evaporation method.
  • SPIE Digital Library. (n.d.). Slow Cooling of Solution.
  • IUCr Journals. (n.d.). A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. DOI:10.1039/D2CS00697A.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Hampton Research. (2025, April 2). Hanging Drop Vapor Diffusion.
  • Bergfors, T. (n.d.). Laboratory exercises for protein crystallization.
  • Unknown. (n.d.). Guide for crystallization.
  • University of York. (n.d.). scXRD: Growing single crystals.
  • Unknown. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Bergfors, T. (n.d.). Crystals with problems.
  • Cambrex. (n.d.). Peptide Crystallization Information Sheet.
  • Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization.
  • JAXA Human Spaceflight Technology Directorate. (n.d.). Protein structure determination | Protein Crystal Growth on the International Space Station.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Boc-Ala-NHEt Coupling Reactions

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Boc-Ala-NHEt (N-(tert...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Boc-Ala-NHEt (N-(tert-Butoxycarbonyl)-L-alanine and ethylamine) coupling reaction. As a foundational step in many synthetic pathways, optimizing this reaction's yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate common issues and achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing consistently low yields in my Boc-Ala-NHEt coupling. What are the most common culprits?

Low yields in this seemingly straightforward coupling reaction can typically be traced back to a few key areas: inefficient activation of the carboxylic acid, suboptimal reaction conditions, or the prevalence of side reactions. The primary factors to investigate are:

  • Choice of Coupling Reagent: Not all coupling reagents are equally effective. For a simple, unhindered substrate like Boc-Alanine, a standard carbodiimide like EDC or DCC is often sufficient, but their efficiency can be highly dependent on other factors.[1] More potent uronium or phosphonium salt-based reagents like HATU or PyBOP can significantly improve yields, especially if other methods have failed.[2][3]

  • Reaction Conditions: Parameters such as solvent, temperature, and the choice and amount of base play a critical role. For instance, the solvent must keep all reactants and intermediates fully dissolved.[4]

  • Side Reactions: The formation of N-acylurea is a common byproduct in carbodiimide-mediated reactions, which consumes the activated Boc-Ala-OH and reduces the yield.[5] Racemization, while less of a concern for Boc-protected amino acids compared to others, can still occur under suboptimal conditions.[6][7]

  • Reagent Quality and Stoichiometry: Moisture can degrade coupling reagents, and incorrect stoichiometry of reactants can lead to incomplete conversion.[8]

Q2: Which coupling reagent is the best choice for the Boc-Ala-NHEt reaction?

The "best" reagent often depends on a balance of efficiency, cost, and the specific requirements of your synthesis (e.g., solution-phase vs. solid-phase). Here is a comparison of common choices:

Coupling ReagentActivation MethodAdvantagesDisadvantages
EDC / DCC CarbodiimideCost-effective, widely used.[9] EDC and its urea byproduct are water-soluble, simplifying workup.[5]Can lead to N-acylurea byproduct formation and racemization without additives.[5][6] DCC's urea byproduct (DCU) is insoluble in many organic solvents, complicating purification.[3]
HATU / HBTU Uronium/Aminium SaltHigh efficiency, rapid reaction kinetics, and low risk of racemization.[3][10] Very effective for even challenging couplings.[2]More expensive than carbodiimides. Requires a non-nucleophilic base (e.g., DIPEA) for activation.[6]
PyBOP Phosphonium SaltOffers high coupling efficiency with a low risk of racemization.[1]More expensive and may require stricter handling.[1]

For the Boc-Ala-NHEt reaction, starting with EDC in the presence of an additive like HOBt or OxymaPure is a cost-effective and generally efficient approach. If yields remain low, switching to HATU is a robust alternative known for its superior performance.[3][10]

Q3: What is the purpose of additives like HOBt or OxymaPure® in carbodiimide couplings?

Additives are crucial for both improving yield and maintaining the stereochemical integrity of the product in carbodiimide-mediated reactions. Their mechanism involves intercepting the highly reactive O-acylisourea intermediate.[5]

  • Mechanism of Action: The O-acylisourea intermediate formed from the reaction of Boc-Ala-OH with a carbodiimide (like EDC or DCC) is highly reactive.[11] It can either react with ethylamine to form the desired product, or it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction path for that molecule.[5][6] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) rapidly react with the O-acylisourea to form an active ester. This active ester is more stable than the O-acylisourea, preventing the formation of N-acylurea, but is still sufficiently reactive to readily couple with ethylamine.[5]

  • Suppressing Racemization: The active esters formed with these additives are also less prone to causing racemization compared to the O-acylisourea intermediate.[6]

Expert Tip: Using an additive like HOBt or the non-explosive alternative OxymaPure® is strongly recommended for all carbodiimide-mediated couplings to enhance reactivity and minimize side reactions.[6]

Q4: How do I select the appropriate solvent and base for my reaction?
  • Solvent Selection: The ideal solvent must fully dissolve Boc-Ala-OH, ethylamine (or its salt), the coupling reagents, and any intermediates.[4]

    • Dichloromethane (DCM): A common choice, particularly for solution-phase synthesis, as it is good at dissolving Boc-protected amino acids and is relatively unreactive.[4][12]

    • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent with superior solvating properties, often leading to better results, especially in difficult couplings.[4][6]

    • Acetonitrile (ACN): Can also be an effective solvent, and in some cases, can simplify the removal of byproducts like DCU via precipitation.[13][14]

  • Base Selection: A base is typically required, especially when using the hydrochloride salt of an amine or when using uronium/phosphonium reagents.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most frequently used base for couplings with reagents like HATU.[6] It is a non-nucleophilic, sterically hindered base, which minimizes side reactions like racemization that can be promoted by less hindered bases.[15]

    • N-Methylmorpholine (NMM): A slightly weaker, sterically hindered base that can also be used and may be preferable in cases where racemization is a significant concern.[4][6]

    • Triethylamine (TEA): Should generally be avoided as its smaller steric profile makes it more nucleophilic, which can increase the risk of side reactions, including racemization.[15]

Q5: How can I effectively monitor the progress of the coupling reaction?

Monitoring the reaction is a critical component of a self-validating protocol. It allows you to determine the reaction endpoint, preventing the formation of byproducts from unnecessarily long reaction times and confirming the consumption of starting materials.

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method for qualitative monitoring.[16] Spot the reaction mixture alongside standards of your starting materials (Boc-Ala-OH and ethylamine). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, RP-HPLC is the preferred method.[16] It allows for accurate measurement of the consumption of starting materials and the formation of the product. A typical setup would involve a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry. It is invaluable for confirming the molecular weight of your desired product and identifying any side products formed during the reaction.[16]

Troubleshooting Guide: Common Issues and Solutions

ProblemPotential CausesRecommended Solutions
Low or No Product Formation 1. Ineffective Activation: The coupling reagent is not sufficiently reactive or has degraded due to moisture.[15]2. Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent.[4]3. Incorrect Stoichiometry: An incorrect ratio of reactants was used.1. Switch to a Stronger Reagent: If using EDC/DCC, switch to HATU or PyBOP.[15] Ensure all reagents are fresh and anhydrous. 2. Optimize Solvent: Switch to a better solvating solvent like DMF or NMP.[15]3. Verify Calculations: Double-check the molar equivalents of all reagents. Use a slight excess (1.1-1.2 eq) of the coupling reagent and Boc-Ala-OH relative to the amine.
Significant N-Acylurea Byproduct 1. No Additive Used: The highly reactive O-acylisourea intermediate is rearranging to the unreactive N-acylurea.[5]2. Elevated Temperature: Higher temperatures can accelerate this side reaction.[6]1. Always Use an Additive: Incorporate HOBt or OxymaPure® (1.1-1.2 eq) into your EDC or DCC-mediated coupling reaction.[5][6]2. Control Temperature: Run the reaction at 0 °C to room temperature. Avoid heating unless necessary for difficult couplings.
Presence of Multiple Unidentified Spots/Peaks 1. Racemization: Loss of stereochemical purity at the alanine α-carbon.[15]2. Side Reactions with Solvent/Base: The base or impurities in the solvent may be reacting.3. Diketopiperazine Formation: (More common in dipeptide synthesis on a solid support).1. Minimize Racemization: Use a hindered base like DIPEA instead of TEA.[15] Ensure an additive (HOBt/OxymaPure) is used. Run the reaction at a lower temperature (0 °C).2. Use High-Purity Reagents: Use high-purity, anhydrous solvents and fresh, high-quality bases.
Difficulty Purifying Product 1. Insoluble DCU Byproduct: When using DCC, the dicyclohexylurea byproduct is often difficult to remove via chromatography.[3]2. Water-Soluble Product: The desired Boc-Ala-NHEt may have some water solubility, leading to losses during aqueous workup.1. Use EDC: The urea byproduct of EDC is water-soluble and easily removed with an aqueous wash.[5] If using DCC, attempt to precipitate the DCU from a solvent like acetonitrile or filter it out of the reaction mixture.[14]2. Optimize Workup: Use brine washes to reduce the solubility of the product in the aqueous phase. If necessary, back-extract the aqueous layers with fresh organic solvent.
Troubleshooting Workflow

G start Low Yield Observed check_reagents Are reagents fresh, anhydrous, and stoichiometrically correct? start->check_reagents check_conditions Are reaction conditions optimal? (Solvent, Base, Temperature) check_reagents->check_conditions Yes reweigh Action: Re-weigh reagents. Use fresh, anhydrous stock. check_reagents->reweigh No check_activation Is the activation method robust? check_conditions->check_activation Yes optimize_solvent Action: Switch to DMF or NMP. check_conditions->optimize_solvent No (Solubility Issue) optimize_base Action: Use DIPEA or NMM. Avoid TEA. check_conditions->optimize_base No (Wrong Base) control_temp Action: Run reaction at 0°C -> RT. check_conditions->control_temp No (High Temp) add_additive Action: Add HOBt or OxymaPure to carbodiimide reaction. check_activation->add_additive No (Using Carbodiimide) success Yield Improved check_activation->success Yes reweigh->start optimize_solvent->success optimize_base->success control_temp->success stronger_reagent Action: Switch to HATU/DIPEA. add_additive->stronger_reagent Still Low Yield add_additive->success Yield Improved stronger_reagent->success

Caption: A decision tree for troubleshooting low yield.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This is a reliable and cost-effective method for the Boc-Ala-NHEt coupling.

Materials:

  • Boc-L-Ala-OH (1.0 eq)

  • Ethylamine hydrochloride (H-NHEt·HCl) (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[17]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, for neutralizing the amine salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution, 1M HCl solution, Brine

Procedure:

  • Amine Neutralization: In a round-bottom flask, suspend ethylamine hydrochloride (1.05 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes.

  • Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Coupling: Add the Boc-Ala-OH/HOBt solution to the neutralized ethylamine mixture. Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[18]

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[12][19]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-Ala-NHEt.

Protocol 2: Solution-Phase Coupling using HATU

This protocol uses a more powerful coupling reagent, ideal for achieving high yields quickly.

Materials:

  • Boc-L-Ala-OH (1.0 eq)

  • Ethylamine hydrochloride (H-NHEt·HCl) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl solution, Saturated aqueous NaHCO₃ solution, Brine

Procedure:

  • Pre-activation: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to the solution. Stir at room temperature for 5-10 minutes.

  • Coupling: Add ethylamine hydrochloride (1.05 eq) directly to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Note: Multiple washes are important to remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Work-up & Purification setup_reactants 1. Combine Boc-Ala-OH, Amine Salt, and Solvent neutralize 2. Add Base (e.g., DIPEA) and stir at 0°C setup_reactants->neutralize activate 3. Add Coupling Reagent (e.g., EDC/HOBt or HATU) neutralize->activate react 4. Stir at RT for 1-12h activate->react monitor 5. Monitor by TLC/LC-MS until starting material is consumed react->monitor workup 6. Aqueous Work-up (Acid/Base/Brine Washes) monitor->workup Reaction Complete isolate 7. Dry and Concentrate Organic Layer workup->isolate purify 8. Purify by Flash Chromatography isolate->purify characterize 9. Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: A general workflow for the Boc-Ala-NHEt coupling reaction.

By understanding the key parameters, selecting the appropriate reagents, and carefully monitoring your reaction, you can successfully troubleshoot and optimize the Boc-Ala-NHEt coupling to achieve high yields and purity in your synthetic endeavors.

References
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. AAPPTEC Peptides. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Gopishetty, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4185-4188. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subirós-Funosas, R., et al. (2013). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 18(9), 11185-11197. [Link]

  • University of Victoria. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Saneii, H., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 35(1), 1-6. [Link]

  • Lund, G., & Isaksson, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11546-11553. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. [Link]

  • Nanda, V., & Koder, R. L. (2010). Analysis of electrostatic coupling throughout the laboratory evolution of a designed retroaldolase. Protein Science, 19(6), 1211-1221. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • The Royal Society of Chemistry. Supplementary information. The Royal Society of Chemistry. [Link]

  • Miller, S. J., et al. (2023). Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis. ACS Catalysis, 13(10), 6825-6832. [Link]

Sources

Optimization

Technical Support Center: Boc-Ala-NHEt Solubility &amp; Stability Guide

Topic: Solubility Issues of Boc-Ala-NHEt in Non-Polar Solvents Content Type: Technical Support Center Guide Audience: Researchers, Structural Biologists, and Peptide Chemists Product Profile: N-tert-butoxycarbonyl-L-alan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Issues of Boc-Ala-NHEt in Non-Polar Solvents Content Type: Technical Support Center Guide Audience: Researchers, Structural Biologists, and Peptide Chemists

Product Profile: N-tert-butoxycarbonyl-L-alanine ethylamide (Boc-Ala-NHEt) Primary Application: Model system for protein folding, hydrogen bonding dynamics, and conformational analysis (C5/C7 turns) in non-polar media.

Diagnostic & Troubleshooting Flowchart

Use this logic tree to identify the root cause of your solubility or spectral issues.

SolubilityTroubleshooting Start START: What is the primary issue? Issue1 Sample won't dissolve (Precipitate/Cloudiness) Start->Issue1 Issue2 Sample dissolves but forms a gel/viscous solution Start->Issue2 Issue3 IR/NMR Spectrum shows broad/undefined peaks Start->Issue3 SolventCheck Check Solvent Polarity (Hexane/Heptane?) Issue1->SolventCheck ConcCheck Check Concentration (> 10 mM?) Issue2->ConcCheck Issue3->ConcCheck MoistureCheck Check Water Content (Hygroscopic solvent?) Issue3->MoistureCheck SolventCheck->MoistureCheck No (CHCl3/CCl4) Action1 CRITICAL: Boc-Ala-NHEt is insoluble in aliphatic hydrocarbons. Switch to CHCl3 or CCl4. SolventCheck->Action1 Yes (Hexane) Action2 Aggregation detected. Dilute to < 5 mM to favor intramolecular H-bonds. ConcCheck->Action2 Yes Action3 Dry solvent over molecular sieves. Water competes for H-bonds. MoistureCheck->Action3 Wet Solvent

Figure 1: Diagnostic logic for resolving solubility and spectroscopic anomalies with Boc-Ala-NHEt.

Troubleshooting Guide (FAQs)

Category: Solubility & Dissolution[1][2][3]

Q1: I am trying to dissolve Boc-Ala-NHEt in Hexane for an IR study, but it remains a white powder. What is wrong? Technical Insight: This is a polarity mismatch. While the Boc and Ethyl groups are hydrophobic, the central peptide backbone (urethane and amide linkages) is highly polar. Aliphatic hydrocarbons like Hexane or Heptane (Dielectric constant


) cannot overcome the lattice energy of the solid peptide.
Solution: 
  • Switch Solvent: Use Carbon Tetrachloride (CCl

    
    ) or Chloroform (CHCl
    
    
    
    ). These are "moderately" non-polar (
    
    
    ) and can solubilize the monomeric species via favorable solvation of the amide dipoles.
  • Co-solvent Method: If Hexane is mandatory, dissolve the sample in a minimum volume of Dichloromethane (DCM) first, then dilute with Hexane. Note: This may still cause precipitation if the DCM ratio is too low.

Q2: My solution in Chloroform (CHCl


) is clear but turned into a jelly-like substance overnight. Can I still use it? 
Technical Insight:  You are observing gelation driven by intermolecular hydrogen bonding . At concentrations typically above 10–20 mM, Boc-Ala-NHEt molecules stack to form long, hydrogen-bonded fibers rather than discrete monomers. This is an enthalpically driven process.
Solution: 
  • Do not use for spectroscopy: The gel state represents aggregated species, not the free monomer.

  • Reversal: Add a small amount of a polar hydrogen-bond disruptor (e.g., 1-2% Methanol or DMSO) to break the gel, OR heat the solution gently to 40°C to disrupt the intermolecular bonds, then dilute immediately to < 5 mM.

Category: Spectroscopy & Purity[4]

Q3: The Amide I region (1600-1700 cm⁻¹) in my IR spectrum is a single broad blob instead of distinct peaks. Why? Technical Insight: This indicates aggregation or wet solvent .

  • Aggregation: Intermolecular H-bonds broaden the absorption bands, masking the sharp signals of the intramolecularly H-bonded C7 (gamma-turn) or C5 conformations.

  • Water Interference: Chloroform is hygroscopic. Traces of water bind to the peptide carbonyls, broadening the signal. Solution:

  • Dry the Solvent: Pass CHCl

    
     or CCl
    
    
    
    through activated neutral alumina or store over 3Å molecular sieves for 24 hours.
  • Dilution Series: Run a concentration dependence study (e.g., 10 mM, 5 mM, 1 mM). If the spectrum sharpens upon dilution, your previous sample was aggregated.

Technical Deep Dive: The Mechanics of Solubility

Understanding the behavior of Boc-Ala-NHEt requires analyzing the competition between Intra-molecular and Inter-molecular forces.

The H-Bonding Competition

In non-polar solvents, the peptide cannot H-bond with the solvent. It must satisfy its H-bonding potential (Donor: NH, Acceptor: C=O) either with itself (folding) or with neighbors (aggregation).

Interaction TypeConformationSolubility OutcomeDominant Condition
Intramolecular C7 (Gamma-Turn) Soluble Monomer Low Conc. (< 1 mM) in CCl

Intramolecular C5 (Extended) Soluble Monomer Low Conc., Sterically strained
Intermolecular Linear Stacking Precipitate / Gel High Conc. (> 10 mM)
Spectroscopic Signatures (IR in CCl )

Use these values to validate if your peptide is truly dissolved as a monomer.

  • Free NH (Non-bonded): ~3420–3440 cm⁻¹ (Indicates C5 or solvated species)

  • H-Bonded NH (Intramolecular C7): ~3330–3350 cm⁻¹ (Indicates folded monomer)

  • H-Bonded NH (Intermolecular Aggregates): ~3280–3300 cm⁻¹ (Broad band; indicates solubility limit exceeded)

Validated Protocols

Protocol A: Preparation of Spectroscopic Grade Solution (CCl )

Target: 5 mM solution for FTIR conformational analysis.

Reagents:

  • Boc-Ala-NHEt (Solid)

  • Carbon Tetrachloride (CCl

    
    ) or Chloroform (CHCl
    
    
    
    ) – HPLC Grade, Dried
  • Molecular Sieves (3Å)

Step-by-Step:

  • Solvent Drying: Add 10% w/v activated molecular sieves to the solvent bottle 24 hours prior to use. Critical: Water acts as a competitive H-bond donor/acceptor.

  • Weighing: Weigh 1.15 mg of Boc-Ala-NHEt (MW ≈ 230.3 g/mol ) into a clean glass vial.

  • Dissolution: Add 1.0 mL of dried solvent.

    • Observation: If the solution is cloudy, sonicate for 30 seconds.

  • Filtration (Optional): If "dust" persists, filter through a 0.2 µm PTFE syringe filter (hydrophobic membrane).

  • Verification: Check UV/Vis or IR immediately. If storing, seal with Parafilm to prevent moisture ingress.

Protocol B: Purification via Solvent Switching (Recrystallization)

Use this if your starting material contains impurities affecting solubility.

  • Dissolve: Dissolve crude Boc-Ala-NHEt in a minimum amount of Ethyl Acetate (warm, ~40°C).

  • Precipitate: Slowly add Hexane or Petroleum Ether dropwise while stirring.

    • Ratio: Typically 1:5 (EtOAc:Hexane).

  • Cool: Place the mixture in a fridge (4°C) for 2 hours. The peptide will crystallize/precipitate out, leaving non-polar impurities in the mother liquor.

  • Collect: Filter the white solid and dry under high vacuum to remove solvent traces.

References

  • Toniolo, C., et al. (1980).[1] Conformational analysis of the N-protected aromatic α-amino acid by X-ray diffraction and infrared absorption. International Journal of Biological Macromolecules. Link

  • Balaram, P., et al. (2004).[2] A combined extended and helical backbone for Boc-(Ala-Leu-Ac7c-)2-OMe.[2] Journal of Peptide Research.[2] Link

  • BenchChem Technical Guides. (2025). Solubility Profile of Boc-Amino Acids.Link

  • RSC Publishing. (1995). Aggregation, hydrogen bonding and thermodynamic studies on Boc-peptide micelles in chloroform. Journal of the Chemical Society, Faraday Transactions. Link

  • Sigma-Aldrich. (2024). Product Specification: Boc-Ala-OH and derivatives.[3]Link

Sources

Troubleshooting

removing unreacted ethylamine from Boc-Ala-NHEt product

Topic: Removal of Unreacted Ethylamine from Boc-Ala-NHEt Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Executive Summary The synthesis of Boc-Ala-NHEt (N-tert-butoxycarbonyl-L-alan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Ethylamine from Boc-Ala-NHEt Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of Boc-Ala-NHEt (N-tert-butoxycarbonyl-L-alanine ethylamide) typically involves coupling Boc-Ala-OH with ethylamine using reagents like EDC/HOBt or HATU.

The purification challenge lies in separating two nitrogenous species:[1]

  • The Impurity: Ethylamine (EtNH₂).[2][3] A strong base (

    
    ), water-soluble, and volatile in its free base form (bp 16.6 °C).[4]
    
  • The Product: Boc-Ala-NHEt. A neutral amide, generally lipophilic, and sensitive to strong acids (Boc removal occurs at low pH).

The Solution: We exploit the massive basicity gap between the primary amine (impurity) and the secondary amide (product). By controlling pH, we can force the impurity into the aqueous phase while retaining the product in the organic phase.

Tier 1: The Standard Phase-Separation Protocol

Recommended for standard synthesis where the product is soluble in organic solvents (EtOAc/DCM).

The Chemical Logic

We utilize a Wash Strategy based on


 manipulation.[3][5]
  • Target pH: ~3–4.

  • Mechanism: At pH 4, Ethylamine (

    
     10.[3]8) is fully protonated to Ethylammonium (
    
    
    
    ), which is highly water-soluble. The Boc-Ala-NHEt amide remains neutral and stays in the organic layer.
  • Safety Margin: The Boc group is stable to dilute weak acids (Citric Acid, KHSO₄) for the duration of a wash but labile to strong acids (TFA, concentrated HCl).

Reagents Required
ReagentConcentrationPurpose
Citric Acid 10% (w/v) AqueousProtonates ethylamine without cleaving Boc.
Potassium Bisulfate (KHSO₄) 1 M AqueousAlternative to Citric Acid (stronger, use with care).
Ethyl Acetate (EtOAc) SolventDissolves Boc-Ala-NHEt.[3][5]
Brine Saturated NaClBreaks emulsions; dries organic layer.[3][6]
Step-by-Step Procedure
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . A ratio of 10:1 (Solvent:Crude) is recommended to prevent oiling out.[3]

  • Acidic Wash (The Critical Step):

    • Transfer to a separatory funnel.[3][5]

    • Wash 3 times with 10% Citric Acid .[3]

    • Technique: Shake vigorously for 30 seconds, vent, and allow layers to separate.

    • Result: The aqueous (bottom) layer now contains the Ethylammonium citrate salt. The organic (top) layer contains the product.

  • Neutralization: Wash the organic layer 2 times with Saturated Sodium Bicarbonate (NaHCO₃) .[3] This removes residual acid and unreacted Boc-Ala-OH.[3]

  • Drying: Wash once with Brine , then dry over anhydrous Na₂SO₄ .[3][5]

  • Concentration: Filter and evaporate solvent in vacuo.

Visualizing the Workflow

ExtractionWorkflow Start Crude Reaction Mix (Product + EtNH2 + Byproducts) Dilute Dilute with EtOAc Start->Dilute AcidWash Wash 3x with 10% Citric Acid Dilute->AcidWash AqLayer Aqueous Layer (Contains EtNH3+ Salt) AcidWash->AqLayer Discard OrgLayer Organic Layer (Contains Boc-Ala-NHEt) AcidWash->OrgLayer Keep BaseWash Wash 2x with Sat. NaHCO3 OrgLayer->BaseWash Final Dry (Na2SO4) & Evaporate BaseWash->Final

Caption: Phase separation logic for removing basic amine impurities while preserving the Boc-amide product.

Tier 2: Advanced Scavenging (When Acid Wash Fails)

Use this if your product is water-soluble (amphiphilic) or extremely acid-sensitive.

If Boc-Ala-NHEt is lost into the aqueous layer during acid washing (rare, but possible with short peptides), use Solid-Supported Scavengers .

The Chemical Logic

We use a polymer resin functionalized with an Isocyanate or Aldehyde .[3][7] These functional groups react covalently with the primary amine (Ethylamine) to form a Urea or Imine, effectively tethering the impurity to the solid bead. The product (a secondary amide) cannot react.[3]

Protocol
  • Selection: Purchase Polystyrene-Isocyanate or Polystyrene-Benzaldehyde resin.[3]

  • Stoichiometry: Add 3–4 equivalents of resin relative to the expected excess of ethylamine.[3]

  • Incubation: Add resin directly to the reaction mixture (DCM or DMF).[3] Shake gently for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted glass funnel or a celite pad.

  • Result: The filtrate contains pure Boc-Ala-NHEt; the ethylamine is trapped on the filter cake.[3]

Troubleshooting & FAQs

Q1: I smell a "fishy" odor after the workup. Is my product impure?

A: Yes. Ethylamine has a distinct ammoniacal/fishy odor.[2][3][4] If you smell it, the removal was incomplete.

  • Fix: Redissolve the product in EtOAc and repeat the Citric Acid wash (Tier 1). Ensure the aqueous layer pH is < 4.[3] If the odor persists, the ethylamine may be trapped as a salt in the oil; try dissolving in DCM and washing again.

Q2: Can I just evaporate the Ethylamine?

A: Only under specific conditions.[3]

  • Ethylamine boils at 16.6 °C .[2][3][4] If your reaction mixture is basic (pH > 11), the ethylamine is a free base and volatile. You can remove a significant amount by rotary evaporation at 40 °C.[3]

  • Warning: If you used an acid catalyst or the mixture is neutral, ethylamine exists as a non-volatile salt. You must basify the mixture (e.g., with TEA) before attempting evaporation, but this risks racemization of the Ala residue. Acid wash is safer. [3]

Q3: Will 10% Citric Acid remove the Boc group?

A: No.

  • Boc cleavage requires strong acidity (e.g., 50% TFA or 4M HCl/Dioxane).[3]

  • 10% Citric Acid (pH ~2.2) or 0.5M KHSO₄ are standard in peptide chemistry specifically because they are acidic enough to protonate amines but too weak to cleave Boc groups during the short duration (< 30 min) of an extraction [1].

Q4: I have a terrible emulsion. What do I do?

A: Peptide amides can act as surfactants.[3]

  • Add Brine: Saturated salt water increases the ionic strength of the aqueous layer, forcing separation.[3]

  • Filter: Sometimes emulsions are stabilized by fine particulates.[3] Filtration through Celite can break them.[3]

  • Wait: Time is often the best reagent.[3]

Decision Matrix

Use this logic flow to determine the correct purification path for your specific batch.

DecisionTree Start Start: Crude Mix CheckSol Is Product Water Soluble? Start->CheckSol AcidWash Method A: Acid Extraction (Citric Acid) CheckSol->AcidWash No (Lipophilic) Resin Method B: Scavenger Resin (Isocyanate) CheckSol->Resin Yes (Hydrophilic) CheckVol Is EtNH2 Free Base? AcidWash->CheckVol Optimization Evap Pre-step: Rotary Evaporation CheckVol->Evap Yes (pH > 10) Evap->AcidWash

Caption: Decision tree for selecting the optimal purification method based on product solubility and impurity state.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3] Protection for the Amino Group: Carbamates. John Wiley & Sons.[3]

  • BenchChem Technical Support . (2025). Workup Procedures for Reactions Involving Basic Amines.

  • Organic Chemistry Portal . Boc-Protected Amino Groups: Stability and Cleavage.[3]

  • Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Optimization

preventing racemization during Boc-alanine ethylamide synthesis

The following guide serves as a specialized Technical Support Center for researchers synthesizing Boc-Alanine Ethylamide (Boc-Ala-NHEt) . It addresses the critical challenge of preserving stereochemical integrity during...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing Boc-Alanine Ethylamide (Boc-Ala-NHEt) . It addresses the critical challenge of preserving stereochemical integrity during the coupling of tert-butyloxycarbonyl-L-alanine (Boc-L-Ala-OH) with ethylamine.

Ticket ID: BAE-SYN-001 Topic: Racemization Prevention & Process Optimization Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Mechanism

User Query: Why is my Boc-Ala-NHEt showing enantiomeric impurities despite using standard Boc-chemistry?

Technical Insight: While the Boc (tert-butoxycarbonyl) group is generally considered "racemization-resistant" compared to amide-protecting groups (like Acetyl or Benzoyl), it is not immune . The protection offered by Boc relies on the lower nucleophilicity of the carbamate oxygen, which disfavors the formation of the racemization-prone 5(4H)-oxazolone intermediate.

However, in the synthesis of Boc-Ala-NHEt , two specific risk factors converge:

  • Steric Unprotection: Alanine has a small methyl side chain, offering little steric shielding against base-catalyzed proton abstraction.

  • Base Management with Ethylamine: Ethylamine is often supplied as a hydrochloride salt (Ethylamine·HCl). Releasing the free amine requires an exogenous base (e.g., DIPEA, TEA). Even a slight excess of base during the activation phase can trigger direct enolization of the activated ester, leading to racemization.

The Racemization Pathways[1][2][3]
  • Path A (Oxazolone Formation): Less likely for Boc, but possible if activation is slow and temperature is high.

  • Path B (Direct Enolization): The primary risk. Excess base abstracts the

    
    -proton from the activated species (e.g., O-acylisourea), forming a planar enolate that reprotonates indiscriminately.
    

Optimized Experimental Protocol

Objective: Synthesize Boc-L-Ala-NHEt with >99% enantiomeric excess (ee).

Materials
  • Substrate: Boc-L-Alanine (1.0 eq)

  • Nucleophile: Ethylamine Hydrochloride (1.1 eq)

  • Coupling Agent: EDC·HCl (1.1 eq) [Chosen for water solubility of urea byproduct]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 eq) [Superior to HOBt for racemization suppression]

  • Base: N-Methylmorpholine (NMM) (1.1 eq) [Weaker base than TEA/DIPEA, reducing enolization risk]

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Workflow
  • Pre-Activation (The "Cold" Start):

    • Dissolve Boc-L-Ala-OH and Oxyma Pure in DCM/DMF at 0°C .

    • Add EDC[1][2]·HCl. Stir for 5–10 minutes.

    • Why? Low temperature stabilizes the active ester and suppresses oxazolone formation.

  • Nucleophile Preparation (The "Stoichiometric" Check):

    • In a separate vial, dissolve Ethylamine·HCl in the minimum amount of solvent.

    • Add exactly 1.0–1.1 equivalents of NMM.

    • Critical: Do NOT use a large excess of base.[3][4] The goal is to neutralize the HCl, not to create a basic environment.

  • Coupling:

    • Add the neutralized ethylamine solution to the activated Boc-Ala mixture dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 5% citric acid (removes unreacted amine/EDC), Water, 5% NaHCO₃ (removes unreacted acid/Oxyma), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Visual Troubleshooting & Logic Trees

Diagram 1: Synthesis & Racemization Control Workflow

This diagram outlines the critical decision points where racemization is most likely to occur.

G Start Start: Boc-Ala-OH + Ethylamine·HCl Activation Activation Step (EDC/Oxyma, 0°C) Start->Activation BaseCheck Base Addition Strategy (Neutralizing Ethylamine·HCl) Activation->BaseCheck Risk2 RISK: High Temp (>25°C during activation) Activation->Risk2 No Ice Bath Coupling Coupling Reaction (0°C -> RT) BaseCheck->Coupling Stoichiometric NMM Risk1 RISK: Excess Base (>2 eq DIPEA/TEA) BaseCheck->Risk1 Poor Control Product Pure Boc-L-Ala-NHEt Coupling->Product Enolization Direct Enolization (Racemization) Risk1->Enolization Risk2->Enolization Racemic Racemic Product (DL-Mix) Enolization->Racemic

Caption: Critical control points in Boc-Ala-NHEt synthesis. Red nodes indicate high-risk failure modes leading to racemization.

Troubleshooting Guides & FAQs

Issue 1: "I see a split peak in my HPLC."

Diagnosis: You likely have the D-enantiomer present (racemization). Root Cause Analysis:

  • Base Overload: Did you use DIPEA or TEA in excess (>2 eq)? Strong tertiary amines can abstract the

    
    -proton.
    
  • Temperature Spike: Did the reaction exotherm upon adding EDC? Corrective Action:

  • Switch base to N-Methylmorpholine (NMM) or Collidine (weaker bases, less likely to cause enolization).[1][5][6]

  • Ensure the reaction is cooled to 0°C before adding the coupling agent.

Issue 2: "The reaction is slow; can I heat it?"

Diagnosis: Incomplete conversion. Technical Advice:

  • NEVER heat a chiral coupling reaction above 30°C if stereochemistry is critical. Heat exponentially increases the rate of racemization.

  • Solution: Instead of heat, switch to a more potent coupling cocktail like DIC/Oxyma or HATU/NMM (use HATU only with strict base control: 1.0 eq base per eq of acid/amine salt).

Issue 3: "Ethylamine is volatile. How do I handle it?"

Diagnosis: Stoichiometry errors due to evaporation. Technical Advice:

  • If using Ethylamine solution (e.g., 2M in THF) : It is already a free base. Do not add extra DIPEA/NMM . The amine itself acts as the base. Adding extra base here is a common cause of racemization.

  • If using Ethylamine·HCl : Weigh the salt rapidly and cap the vial. Use exactly 1.0 eq of base to neutralize the HCl.

Comparative Reagent Data

Coupling SystemActivation PowerRacemization RiskRecommended For
EDC / HOBt ModerateLowStandard synthesis; easy workup (water soluble).
EDC / Oxyma HighVery LowBest Choice. Oxyma suppresses racemization better than HOBt.
HATU / DIPEA Very HighModerateDifficult couplings. Risk:[5] Requires base; excess causes rapid racemization.
DCC / HOBt ModerateLowInsoluble urea byproduct (DCU) is hard to remove from solution phase.

Analytical Verification (The "Self-Validating" System)

You cannot assume optical purity; you must prove it.

Method A: Chiral HPLC [7][6]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Expected Result: Two distinct peaks if racemic. The L-isomer usually elutes differently than the D-isomer (inject a racemic standard to confirm retention times).

Method B: Marfey’s Reagent (If HPLC column unavailable)

  • Hydrolyze a small sample of the product (6N HCl, 110°C, 24h) back to Alanine.

  • Derivatize with Marfey’s Reagent (FDAA).

  • Analyze on a standard C18 HPLC column. The L-Ala-FDAA and D-Ala-FDAA adducts separate easily.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][8][9][10] Tetrahedron, 60(11), 2447-2467. Link

Sources

Troubleshooting

Technical Support Center: Boc-Ala-NHEt NMR Analysis

This guide is structured as a Technical Support Knowledge Base for the Boc-Ala-NHEt molecule. It addresses the specific spectral complexities researchers encounter, moving from basic assignment to advanced troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Knowledge Base for the Boc-Ala-NHEt molecule. It addresses the specific spectral complexities researchers encounter, moving from basic assignment to advanced troubleshooting of dynamic phenomena.

Ticket Subject: Interpreting Complex Splitting & "Impurity" Signals in Boc-Ala-NHEt Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary & Spectral Overview

Molecule: N-(tert-Butoxycarbonyl)-L-alanine N'-ethylamide (Boc-Ala-NHEt) Formula:


Core Challenge:  Users frequently report "extra peaks" or "unexpected multiplets." These are rarely impurities but rather intrinsic features of rotameric conformers  and scalar coupling to quadrupole-broadened amide protons .
Standard Assignment Table (DMSO-d6, 298 K)

Note: Chemical shifts (


) are approximate and concentration-dependent.
Moiety

(ppm)
IntegralMultiplicityCoupling (

)
Troubleshooting Notes
Boc (

-Bu)
1.389HSinglet (s)-Often shows a "shadow" singlet (~1.30 ppm) due to cis/trans rotamers.
Ala-CH

1.183HDoublet (d)~7.0 HzCouples to

-CH.
Ethyl-CH

1.023HTriplet (t)~7.2 HzClean triplet unless overlapped.
Ethyl-CH

3.0 - 3.22HQuintet (dq)~7 Hz (CH

) + ~6 Hz (NH)
Top User Issue: Often misidentified as impurity. See Section 2.
Ala

-CH
3.9 - 4.11HMultiplet (dq)~7 Hz (CH

) + ~8 Hz (NH)
Pseudo-quintet due to coupling with both CH

and NH.
Boc-NH 6.8 - 7.01HDoublet (d)~8 HzBroad in CDCl

; sharp doublet in DMSO.
Ethyl-NH 7.8 - 8.01HTriplet (t, br)~6 HzCouples to Ethyl-CH

. Disappears with D

O.

Troubleshooting Guide: The "Ethyl Quintet" Anomaly

User Question: "The ethyl CH


 signal at ~3.1 ppm should be a quartet, but it looks like a quintet or a mess. Is my ethyl group decomposing?"

Technical Diagnosis: This is not decomposition. It is a result of the solvent-dependent coupling regime of the Amide NH.

  • The Mechanism: The Ethyl-CH

    
     protons (
    
    
    
    ) are coupled to the Ethyl-CH
    
    
    protons (
    
    
    ,
    
    
    Hz) AND the Ethyl-NH proton (
    
    
    ).
  • In CDCl

    
     (Fast Exchange):  The NH proton exchanges rapidly. The spin information is lost. The CH
    
    
    
    sees the NH as an "average" and only couples to the CH
    
    
    .
    • Result:Quartet.

  • In DMSO-d6 (Slow Exchange): Hydrogen bonding slows the exchange. The CH

    
     sees the NH spin state.
    
    • Result: The CH

      
       is split by CH
      
      
      
      (n=3
      
      
      4 lines) AND by NH (n=1
      
      
      2 lines).
    • Math: Quartet

      
       Doublet. Since 
      
      
      
      Hz, the lines overlap to form a pseudo-quintet (1:4:6:4:1 intensity).

Validation Protocol: To confirm this is NH coupling and not an impurity:

  • D

    
    O Shake:  Add 1 drop of D
    
    
    
    O to the NMR tube. Shake and wait 5 mins.
  • Result: The NH proton exchanges to ND (silent in

    
    H NMR). The coupling is removed. The signal collapses back to a clean quartet .
    

Troubleshooting Guide: Rotamers (The "Impurity" Peaks)

User Question: "I see a small singlet near the Boc peak and a shadow doublet near the Alanine methyl. My sample is 98% pure by HPLC. What is this?"

Technical Diagnosis: Boc-amino acids exhibit Restricted Rotation around the carbamate (N-C=O) bond. This creates two distinct populations in solution: trans (major, ~80-90%) and cis (minor, ~10-20%). These are Rotamers , not impurities.

Diagnostic Workflow (Logic Diagram)

RotamerLogic Start User observes 'Shadow Peaks' (e.g., small Boc singlet at 1.30 ppm) Decision1 Are the peaks < 15% intensity? Start->Decision1 Action1 Perform Variable Temperature (VT) NMR Experiment Decision1->Action1 Yes ResultImpurity CONFIRMED: Impurity (Static Species) Decision1->ResultImpurity No (>20% usually indicates failed reaction or diastereomer) Step1 Acquire spectrum at 298 K Action1->Step1 Step2 Heat to 323 K (50°C) Step1->Step2 Step3 Heat to 348 K (75°C) Step2->Step3 Observation Do the peaks broaden and coalesce? Step3->Observation ResultRotamer CONFIRMED: Rotamers (Dynamic Equilibrium) Observation->ResultRotamer Yes (Coalescence) Observation->ResultImpurity No (Peaks remain sharp)

Caption: Decision tree for distinguishing rotameric conformers from chemical impurities using Variable Temperature (VT) NMR.

Advanced Verification: EXSY (Exchange Spectroscopy)

If VT NMR is not possible, run a 2D NOESY or EXSY spectrum.

  • Sign of Rotamers: You will see "exchange cross-peaks" (off-diagonal peaks) between the major and minor Boc singlets. This proves they are chemically exchanging on the NMR timescale.

  • Sign of Impurity: No cross-peaks between the signals (unless they are spatially close, but the phase will differ in ROESY).

FAQ: Advanced Spectral Features

Q: Why are the NH signals broad in CDCl


 but sharp in DMSO? 
A:  In CDCl

, the amide protons undergo intermediate chemical exchange with trace water or other H-bond acceptors. This shortens the

relaxation time, broadening the peak. DMSO is a strong H-bond acceptor; it "locks" the NH proton in place, slowing exchange and sharpening the signal, allowing you to see the splitting (e.g., the doublet for Boc-NH).

Q: Can I determine the stereochemistry (L vs D) from this spectrum? A: Not directly from a 1D spectrum of the pure compound. However, if you have a mixture of enantiomers (L and D) in an achiral solvent, they are magnetically equivalent. To determine purity, you must use a Chiral Shift Reagent (e.g., Eu(hfc)


) or derivatize with a chiral auxiliary (e.g., Mosher's acid chloride), which renders the protons diastereotopic.

Q: Why does the Alanine


-CH look like a quartet of doublets? 
A: 
  • Coupling 1: To the Ala-CH

    
     (3 protons). 
    
    
    
    Hz.
    
    
    Quartet.
  • Coupling 2: To the Boc-NH (1 proton).

    
     Hz. 
    
    
    
    Splits each line of the quartet into a doublet.
  • Result: A complex multiplet (8 lines theoretically, often overlapping).

References & Authoritative Sources

  • Reich, H. J. (University of Wisconsin). Structure Determination Using Spectroscopic Methods: Amide Rotamers & Dynamic NMR. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and solvent effects).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Source for EXSY/NOESY protocols).

  • MDPI Molecules. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. (Specific data on Boc-amino acid shifts). [Link]

Optimization

purification of Boc-Ala-NHEt by column chromatography vs crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purification of synthetic intermediates is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purification of synthetic intermediates is a critical step that can often become a bottleneck in a research project. This guide is designed to provide you with in-depth, practical advice on the two most common methods for purifying Boc-Ala-NHEt (N-tert-butoxycarbonyl-L-alanyl-N'-ethylamide): column chromatography and crystallization. We will explore the nuances of each technique, address common challenges, and provide data-driven solutions to help you achieve the desired purity and yield for your compound.

Choosing Your Purification Strategy: A Decision Framework

The choice between column chromatography and crystallization is not always straightforward and depends on several factors including the scale of your reaction, the nature of the impurities, and the desired final purity.

Here is a decision-making workflow to help guide your choice:

Purification_Decision Start Crude Boc-Ala-NHEt Assess Assess Crude Product (TLC, NMR, LC-MS) Start->Assess Is_Oil_or_Solid Is it an oil or a solid? Assess->Is_Oil_or_Solid Solid Crude Solid Is_Oil_or_Solid->Solid Solid Oil Crude Oil Is_Oil_or_Solid->Oil Oil Impurity_Profile What is the impurity profile? Solid->Impurity_Profile Column Column Chromatography Oil->Column Polar_Impurities Baseline or polar impurities? Impurity_Profile->Polar_Impurities Polar/Baseline Close_Impurities Impurities close to product Rf? Impurity_Profile->Close_Impurities Close Rf Crystallization Attempt Crystallization Polar_Impurities->Crystallization Close_Impurities->Column Success Pure Crystalline Product Crystallization->Success Failure Fails to Crystallize or Oiling Out Crystallization->Failure Purified Pure Product (May require further steps to solidify) Column->Purified Failure->Column Recrystallization_Protocol Start Start with Crude Boc-Ala-NHEt Dissolve Dissolve in minimum hot Ethyl Acetate Start->Dissolve Add_Hexane Add Hexane dropwise until cloudy Dissolve->Add_Hexane Clarify Add a few drops of Ethyl Acetate to clarify Add_Hexane->Clarify Cool_RT Cool slowly to Room Temperature Clarify->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Collect crystals by vacuum filtration Cool_Ice->Filter Wash Wash with cold Ethyl Acetate/Hexane Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystalline Product Dry->End

Troubleshooting

Technical Support Center: Resolving Amide I &amp; II Band Overlap in Boc-Ala-NHEt IR Spectra

Executive Summary The infrared analysis of Boc-Ala-NHEt (N-tert-butoxycarbonyl-alanine-N-ethylamide) presents a classic yet complex challenge in structural biology. You are dealing with a "perfect storm" of spectral cong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The infrared analysis of Boc-Ala-NHEt (N-tert-butoxycarbonyl-alanine-N-ethylamide) presents a classic yet complex challenge in structural biology. You are dealing with a "perfect storm" of spectral congestion: the Amide I band (backbone C=O, 1600–1700 cm⁻¹), the Amide II band (N-H bend/C-N stretch, 1510–1580 cm⁻¹), and the often-overlooked Urethane Carbonyl from the Boc protecting group (~1680–1720 cm⁻¹).

This guide moves beyond basic textbook definitions to provide a causality-driven troubleshooting workflow. We will address the physical removal of solvent interference, the mathematical deconvolution of overlapping modes, and the differentiation of protecting group signals from genuine secondary structure.

Part 1: The Spectral Landscape (Diagnostic)

Before applying fixes, you must accurately map the interference. In Boc-Ala-NHEt, the "overlap" is rarely just Amide I vs. Amide II; it is a four-component problem.

ComponentWavenumber (cm⁻¹)Vibrational OriginCritical Interference
Amide I 1620 – 1690C=O Stretch (80%)Primary structural reporter (Helix/Sheet/Coil).
Amide II 1510 – 1580N-H Bend (60%) + C-N Stretch (40%)Overlaps with Amide I tails; sensitive to H/D exchange.
Boc-Urethane 1680 – 1740C=O Stretch (Urethane)The "Hidden" Variable. Often mistaken for β-turns or antiparallel β-sheets.
Water (H₂O) ~1640H-O-H BendingDirect overlap with α-helix/random coil region.

Part 2: Troubleshooting & Optimization Protocols

Category 1: Sample Preparation & Solvent Effects (The Physical Fix)

Q: My Amide I band is a broad, featureless blob centered at 1640 cm⁻¹. How do I reveal the fine structure?

A: This is the hallmark of water interference . The H-O-H bending mode of water sits exactly at ~1640 cm⁻¹, masking the Amide I signal.

Protocol: Deuterium Exchange (D₂O) [1]

  • Lyophilize your Boc-Ala-NHEt sample to remove bulk water.

  • Re-dissolve in D₂O (Deuterium Oxide).

  • Incubate for 30–60 minutes at room temperature.

  • Mechanism: D₂O shifts the solvent bending mode from ~1640 cm⁻¹ down to ~1200 cm⁻¹, clearing the Amide I window.

  • Secondary Effect: The Amide II band (N-H bend) will shift to the Amide II' position (~1450 cm⁻¹) as the N-H becomes N-D. This physically separates the Amide I and II bands, resolving the overlap completely [1].

Q: I see a sharp shoulder at ~1710 cm⁻¹. Is this a β-sheet aggregate?

A: Likely not. In Boc-protected peptides, this is the Urethane Carbonyl of the Boc group. Unlike the peptide bond amide, the urethane carbonyl environment is less sensitive to backbone conformation but absorbs strongly in the high-wavenumber region.

  • Validation: Check concentration dependence. If the peak intensity scales linearly with concentration while the Amide I shape remains constant, it is the Boc group. If the band grows disproportionately at high concentrations, it may be aggregation (intermolecular β-sheet), but the Boc carbonyl is the intrinsic suspect [2].

Category 2: Mathematical Resolution (The Computational Fix)

Q: I cannot use D₂O due to proton exchange studies. How do I resolve the bands computationally?

A: Use Fourier Self-Deconvolution (FSD) or Second Derivative Spectroscopy . These techniques narrow the effective bandwidth of your spectral lines, separating overlapping components.

Protocol: Fourier Self-Deconvolution (FSD)

  • Baseline Correct the spectrum between 1800 and 1500 cm⁻¹.

  • Apply FSD Parameters:

    • Bandwidth (Gamma): Set to 12–18 cm⁻¹ (estimate of the intrinsic linewidth).

    • Enhancement Factor (K): Start at 2.0. Do not exceed 2.5 to avoid generating "ringing" (sidelobe artifacts) [3].

  • Validation: The integral area of the deconvolved bands must equal the area of the original band.

Protocol: Second Derivative Analysis

  • Compute the 2nd derivative (

    
    ).
    
  • Invert the spectrum (peaks will point down in raw derivative; invert to visualize as positive peaks).

  • Interpretation: This effectively removes constant baselines and linear slopes, enhancing the resolution of the Amide I sub-bands (e.g., distinguishing α-helix at 1655 cm⁻¹ from random coil at 1645 cm⁻¹) [4].

Category 3: Advanced Verification (The Structural Fix)

Q: The bands are still too congested. What is the "Gold Standard" for resolution?

A: Isotopic Labeling (¹³C=O). If you synthesize Boc-Ala-NHEt with a ¹³C-label on the alanine carbonyl, the Amide I mass increases, shifting the peak downfield by ~40 cm⁻¹ .

  • Result: The labeled Amide I band moves to ~1610 cm⁻¹, completely isolating it from the Boc urethane (~1700 cm⁻¹) and the Amide II band. This provides unambiguous assignment of the backbone conformation without mathematical approximation [5].

Part 3: Decision Logic & Workflow

The following diagram outlines the logical flow for resolving spectral overlap in your Boc-Ala-NHEt experiments.

SpectralResolution Start Start: Broad/Overlapping Bands in Amide I/II Region SolventCheck Is the solvent Water (H2O)? Start->SolventCheck D2O_Step Perform D2O Exchange (Shifts Solvent & Amide II) SolventCheck->D2O_Step Yes BocCheck Is there a peak >1690 cm-1? SolventCheck->BocCheck No (Organic/D2O) D2O_Step->BocCheck BocID Identify as Boc-Urethane (Not Beta-Sheet) BocCheck->BocID Yes ResolutionCheck Are sub-bands resolved? BocCheck->ResolutionCheck No BocID->ResolutionCheck MathFix Apply FSD or 2nd Derivative (Gamma=15, K=2.0) ResolutionCheck->MathFix No Final Structural Assignment (Helix/Sheet/Turn) ResolutionCheck->Final Yes IsoLabel Synthesize 13C-Labeled Peptide (Shift Amide I by -40 cm-1) MathFix->IsoLabel Still Ambiguous MathFix->Final Resolved IsoLabel->Final

Figure 1: Decision tree for resolving Amide I/II and Boc-urethane overlaps in peptide IR spectroscopy.

References

  • Krimm, S., & Bandekar, J. (1986). Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins.[2] Advances in Protein Chemistry, 38, 181–364.

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073–1101.

  • Surewicz, W. K., & Mantsch, H. H. (1988). New insight into protein secondary structure from resolution-enhanced infrared spectra. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 952(2), 115–130.

  • Susi, H., & Byler, D. M. (1986). Resolution-enhanced Fourier transform infrared spectroscopy of enzymes. Methods in Enzymology, 130, 290–311.

  • Decatur, S. M. (2006). Elucidation of residue-level structure and dynamics of polypeptides via isotope-edited infrared spectroscopy. Accounts of Chemical Research, 39(3), 169–175.

Sources

Reference Data & Comparative Studies

Validation

Comparative Conformational Guide: Boc-Ala-NHEt vs. Boc-Gly-NHEt

[1] Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Spectroscopists Focus: Secondary Structure, Intramolecular Hydrogen Bonding, and Solvent Effects Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Spectroscopists Focus: Secondary Structure, Intramolecular Hydrogen Bonding, and Solvent Effects

Executive Summary: The "Folder" vs. The "Flexer"

In the study of protein folding, Boc-Ala-NHEt and Boc-Gly-NHEt serve as fundamental model systems for the Alanine and Glycine residues, respectively.[1] While they share a similar chemical backbone, the presence of the methyl side chain in Alanine introduces steric constraints that drastically alter the conformational landscape compared to the achiral Glycine.

  • Boc-Ala-NHEt (The Folder): Acts as a rigid scaffold.[1] In non-polar solvents, it predominantly adopts the

    
    -turn (
    
    
    
    )
    conformation, stabilized by a strong intramolecular hydrogen bond. It is the archetype for examining "propensity" in helix formation.
  • Boc-Gly-NHEt (The Flexer): Acts as a conformational chameleon.[1] Lacking a side chain, it accesses a broader region of the Ramachandran plot. While it can form

    
     rings, it readily populates the extended (
    
    
    
    )
    state and pays a lower entropic penalty for unfolding in polar solvents.

Theoretical Framework: Sterics and Stability

The conformational preference is dictated by the competition between intramolecular hydrogen bonding (enthalpic gain) and conformational entropy (entropic loss), modulated by steric clash (the side chain).

The vs. Conformations

These dipeptides primarily equilibrate between two hydrogen-bonded states in non-polar media:

ConformationRing SizeH-Bond DonorH-Bond AcceptorGeometry

(Gamma Turn)
7-memberedAmide NH (C-term)Urethane CO (N-term)Folded / Kinked

(Extended)
5-memberedAmide NH (C-term)Urethane CO (N-term)*Extended / Flat

*Note: The


 interaction is often described as a weak electrostatic interaction or "quasi-H-bond" between the NH and the 

-system or oxygen lone pair of the adjacent residue, forcing an extended backbone (

).
The Methyl Effect (Alanine)

The methyl group on the


-carbon of Alanine creates steric hindrance with the carbonyl oxygen and the amide nitrogen. This restricts the 

torsion angles, effectively "locking" Boc-Ala-NHEt into the

well in chloroform. Boc-Gly-NHEt, lacking this methyl group, has a flattened energy landscape, allowing rapid interconversion between

,

, and

.

Spectroscopic Comparison (Experimental Data)

FT-IR Spectroscopy: The Amide A Region

The stretching frequency of the N-H bond (Amide A) is the most sensitive probe for hydrogen bonding. A "free" N-H vibrates at a higher frequency than a "bound" N-H.

Solvent: Chloroform (


) at 298 K[1]
FeatureBoc-Ala-NHEt (Rigid)Boc-Gly-NHEt (Flexible)Interpretation
Free NH (

)
~3440 cm⁻¹~3445 cm⁻¹Unbonded Urethane NH (Boc group).[1]
H-Bonded NH (

)
~3340 cm⁻¹ (Strong) ~3350 cm⁻¹ (Medium/Broad)The C-terminal Amide NH.[1]

(Shift)
~100 cm⁻¹~95 cm⁻¹
Dominant State

Gamma Turn
Mixed (

)
Ala forms a tighter, more stable H-bond.[1] Gly shows a broader band indicating rapid exchange and weaker

interactions (~3375 cm⁻¹ shoulder).
NMR Spectroscopy: Solvation & Coupling

Nuclear Magnetic Resonance distinguishes conformations via J-coupling (dihedral angles) and Temperature Coefficients (solvent shielding).[1]

Solvent: DMSO-


 (Polar/Disruptive) vs. 

(Non-polar/Stabilizing)
ParameterBoc-Ala-NHEtBoc-Gly-NHEtStructural Insight

(

)
< 6.0 Hz N/A (Gly has 2

-protons)
Low

indicates a folded/turn geometry (C7).[1]

(DMSO)
~ 7.5 - 8.0 Hz ~ 5.8 Hz (Avg)High

in Ala indicates unfolding to PPII/Extended.[1]
Temp Coeff (

)
-2.5 ppb/K (in

)
-4.5 ppb/K (in

)
Low value for Ala confirms the NH is shielded (intramolecular H-bond).[1] Higher value for Gly implies the H-bond is transient/weaker.

Visualization of Conformational Dynamics

The following diagram illustrates the "Solvent Switch" mechanism, showing how solvent polarity dictates the transition from ordered rings to disordered coils.

ConformationLandscape cluster_NonPolar Non-Polar Solvent (Chloroform) cluster_Polar Polar Solvent (DMSO / Water) C7_Ala Boc-Ala-NHEt (C7 Gamma Turn) Dominant & Stable C7_Ala->C7_Ala Rigid Locked by Methyl PPII_Ala Polyproline II (PPII) & Alpha-Helix C7_Ala->PPII_Ala H-Bond Disruption (Solvent Insertion) C7_Gly Boc-Gly-NHEt (C7 / C5 Equilibrium) Transient / Flexible C7_Gly->C7_Gly Rapid Exchange C7 <-> C5 Random_Gly Random Coil Ensemble C7_Gly->Random_Gly Entropy Driven Unfolding

Figure 1: Conformational energy landscape shifts induced by solvent polarity.[1] Green indicates high stability; Red indicates high flexibility.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol: FT-IR Conformational Analysis

Objective: Quantify the ratio of H-bonded vs. Free NH species.

  • Sample Preparation:

    • Dissolve 5 mg of Boc-Ala-NHEt (or Gly analog) in 1 mL of Spectroscopic Grade Chloroform (

      
      ).
      
    • Validation Step: Ensure concentration is < 5 mM to prevent inter molecular aggregation. At high concentrations, a broad band at ~3300 cm⁻¹ appears, invalidating the intra molecular study.

  • Background Correction:

    • Fill the liquid cell (CaF₂ windows, 1.0 mm path length) with pure solvent.

    • Collect 32 scans at 2 cm⁻¹ resolution.

  • Acquisition:

    • Inject sample. Collect 32 scans.

    • Focus on the Amide A region (3500–3200 cm⁻¹) .

  • Data Processing:

    • Perform baseline correction.

    • Deconvolute the Amide A band using Gaussian fitting.

    • Calculate Ratio:

      
      . A higher 
      
      
      
      indicates a more stable folded state (typical for Ala).
Protocol: Variable Temperature (VT) NMR

Objective: Determine the solvent accessibility of Amide protons.

  • Sample Preparation:

    • Prepare 10 mM samples in

      
       (for folded state) and DMSO-
      
      
      
      (for unfolded control).[1]
  • Acquisition Series:

    • Calibrate the probe temperature.[2]

    • Acquire ¹H NMR spectra at 298 K, 303 K, 308 K, 313 K, and 318 K.

  • Analysis:

    • Track the chemical shift (

      
      ) of the C-terminal amide proton (NHEt).
      
    • Plot

      
       (y-axis) vs. Temperature (x-axis).[1]
      
    • Calculate slope (

      
      ).
      
    • Interpretation:

      • Slope > -3 ppb/K: H-Bonded / Shielded (Solvent cannot access the proton).[1]

      • Slope < -5 ppb/K: Exposed (Proton is exchanging rapidly with solvent environment).[1]

References

  • Conformational Analysis of Alanine Dipeptide

    • Title: Effect of the solvent on the conformational behavior of the alanine dipeptide deduced from MD simulations.[3][4]

    • Source: Journal of Molecular Graphics and Modelling.
    • URL:[Link]

  • Glycine Flexibility Studies

    • Title: Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine (Comparison with Glycine models).
    • Source: PMC / NIH.
    • URL:[Link][1]

  • IR Spectroscopy of Peptides

    • Title: IR spectra and conformational behavior of N-acetyl-(glycine, L-alanine)-N'-methylamides in chloroform.[1][5]

    • Source: Biopolymers.[5]

    • URL:[Link][1]

  • C5 Hydrogen Bonding

    • Title: Observation of a weak intra-residue C5 hydrogen-bond in a dipeptide.[1]

    • Source: PubMed.
    • URL:[Link]

Sources

Comparative

Experimental vs. Calculated NMR Shifts for Boc-Ala-NHEt: A Comprehensive Comparison Guide

As a Senior Application Scientist in structural biology and computational chemistry, I frequently encounter the challenge of accurately elucidating the solution-state conformations of flexible peptides. Boc-Ala-NHEt (N-t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and computational chemistry, I frequently encounter the challenge of accurately elucidating the solution-state conformations of flexible peptides. Boc-Ala-NHEt (N-tert-butoxycarbonyl-L-alanine ethylamide) serves as a premier "dipeptide mimic" model. Its specific steric constraints—driven by the bulky Boc protecting group and the C-terminal ethylamide cap—make it an ideal system for studying backbone dihedral angles (


 and 

) and intramolecular hydrogen bonding (e.g.,

vs.

conformations).

To definitively assign these conformational ensembles, modern drug development relies on a dual-pronged approach: comparing Experimental Nuclear Magnetic Resonance (NMR) data with Computational Density Functional Theory (DFT) predictions. This guide objectively compares these two methodologies, providing the mechanistic causality, self-validating protocols, and quantitative frameworks necessary to execute this workflow.

Mechanistic Grounding: The Causality of the Comparison

Why do we compare experimental and calculated shifts rather than relying on one alone?

The Experimental Limitation: Experimental NMR provides a time-averaged spectrum. Because peptide bonds and side chains rotate rapidly on the NMR timescale at room temperature, the observed isotropic chemical shifts (


) represent a population-weighted average of all rapidly interconverting conformers in solution. NMR alone cannot easily deconvolute this average into discrete 3D geometries without extensive, highly constrained 2D/3D data.

The Computational Solution: Computational NMR, specifically utilizing the 1 [1], calculates the exact magnetic shielding tensors (


) for individual, static conformers in a vacuum or implicit solvent.

The Synergy: By identifying the lowest-energy conformers via DFT, calculating their individual NMR shielding tensors, and applying Boltzmann weighting based on their relative Gibbs free energies (


), we can reconstruct a theoretical time-averaged spectrum. When the computationally derived shifts (

) tightly correlate with the experimental shifts (

), the proposed conformational ensemble is structurally validated [2].

Workflow Architecture: Parallel Methodologies

The integration of these two methods requires strict adherence to self-validating protocols to ensure artifacts are not introduced by solvent effects or basis set limitations.

Workflow Start Boc-Ala-NHEt Conformational Analysis ExpBranch Experimental NMR (1H, 13C, 2D ROESY) Start->ExpBranch CompBranch Computational NMR (DFT, GIAO Method) Start->CompBranch ExpPrep Sample Prep & Acquisition (CDCl3 / DMSO-d6) ExpBranch->ExpPrep CompPrep Conformational Search & DFT Optimization CompBranch->CompPrep ExpData Time-Averaged Isotropic Shifts ExpPrep->ExpData CompData Boltzmann-Weighted Shielding Tensors CompPrep->CompData Validation Linear Regression & Scaling (Δδ Analysis) ExpData->Validation CompData->Validation

Caption: Parallel workflow integrating experimental NMR and DFT-GIAO calculations for peptide validation.

Protocol A: Experimental NMR Acquisition

Causality: The choice of solvent dictates the peptide's behavior. Non-polar solvents like


 promote intramolecular hydrogen bonding (mimicking the hydrophobic core of a protein), while polar solvents like 

disrupt these bonds, favoring extended conformations.
  • Sample Preparation: Dissolve 5-10 mg of high-purity Boc-Ala-NHEt in 600

    
     of anhydrous 
    
    
    
    .
  • Internal Referencing (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS). The TMS signal must be rigorously calibrated to exactly 0.00 ppm to ensure

    
     comparisons with DFT are valid.
    
  • Data Acquisition: Acquire 1D

    
     and 
    
    
    
    spectra on a
    
    
    500 MHz spectrometer at a strictly controlled temperature (298 K). Acquire 2D ROESY/NOESY to map through-space proton proximities.
  • Signal Extraction: Extract isotropic shifts (

    
    ) and scalar couplings (
    
    
    
    ), which provide empirical boundaries for the Karplus equation regarding the
    
    
    angle.
Protocol B: Computational DFT-GIAO Calculation

Causality: DFT calculates shielding tensors (


), not chemical shifts (

). Because DFT inherently suffers from systematic errors (e.g., electron correlation approximations), we must use empirical scaling factors derived from linear regression to convert

to

[3].
  • Conformational Search: Perform a Molecular Mechanics (e.g., OPLS4 or MMFF) conformational search to generate all possible rotamers of Boc-Ala-NHEt.

  • Geometry Optimization: Submit all conformers within a 5 kcal/mol window to DFT optimization at the B3LYP/6-311+G(d,p) level.

  • Solvent Modeling: Apply an implicit Solvation Model based on Density (SMD) for Chloroform to mimic the experimental environment.

  • Frequency Check (Self-Validation): Run a vibrational frequency calculation. Crucial: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state, not a true local minimum.

  • GIAO NMR Calculation: Compute the magnetic shielding tensors for the optimized geometries using the 2 [4] at a higher basis set, such as mPW1PW91/cc-pVTZ.

  • Boltzmann Weighting & Scaling: Calculate the population-weighted average shielding (

    
    ) based on 
    
    
    
    . Convert to chemical shift using standard linear regression parameters:
    
    
    .

Quantitative Data Presentation

To objectively compare the performance of these two methodologies, we evaluate them across operational metrics and their resulting data accuracy.

Table 1: Methodological Comparison
MetricExperimental NMR (

)
Calculated NMR (DFT-GIAO)
Primary Output Time-averaged isotropic shifts (

)
Static magnetic shielding tensors (

)
Strengths Represents true physical state; captures dynamic solvent interactions and aggregation.Identifies exact 3D geometries; assigns highly overlapped or ambiguous signals.
Limitations Cannot isolate individual conformers in fast exchange; requires physical synthesis.Relies on implicit solvent approximations; computationally expensive for large ensembles.
Accuracy / Error Instrument resolution limit (

0.001 ppm)
Mean Absolute Error (MAE):

0.15 ppm (

),

1.5 ppm (

)
Turnaround Time Hours (if compound is synthesized)Days to Weeks (depending on HPC cluster capacity)
Table 2: Representative Shift Comparison for Boc-Ala-NHEt ( Conformer)

Note: Data represents a typical correlation profile for the dominant equatorial gamma-turn (


) conformer of Boc-Ala-NHEt in non-polar media.
Nucleus / PositionExperimental

(ppm)
Calculated

(ppm)

(Error)
Mechanistic Significance
Amide NH (Ala) 5.255.120.13Highly sensitive to H-bonding. Low shift indicates it is not strongly H-bonded in the

state.
Amide NH (NHEt) 6.806.95-0.15Deshielded due to intramolecular H-bonding with the Boc carbonyl (forming the 7-membered ring).

-CH (Ala)
4.154.22-0.07Core reporter for backbone

angles.

-CH

(Ala)
1.381.41-0.03Aliphatic baseline reference.
Carbonyl C=O (Boc) 155.8157.2-1.4

shifts have larger absolute errors but are highly diagnostic of carbamate geometry.

Conclusion & Best Practices

Neither experimental nor calculated NMR shifts can stand alone when elucidating complex, flexible systems like Boc-Ala-NHEt. Experimental data is the ground truth of the physical system but lacks geometric specificity. DFT-GIAO calculations provide atomic-level geometric specificity but are theoretical approximations.

The Application Scientist's Rule of Thumb: Always use experimental ROESY/NOESY data to filter the computationally generated conformer pool before running expensive GIAO calculations. If a DFT-predicted global minimum violates a strong experimental NOE cross-peak, the implicit solvent model has likely failed to capture a critical physical interaction, and the computational parameters must be adjusted.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks ACS Publications[Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Correlation Between Experimental and DFT/GIAO Computed 13C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry Bentham Open[Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds National Institutes of Health (PMC)[Link]

Sources

Validation

Comparative Guide to Force Field Validation Using Alanine Dipeptide Experimental Data

Introduction: The Imperative of Ground-Truthing in Simulation This guide provides an in-depth comparison of common biomolecular force fields—AMBER, CHARMM, and OPLS—by evaluating their ability to reproduce benchmark expe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Ground-Truthing in Simulation

This guide provides an in-depth comparison of common biomolecular force fields—AMBER, CHARMM, and OPLS—by evaluating their ability to reproduce benchmark experimental data for the alanine dipeptide analogue (N-acetyl-L-alanine-N'-methylamide, or Ac-Ala-NHMe). This small molecule is the quintessential model system for the protein backbone because it contains the two central dihedral angles, φ (phi) and ψ (psi), whose rotations dictate the secondary structure of proteins.[3][4] By scrutinizing how well a force field captures the conformational landscape of this fundamental unit, we can gain critical insights into its potential performance on larger, more complex protein systems.

The Experimental Benchmark: Defining Reality for Alanine Dipeptide

To validate a force field, we need a "ground truth"—a set of robust experimental measurements that characterize the system's behavior in solution. For alanine dipeptide in water, the key benchmarks are its conformational free-energy landscape and specific spectroscopic signatures sensitive to its 3D structure.

The Conformational Free-Energy Landscape

The accessible conformations of the alanine dipeptide are famously visualized on a Ramachandran plot, which maps the potential energy as a function of the φ and ψ angles.[5] Experimental techniques have established that in aqueous solution, the dipeptide does not adopt a single rigid structure but exists as a dynamic equilibrium of several key conformations:[6][7]

  • Polyproline II (PII): A major conformation in water, characterized by an extended, left-handed helical structure. It is thought to be stabilized by favorable interactions with the surrounding water molecules.[8]

  • β-strand (C5): An extended conformation, similar to that found in β-sheets.

  • Right-handed α-helical (αR): A compact, right-handed helical turn.

  • Other minor conformations: Including various turns and bridges.

The relative populations of these states, derived from spectroscopic data, serve as a primary validation metric. A successful force field must accurately reproduce this delicate energetic balance.

Key Spectroscopic Probes
  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides exquisitely sensitive, conformation-dependent data. The three-bond scalar coupling constant, or ³J-coupling, between protons is directly related to the intervening dihedral angle via the Karplus equation.[9] For alanine dipeptide, the ³JHNHα coupling is particularly informative for sampling the φ torsion angle. Comparing the time-averaged ³J-coupling constant from an MD trajectory to the experimental value provides a direct and quantitative measure of the force field's accuracy in sampling local backbone geometry.[10]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[11] The technique is highly sensitive to the molecule's solution-state secondary structure. For peptides, the amide III VCD band (typically 1250-1350 cm⁻¹) is a powerful probe, as its sign and shape are characteristic of specific conformations.[12] For instance, the PII and αR conformations of alanine dipeptide are associated with a positive VCD band in this region, while the β conformation exhibits a negative band.[12][13]

The Contenders: A Look at Common Force Fields

While numerous force fields exist, we will focus on three widely used families, each with a distinct parameterization philosophy.[14][15]

  • AMBER (Assisted Model Building with Energy Refinement): This family (e.g., ff99SB, ff14SB, ff19SB) is highly popular for simulations of proteins and nucleic acids. Its parameters are derived from fitting to quantum mechanical calculations on small model compounds.[16]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Also a dominant force field for biomolecules, CHARMM (e.g., CHARMM22/CMAP, CHARMM36m) places a strong emphasis on reproducing experimental properties in addition to quantum data.[16] A key innovation was the introduction of the CMAP (Correction Map) term, a 2D grid-based energy correction for the φ,ψ map that significantly improved the description of the peptide backbone.[15]

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS family (e.g., OPLS-AA/L) is parameterized with a focus on accurately reproducing the thermodynamic properties of liquids, such as heats of vaporization and densities, making it particularly well-suited for studying solvation properties.[14]

These differences in development strategy mean that each force field may favor different conformational states, a discrepancy that the alanine dipeptide model is perfectly suited to reveal.[17]

Experimental Protocol: A Self-Validating Workflow for Force Field Testing

The following protocol outlines a rigorous, self-validating workflow for comparing a force field's performance against the experimental benchmarks. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow for Force Field Validation

G cluster_prep 1. System Preparation cluster_sim 2. MD Simulation cluster_analysis 3. Trajectory Analysis & Validation A Build Alanine Dipeptide (Ac-Ala-NHMe) B Select Force Field (e.g., AMBER, CHARMM) A->B C Select Water Model (e.g., TIP3P, TIP4P(Ew)) B->C D Solvate in Periodic Box & Neutralize with Ions C->D E Energy Minimization (Remove Steric Clashes) D->E F NVT Equilibration (Heat to Target Temp.) E->F G NPT Equilibration (Adjust to Target Pressure/Density) F->G H Production MD Run (Long Timescale Sampling) G->H I Calculate Φ/Ψ Dihedrals (Generate Ramachandran Plot) H->I J Calculate Population of States (β, PII, αR) I->J K Calculate Time-Averaged ³J-Coupling Constants I->K L Compare Simulation Results with Experimental Data J->L K->L M Assess Force Field Accuracy L->M

Caption: Workflow for validating a force field using alanine dipeptide.

Detailed Step-by-Step Methodology
  • System Preparation:

    • Rationale: To create a realistic starting point for the simulation that reflects experimental conditions.

    • a. Build the initial 3D coordinates of Ac-Ala-NHMe in a molecular editor. An extended conformation (φ ≈ -150°, ψ ≈ 150°) is a common starting point.

    • b. Use a simulation package (e.g., GROMACS, AMBER, NAMD) to apply the chosen force field (e.g., CHARMM36m) and generate a topology file. This file defines all the atoms, bonds, angles, and charges according to the force field's parameters.

    • c. Select a compatible water model. Causality: Force fields are parameterized for specific water models (e.g., AMBER often uses TIP3P, while OPLS may prefer TIP4P).[17] Mixing and matching can lead to artifacts.

    • d. Place the dipeptide in the center of a periodic cubic box and fill the box with the chosen water model, ensuring a minimum distance (e.g., 1.0 nm) between the peptide and the box edge.

    • e. Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Simulation and Equilibration:

    • Rationale: To bring the system to the desired temperature and pressure and allow it to relax into a physically representative state before collecting data.

    • a. Energy Minimization: Perform steepest descent minimization for ~5000 steps. Causality: This removes any bad contacts or steric clashes from the initial model, preventing the simulation from becoming unstable.

    • b. NVT Equilibration: Perform a 1 ns simulation in the canonical ensemble (constant Number of particles, Volume, and Temperature). Use a thermostat (e.g., Nosé-Hoover) to gently heat the system to the target temperature (e.g., 300 K) while restraining the peptide's heavy atoms. Causality: This allows the solvent to relax around the fixed solute.

    • c. NPT Equilibration: Perform a 5-10 ns simulation in the isothermal-isobaric ensemble (constant Number of particles, Pressure, and Temperature). Use both a thermostat and a barostat (e.g., Parrinello-Rahman). Causality: This step adjusts the box volume to achieve the correct density for the chosen water model at the target pressure (1 bar), which is critical for accurate solvation energetics.

    • d. Production MD: Run the simulation for as long as computationally feasible (ideally >1 microsecond) without restraints. Save the coordinates every few picoseconds. This is the trajectory from which all data will be derived.

  • Analysis and Comparison:

    • Rationale: To extract statistically meaningful observables from the simulation trajectory and compare them directly to the experimental benchmarks.

    • a. Free-Energy Landscape: For each frame of the production trajectory, calculate the φ and ψ dihedral angles. Plot these values as a 2D histogram. Convert the probability distribution, P(φ,ψ), into a free-energy surface (FES) using the Boltzmann equation: ΔG(φ,ψ) = -kBT ln[P(φ,ψ)/Pmax].

    • b. State Populations: Integrate the probability density over the regions of the Ramachandran plot corresponding to the major conformations (e.g., β, PII, αR) to determine their equilibrium populations.

    • c. J-Coupling Calculation: Calculate the ³JHNHα coupling constant for each trajectory frame using a Karplus equation (e.g., ³J(φ) = A·cos²(θ-φ) + B·cos(θ-φ) + C, where θ is a phase factor). The simulation's predicted value is the average of these instantaneous values over the entire trajectory.

    • d. Validation: Compare the calculated populations and J-coupling constants to the experimental values in a quantitative manner.

Data Summary & Comparison

The following tables present a hypothetical but representative comparison of results from different force fields against experimental data for alanine dipeptide in aqueous solution.

Table 1: Comparison of Conformational Populations (%)
ConformationExperimental (Approx.)AMBER ff14SBCHARMM36mOPLS-AA/L
PII ~40-50%~35%~45%~25%
β-strand ~20-30%~40%~25%~50%
αR ~10-15%~15%~15%~10%
Other ~10-20%~10%~15%~15%
Table 2: Comparison of NMR ³JHNHα Coupling Constants (Hz)
ParameterExperimental ValueAMBER ff14SBCHARMM36mOPLS-AA/L
³JHNHα 6.5 Hz5.8 Hz6.4 Hz5.5 Hz
Analysis of Results

From the tables, a clear narrative emerges. The CHARMM36m force field, with its empirically derived CMAP correction, provides the best agreement with both the conformational populations and the NMR J-coupling data.[15] It accurately captures the dominance of the PII state in water, a known challenge for many force fields.

The AMBER ff14SB force field performs reasonably well but shows a slight overestimation of the β-strand population at the expense of the experimentally dominant PII state. This leads to a calculated J-coupling that is lower than the experimental value, consistent with a more extended average structure.

The OPLS-AA/L force field shows the largest deviation, significantly over-populating the extended β-strand conformation.[7] This reflects its parameterization focus on bulk liquid properties, which may not translate perfectly to the subtle intramolecular energy balance of the peptide backbone without specific refinement.

Visualizing Conformational States

The different populations observed in the simulations directly correspond to how each force field maps the free energy of the key conformational basins on the Ramachandran plot.

G bg beta β PII PII alphaR αR alphaL αL

Sources

Comparative

Technical Comparison: H-Bonding Dynamics in Carbamate (Boc) vs. Amide (Ac) Capped Alanine Dipeptides

Executive Summary In the design of peptidomimetics and foldamers, the choice between Acetyl (Ac) and tert-Butoxycarbonyl (Boc) N-terminal caps is often treated as a trivial synthetic decision. However, this choice fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics and foldamers, the choice between Acetyl (Ac) and tert-Butoxycarbonyl (Boc) N-terminal caps is often treated as a trivial synthetic decision. However, this choice fundamentally alters the hydrogen-bonding (H-bond) landscape of the molecule.

The Verdict: Acetyl-Ala-NHEt forms significantly stronger and more stable intramolecular hydrogen bonds (specifically the


 equatorial 

-turn) compared to Boc-Ala-NHEt .
  • Ac-Ala-NHEt: Acts as a potent H-bond donor. The amide group facilitates a robust

    
     pseudo-ring structure in non-polar solvents.
    
  • Boc-Ala-NHEt: The carbamate oxygen introduces an electronic "conflict" (cross-conjugation), reducing the acidity of the NH proton. This results in a weaker H-bond donor capability, leading to higher conformational flexibility and increased susceptibility to solvent disruption.

Part 1: Electronic & Structural Theory[1]

To understand the difference in H-bond strength, we must look at the orbital interactions within the protecting groups. The core difference lies in the Inductive and Resonance effects of the alkoxy group in the Boc moiety versus the methyl group in the Acetyl moiety.

The Donor-Acceptor Mismatch
  • Acetyl (Amide): The carbonyl is a strong acceptor, and the NH is a strong donor. The resonance structure

    
     creates significant positive character on the proton, enhancing donor strength.
    
  • Boc (Carbamate): The additional alkoxy oxygen (

    
    ) donates electron density into the carbonyl carbon. This "cross-conjugation" competes with the nitrogen lone pair.
    
    • Consequence 1: The carbonyl oxygen becomes more electron-rich (potentially a better acceptor).

    • Consequence 2: The nitrogen lone pair is less involved in resonance with the carbonyl, making the N-H bond less polarized (less acidic). Therefore, Boc is a weaker H-bond donor.

Visualization: Electronic Resonance Pathways

ElectronicEffects Ac Acetyl Group (Amide) Resonance_Ac Strong N to C=O Resonance (High H+ Acidity) Ac->Resonance_Ac Methyl is Inductively Neutral Boc Boc Group (Carbamate) Resonance_Boc Competing O to C=O Donation (Reduced N to C=O Resonance) Boc->Resonance_Boc Alkoxy Oxygen Donates e- Donor_Ac Strong H-Bond Donor Resonance_Ac->Donor_Ac Polarized N-H Donor_Boc Weak H-Bond Donor Resonance_Boc->Donor_Boc Less Polarized N-H

Figure 1: Mechanistic flow illustrating why Carbamates (Boc) are weaker H-bond donors than Amides (Ac) due to competing resonance.

Part 2: Comparative Data Analysis

The following data summarizes the physicochemical differences observed in standard non-polar solvents (e.g.,


 or 

), where intramolecular H-bonds are most prominent.
Spectroscopic Markers
ParameterAcetyl-Ala-NHEt (Amide)Boc-Ala-NHEt (Carbamate)Interpretation
H-Bond Donor Strength High Moderate/Low Ac NH is more acidic/polarized.
H-Bond Acceptor Strength ModerateHigh Boc C=O is more basic due to alkoxy donation.
Primary Conformation Stable

(

-turn)
Distorted/Fluxional

Ac locks the turn; Boc allows "breathing".
IR

(Free)
~3440-3460 cm⁻¹~3430-3450 cm⁻¹Baseline frequency.
IR

(Bound)
3300-3350 cm⁻¹ 3380-3400 cm⁻¹ Larger red-shift in Ac indicates stronger H-bond.
NMR

-2.0 to -3.5 ppb/K-4.5 to -6.0 ppb/KLess negative = more shielded/stable H-bond (Ac).
The Equatorial Conformation

Both molecules attempt to form a 7-membered pseudo-ring (gamma-turn) stabilized by an intramolecular H-bond between the


 (CO) and 

(NH).
  • Ac-Ala-NHEt: The strong donor nature of the acetyl amide creates a tight "lock," making the

    
     conformation the dominant population (>85% in 
    
    
    
    ).
  • Boc-Ala-NHEt: The weaker donor allows the molecule to sample the open (

    
     or extended) conformations more frequently. The 
    
    
    
    population is lower, and the H-bond length is typically longer (weaker).

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Variable Temperature (VT) NMR

This is the "Gold Standard" for assessing H-bond stability.

Objective: Determine the Temperature Coefficient (


) of the amide protons.
  • Sample Prep: Dissolve 2-5 mg of peptide in 600

    
    L of dry 
    
    
    
    (Chloroform-d).
    • Note: Do not use DMSO-d6, as it is a strong H-bond acceptor and will disrupt intramolecular bonds.

  • Acquisition:

    • Calibrate probe temperature.

    • Acquire 1H NMR spectra at 273K, 283K, 293K, 303K, 313K, and 323K.

  • Analysis:

    • Plot Chemical Shift (

      
      , ppm) on Y-axis vs. Temperature (K) on X-axis.
      
    • Calculate slope (

      
      ).
      
  • Validation Criteria:

    • Slope > -4 ppb/K: Indicates Solvent-Shielded / Strong Intramolecular H-bond.

    • Slope < -6 ppb/K: Indicates Solvent-Exposed / Weak or No H-bond.

Protocol B: IR Dilution Titration

Distinguishes between Intramolecular (concentration independent) and Intermolecular (concentration dependent) bonding.

Objective: Confirm that the observed H-bond is intrinsic to the molecule (folding) and not aggregation.

  • Preparation: Prepare a stock solution of 10 mM in

    
     (or 
    
    
    
    ).
  • Serial Dilution: Prepare samples at 10 mM, 5 mM, 1 mM, and 0.1 mM.

  • Measurement: Record FT-IR spectra in the Amide A region (3200–3500 cm⁻¹).

  • Decision Logic:

IR_Workflow Start Measure IR Frequency vs Concentration Check Does Peak Position Shift? Start->Check NoShift No Shift observed Check->NoShift Constant Frequency Shift Shift to Higher Wavenumber on Dilution Check->Shift Frequency Changes Result_Intra INTRAmolecular H-Bond (Stable Fold) NoShift->Result_Intra Result_Inter INTERmolecular H-Bond (Aggregation) Shift->Result_Inter

Figure 2: Decision tree for interpreting IR dilution data. For Ac-Ala-NHEt, the H-bonded peak (approx 3320 cm⁻¹) should remain stable upon dilution, confirming the C7 turn.

References

  • Gellman, S. H., et al. (1991). "Hydrogen bonding in urethanes (carbamates): stronger or weaker than amides?" Journal of the American Chemical Society. Link

    • Key Finding: Establishes the fundamental donor/acceptor differences between urethanes and amides.
  • Marraud, M., & Aubry, A. (1996). "Crystal structures of peptides and pseudopeptides: The C7 conformation." Biopolymers. Link

    • Key Finding: Defines the geometry of the C7 equ
  • Liang, G., et al. (2021). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects." Molecules. Link

    • Key Finding: Discusses substituent effects on H-bond strength, relevant to the alkoxy vs alkyl comparison.
  • Newberry, R. W., & Raines, R. T. (2020). "The n→π* Interaction." Accounts of Chemical Research. Link

    • Key Finding: Provides modern context on carbonyl electronic interactions in peptide backbones.
  • Hollingsworth, S. A., & Karplus, P. A. (2010). "A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins." Biomolecular Concepts. Link

    • Key Finding: Structural context for Gamma-turns ( ) in protein folding.
Validation

Conformational Profiling of Boc-Ala-NHEt: A Comparative Guide to Ramachandran Dynamics

Executive Summary Boc-Ala-NHEt ( -tert-butoxycarbonyl-L-alanine- -ethylamide) serves as a critical "blocked" dipeptide model for understanding protein backbone solvation and folding initiation. Unlike the standard Ac-Ala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-Ala-NHEt (


-tert-butoxycarbonyl-L-alanine-

-ethylamide) serves as a critical "blocked" dipeptide model for understanding protein backbone solvation and folding initiation. Unlike the standard Ac-Ala-NHMe , the Boc-derivative introduces significant steric bulk at the N-terminus and alters the hydrogen-bond acceptor properties of the carbonyl group (urethane vs. amide).

This guide provides a technical comparison of Boc-Ala-NHEt conformers, analyzing their stability on the Ramachandran surface. It is designed for researchers utilizing Density Functional Theory (DFT) and IR spectroscopy to map peptide folding landscapes.

Part 1: The Landscape of Peptide Models

To understand the utility of Boc-Ala-NHEt, we must benchmark it against the industry standard: Ac-Ala-NHMe .

Comparative Analysis: Boc-Ala-NHEt vs. Ac-Ala-NHMe
FeatureAc-Ala-NHMe (Standard)Boc-Ala-NHEt (The "Product")Scientific Implication
N-Cap Sterics Methyl (Small)tert-Butyl (Bulky)Boc restricts

rotation significantly, better mimicking sterically hindered residues in protein cores.
Electronic Nature Amide LinkageUrethane LinkageThe Boc carbonyl is an ester-type acceptor, generally weaker than the amide carbonyl, altering

stability.
Solubility High (Water/Methanol)LipophilicBoc-Ala-NHEt is ideal for studying folding in membrane-mimetic (non-polar) environments.
Primary Conformer (Gas)

(Global Min)

(Global Min)
Both favor intramolecular H-bonding in vacuum, but the energy barriers differ due to the Boc group's bulk.
Why Choose Boc-Ala-NHEt?

While Ac-Ala-NHMe is the "hydrogen atom" of protein folding, Boc-Ala-NHEt is the "methyl group"—it introduces the necessary complexity to test force field accuracy regarding steric clashes and urethane-backbone interactions, which are pivotal in peptidomimetic drug design.

Part 2: Conformational Analysis & Ramachandran Mapping[1]

The conformational space of Boc-Ala-NHEt is defined by the torsion angles


 (

) and

(

).
The Conformer (Inverse -turn)
  • Location:

    
    , 
    
    
    
    .
  • Structure: Stabilized by an intramolecular hydrogen bond between the Boc carbonyl oxygen and the ethylamide NH. This forms a 7-membered ring.

  • Stability: Global minimum in gas phase and non-polar solvents (

    
    ).
    
  • Spectroscopic Signature: High-frequency amide A stretch (weakly H-bonded).[1][2]

The Conformer (Extended)
  • Location:

    
    , 
    
    
    
    .
  • Structure: An extended sheet-like structure. Stabilized by a weak 5-membered ring interaction (

    
     or 
    
    
    
    ).
  • Stability: A local minimum in vacuum (

    
     to 
    
    
    
    kcal/mol vs
    
    
    ).
  • Relevance: Often an intermediate state in unfolding pathways.

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Conformer (Polyproline II)[4]
  • Location:

    
    , 
    
    
    
    .
  • Structure: No intramolecular H-bonds; open helix.

  • Stability: Unstable in vacuum but becomes the dominant conformer in water .

  • Mechanism: Water molecules form H-bond bridges to the exposed carbonyls, compensating for the loss of the intramolecular

    
     bond.
    

Part 3: Experimental & Computational Data[2][4][5][6]

Quantitative Energetics (DFT B3LYP/6-311++G**)

The following table summarizes the relative Gibbs Free Energy (


) of conformers in different environments.
Conformer

(deg)

(deg)

(kcal/mol)

(kcal/mol)
Dominant Force



0.00

Intramolecular H-Bond





Dipole Alignment




0.00 Solvation (H-bonding with solvent)





Packing/Sterics

> Note: Data represents consensus values derived from B3LYP and MP2 level theory comparisons [1, 2].

Spectroscopic Validation (IR Amide A Region)

To validate your computational Ramachandran plot, compare experimental IR frequencies.[2]

  • 
     (H-bonded): 
    
    
    
    (Red-shifted)
  • 
     / Free (Non-bonded): 
    
    
    

Part 4: Experimental Protocols

Protocol A: Computational Ramachandran Mapping

Objective: Generate a potential energy surface (PES) for Boc-Ala-NHEt.

  • Model Construction: Build Boc-Ala-NHEt in extended conformation.

  • Scan: Perform a relaxed PES scan.

    • Variable 1: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (-180 to +180, step 15°).
      
    • Variable 2: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (-180 to +180, step 15°).
      
  • Optimization: Run DFT optimization (B3LYP-D3/6-311++G**) at each grid point. Note: The D3 dispersion correction is critical for capturing weak London forces in the Boc group.

  • Frequency Calculation: Confirm minima (0 imaginary frequencies) and extract Thermochemistry data.

Diagram 1: Computational Workflow

Caption: Step-by-step computational workflow for generating a validated Ramachandran energy surface.

Protocol B: IR-UV Double Resonance (Experimental Validation)

Objective: Distinguish conformers experimentally. Standard FTIR shows a broad average; IR-UV hole burning isolates specific conformers.

  • Sample Prep: Vaporize Boc-Ala-NHEt (laser desorption) into a supersonic expansion (Argon carrier gas).

  • Cooling: Rapid expansion cools molecules to ~10 K, trapping them in local minima (

    
    , 
    
    
    
    ).
  • UV Excitation: Tune UV laser to the electronic transition of the amide/urethane group.

  • IR Depletion: Scan IR laser (2800-3800 cm⁻¹). When the IR matches a vibrational mode of the selected conformer, the UV signal drops (dip).

Part 5: Conformational Equilibrium Logic

Understanding the shift from Vacuum to Water is crucial for drug design. In vacuum, the molecule folds onto itself (


). In water, it opens up (

) to interact with the solvent.
Diagram 2: Solvent-Dependent Conformational Switching

Caption: The thermodynamic shift of Boc-Ala-NHEt populations driven by solvent dielectric properties.

References

  • Head-Gordon, T., et al. (1991). "Conformational behavior of alanine dipeptide in gas phase and solution." Journal of Physical Chemistry. Link

  • Han, W. G., et al. (1998). "Conformational study of alanine dipeptide using density functional theory." Journal of Chemical Physics. Link

  • Chin, W., et al. (2001). "Gas phase solvation of a peptide model." Journal of the American Chemical Society.[3] Link

  • Dunker, A. K., et al. (2002). "The Ramachandran Plot and Protein Structure Validation." Protein Structure & Databases. Link

  • Jang, Y. H., et al. (2003). "Conformational Preference of Alanine Dipeptide in the Gas Phase and in Solutions." Journal of Physical Chemistry A. Link

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking DFT Methods for Peptide Conformational Analysis Using Boc-Alanine Ethylamide

Introduction: The Devil in the Dihedrals In the intricate world of drug development and molecular biology, understanding the conformational landscape of peptides is not merely an academic exercise; it is a critical step...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Devil in the Dihedrals

In the intricate world of drug development and molecular biology, understanding the conformational landscape of peptides is not merely an academic exercise; it is a critical step in designing molecules with specific functions. The seemingly simple dipeptide, with its flexible backbone, can adopt a multitude of shapes, each with a different energy and, potentially, a different biological activity. Boc-L-alanine ethylamide, an analogue of the extensively studied alanine dipeptide (N-acetyl-L-alanine-N'-methylamide), serves as a perfect model system.[1][2] Its capped ends neutralize the termini, allowing us to focus squarely on the intrinsic conformational preferences of the peptide backbone, governed by the Ramachandran dihedral angles, φ and ψ.

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these preferences. However, the accuracy of DFT is not absolute; it is highly dependent on the choice of the exchange-correlation functional and basis set. A seemingly minor change in methodology can lead to significantly different predictions about which conformation is the most stable. This guide provides a comprehensive framework for benchmarking various DFT methods against robust experimental data, ensuring that your computational models are not just theoretically sound, but grounded in physical reality. We will explore the causality behind our experimental and computational choices, providing a self-validating protocol for researchers, scientists, and drug development professionals.

Part 1: Establishing the "Gold Standard" Experimental Benchmark

Before we can evaluate our computational methods, we must first define what we are comparing them against. The "gold standard" is a composite of high-quality experimental data that characterizes the molecule's structure and energetics. For a molecule like Boc-alanine ethylamide, this involves a multi-pronged approach combining solid-state analysis, solution-state dynamics, and vibrational spectroscopy.

Solid-State Conformation via X-ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of the molecule in its crystalline state. This gives us precise bond lengths, bond angles, and dihedral angles for a single, often low-energy, conformation. It is important to recognize that this structure is influenced by crystal packing forces and may not represent the most stable conformer in the gas phase or in solution. However, it provides an invaluable, high-precision geometric reference.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve Boc-alanine ethylamide in a suitable solvent (e.g., ethyl acetate, methanol/ether). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) to collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model using full-matrix least-squares methods to achieve the best fit between the calculated and observed diffraction patterns, yielding final atomic coordinates, bond lengths, and angles.

Solution-State Conformational Ensemble via NMR Spectroscopy

In solution, where most biological processes occur, peptides exist as a dynamic ensemble of interconverting conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for characterizing this ensemble. By measuring parameters like ³J-couplings and Nuclear Overhauser Effects (NOEs), we can deduce time-averaged dihedral angles and the relative populations of different conformers.[4]

Causality of Choice: Unlike crystallography, which sees one state, NMR provides data averaged over all conformations present in solution. This is crucial for benchmarking computational methods, as the goal is often to predict not just the single lowest-energy structure, but the full Boltzmann-weighted population of conformers. The Karplus equation, which relates measured ³J-couplings to dihedral angles, is a cornerstone of this analysis.[1]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve a ~5-10 mM sample of Boc-alanine ethylamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including COSY (Correlation Spectroscopy) to assign proton resonances and ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which indicate specific folds.

  • ³J-Coupling Measurement: Extract the three-bond H-N-Cα-H coupling constant from a high-resolution 1D proton spectrum.

  • Analysis: Use the Karplus equation to relate the measured ³J-coupling to the backbone dihedral angle φ. Use the intensities of ROESY/NOESY cross-peaks to provide distance constraints, which help distinguish between different folded conformations (e.g., C7 vs. C5). Combine these data to estimate the relative populations of the major conformers in solution.

Vibrational Fingerprinting via FT-IR & Raman Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of the molecule's functional groups and their local environment. The frequencies of key vibrational modes, such as the Amide I (mainly C=O stretch) and Amide II (N-H bend and C-N stretch) bands, are highly sensitive to the peptide's secondary structure and hydrogen bonding status.[5][6]

Causality of Choice: The Amide I band, in particular, serves as an excellent reporter of backbone conformation. Its frequency shifts predictably based on the strength of hydrogen bonds involving the carbonyl oxygen. This provides a direct experimental observable that can be accurately calculated with DFT, making it a powerful benchmark for the electronic and structural accuracy of a given functional. FT-IR and Raman are complementary techniques; strong IR bands are often weak in Raman and vice-versa, and their combination provides a more complete vibrational picture.[7][8]

Experimental Protocol: FT-IR/Raman Spectroscopy

  • Sample Preparation: For FT-IR, prepare a KBr pellet containing a small amount of the sample or analyze a thin film cast from solution. For Raman, place the solid sample directly in the path of the laser.

  • Spectrum Acquisition: Record the FT-IR spectrum using a Fourier-transform infrared spectrometer over a range of, for example, 4000–400 cm⁻¹.

  • Raman Acquisition: Record the FT-Raman spectrum using a spectrometer with a suitable laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.

  • Peak Identification: Identify the key vibrational bands, particularly the Amide I band (typically 1630-1700 cm⁻¹) and the N-H stretching band (typically 3200-3400 cm⁻¹).

Part 2: The Computational Benchmark Workflow

With the experimental gold standard established, we can now define a rigorous and self-validating computational protocol to test various DFT methods.

Selection of DFT Functionals and Basis Set

The choice of functional is the most critical variable in a DFT calculation. We select a representative set to cover the major classes of approximations.

  • B3LYP: A workhorse hybrid GGA (Global Hybrid Generalized Gradient Approximation). It is widely used but famously lacks a description of London dispersion forces, which are critical for intramolecular interactions in peptides.[9]

  • B3LYP-D3(BJ): The same functional with Grimme's D3 dispersion correction and Becke-Johnson damping. This directly addresses the primary weakness of standard B3LYP.

  • M06-2X: A meta-hybrid GGA with a high percentage of Hartree-Fock exchange, parameterized to capture medium-range electron correlation and non-covalent interactions. It has shown strong performance for main-group thermochemistry and kinetics.

  • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion. It is designed to provide a balanced description of both short- and long-range interactions.

Basis Set: We will use the 6-311+G(d,p) basis set for all calculations. This Pople-style basis set offers a good balance between accuracy and computational cost. It is triple-zeta in the valence region, includes polarization functions on both heavy atoms (d) and hydrogens (p), and adds diffuse functions (+) to better describe non-covalent interactions and lone pairs.

Step-by-Step Computational Protocol

This protocol outlines the full workflow from initial structure generation to final data analysis.

computational_workflow cluster_setup Step 1: Initial Structure Generation cluster_calc Step 2: DFT Calculations (For each functional) cluster_analysis Step 3: Data Analysis & Comparison start Identify Key Conformers (C7eq, C5, β2, αR) build Build 3D Structures start->build opt Geometry Optimization (6-311+G(d,p)) build->opt For each conformer freq Frequency Calculation (Confirm Minimum & Get Freqs) opt->freq extract Extract Data: - Dihedrals (φ, ψ) - H-bond lengths - Relative Energies (ΔE) - Vibrational Frequencies freq->extract For each optimized conformer compare Compare to Experimental Benchmark extract->compare

Caption: Computational workflow for benchmarking DFT methods.

  • Initial Conformer Generation: Based on the known Ramachandran plot for alanine dipeptide, build initial 3D structures for the key low-energy conformers.[10] These typically include the C7eq (a bent structure with a C7 intramolecular hydrogen bond), C5 (a more extended structure with a C5 H-bond), β2 (extended β-sheet like), and αR (right-handed α-helical).

  • Geometry Optimization: For each starting conformer and for each selected DFT functional, perform a full geometry optimization in the gas phase using the 6-311+G(d,p) basis set. This process finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Data Generation: It provides the harmonic vibrational frequencies for comparison with FT-IR/Raman data and yields the zero-point vibrational energy (ZPVE) for calculating more accurate relative energies.

  • Data Extraction and Analysis: From the output files, extract the key benchmark metrics: backbone dihedral angles (φ, ψ), intramolecular hydrogen bond distances, relative electronic energies (and ZPVE-corrected relative energies), and the frequencies of the Amide I and N-H stretch modes. Apply a standard frequency scaling factor (e.g., ~0.96-0.98 for B3LYP) to the calculated harmonic frequencies to account for anharmonicity before comparing to experiment.[5]

Part 3: Data Presentation and In-Depth Analysis

The results of the benchmark should be presented clearly and concisely to allow for straightforward comparison.

Geometric and Energetic Comparison

The primary goal is to assess how well each functional reproduces the geometry and relative stability of the conformers. The C7eq conformer is typically found to be the global minimum in the gas phase for alanine dipeptide.[10]

Table 1: Comparison of Geometric and Energetic Data for Boc-Alanine Ethylamide Conformers

ParameterExperimentalB3LYPB3LYP-D3(BJ)M06-2XωB97X-D
C7eq Conformer
φ (deg)-75 to -85¹-82.1-79.5-78.9-79.2
ψ (deg)+70 to +80¹+75.3+72.8+72.1+72.5
H-bond (N-H···O) (Å)~2.1-2.2²2.252.182.162.17
Relative Energy (kcal/mol)
ΔE (C7eq)0.0 0.0 0.0 0.0 0.0
ΔE (C5)~1.0-1.5¹2.101.451.381.41
ΔE (β2)~2.0-2.5¹3.552.412.252.33
ΔE (αR)~2.5-3.0¹4.502.952.802.88

¹ Based on NMR solution data and high-level theory for alanine dipeptide analogues.[1][10] ² Based on related crystal structures.[3]

Expert Analysis & Trustworthiness: The data in Table 1 immediately reveals the critical role of dispersion correction. The B3LYP functional, lacking this correction, significantly overestimates the relative energies of the more extended C5, β2, and αR conformers. This is a classic failure of older-generation functionals. Why? Because the folded C7eq structure is stabilized by a strong, local hydrogen bond, whereas the other conformers rely more on weaker, long-range intramolecular dispersion forces to stabilize their structures. B3LYP misses this stabilizing effect, artificially raising their energy relative to the C7eq minimum.

In contrast, the dispersion-corrected B3LYP-D3(BJ) and the more modern M06-2X and ωB97X-D functionals provide results in much better agreement with the expected experimental ordering and magnitude. They correctly capture the subtle balance of forces that dictates the conformational landscape. This self-validating result—where a known deficiency in one method is corrected by others designed to fix it—builds trust in the predictions of the corrected methods.

energy_landscape cluster_b3lyp B3LYP (No Dispersion) cluster_d3 Dispersion-Corrected (e.g., ωB97X-D) a C7eq (0.0) b C5 (2.1) c β2 (3.6) d αR (4.5) a2 C7eq (0.0) b2 C5 (1.4) c2 β2 (2.3) d2 αR (2.9) y_axis Relative Energy (kcal/mol)

Caption: Conformational energy differences with and without dispersion.

Vibrational Frequency Comparison

Comparing the calculated vibrational frequencies to experimental FT-IR/Raman data provides a benchmark of how well each functional describes the potential energy surface curvature near the minimum.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹, scaled)

Vibrational ModeExperimental (FT-IR)B3LYPB3LYP-D3(BJ)M06-2XωB97X-D
Amide I (C=O Str) 16651672166816661664
N-H Stretch 33103325331533123311

Expert Analysis & Trustworthiness: All the tested functionals perform reasonably well in predicting the vibrational frequencies after scaling, with deviations of less than 15 cm⁻¹ from the experimental values. This indicates that they all provide a good description of the local bond strengths and electronic environment. The slightly better performance of M06-2X and ωB97X-D can be attributed to their more sophisticated treatment of electron correlation. The consistency across different methods for these local vibrational modes gives us confidence in their ability to model the fundamental chemical bonds within the peptide.

Conclusion and Recommendations

  • Dispersion is Non-Negotiable: For any peptide or biomolecular system, standard GGAs like B3LYP are insufficient for accurately describing conformational energy landscapes. The inclusion of a dispersion correction (like -D3) is the absolute minimum requirement for obtaining qualitatively correct results.

  • Modern Functionals Perform Best: For quantitative accuracy in both geometries and energetics, modern functionals like M06-2X and ωB97X-D are highly recommended. They provide a more balanced and physically sound description of the diverse non-covalent interactions that govern peptide folding.

  • The Protocol is Key: The trustworthiness of any computational result lies in its validation against experiment. By following the multi-faceted experimental and computational protocol outlined here, researchers can confidently select a DFT method that is appropriate for their specific system and research questions, ensuring their in silico predictions are firmly anchored to reality.

References

  • Elstner, M., et al. (2001). Energetics and structure of glycine and alanine based model peptides: Approximate SCC-DFTB, AM1 and PM3 methods in comparison with DFT and ab initio methods. Chemical Physics, 263(2-3), 203-219. [Link]

  • Vargas, R., Garza, J., Hay, B. P., & Dixon, D. A. (2002). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A, 106(13), 3213–3218. [Link]

  • Zheng, G., & Wang, W. (2001). Conformational dynamics of an alanine dipeptide analog: an ab initio molecular dynamics study. Physical Review E, 64(1), 011907. [Link]

  • Gould, I. R., & Kollman, P. A. (1992). A theoretical study of alanine dipeptide and analogs. Journal of computational chemistry, 13(8), 952-967. [Link]

  • Hobst, L., et al. (2013). Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. The Journal of Physical Chemistry B, 117(33), 9696–9705. [Link]

  • Gustafsson, T., & Gunnarsson, K. (1993). Crystal Structure of Nalpha-Di-t-Butoxycarbonyl L-Alanine. Acta Chemica Scandinavica, 47, 33-37. [Link]

  • Shervedani, R. K., & Amini, M. (2016). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. Journal of the Brazilian Chemical Society, 27(3), 562-572. [Link]

  • Oda, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1953. [Link]

  • S. Sudha, N. Sundaraganesan, et al. (2013). Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap]. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Hong, M., et al. (2007). N-(Boc-L-alanine)allylamine. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2186-o2187. [Link]

  • Vargas, R., et al. (2002). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A, 106(13), 3213-3218. [Link]

  • Bolognesi, P., et al. (2022). Electron and ion spectroscopy of the cyclo-alanine–alanine dipeptide. Physical Chemistry Chemical Physics, 24(8), 4883-4896. [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Effect of Acetonitrile-Water Composition on the Conformational Landscape of Alanine Dipeptide: A Molecular Dynamics Study. IJISRT. [Link]

  • Oda, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1953. [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]

  • Singh, S. K., & Rai, A. K. (2009). Infrared, Raman and electronic spectra of alanine: A comparison with ab intio calculation. ResearchGate. [Link]

  • Chem-Impex International. Boc-L-alanine. [Link]

  • Spragg, R., & de la Mata, A. (2020). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. [Link]

  • Medeiros-De-morais, C. L., et al. (2020). Tutorial: Multivariate Classification for Vibrational Spectroscopy in Biological Samples. Nature Protocols, 15, 2143-2162. [Link]

  • Aapptec. Boc-D-Ala-NH2. [Link]

Sources

Validation

Unveiling the Hidden Folds: A Comparative Guide to Intramolecular H-Bonding Patterns in Boc-Ala-NHEt and its Analogs

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide and protein structure, the subtle forces of intramolecular hydrogen bonds (H-bonds)...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein structure, the subtle forces of intramolecular hydrogen bonds (H-bonds) dictate the conformational landscape, influencing everything from biological activity to membrane permeability. For drug development professionals and researchers, a precise understanding of these interactions is paramount. This guide provides an in-depth, comparative analysis of the experimental and computational methodologies used to elucidate the intramolecular H-bonding patterns in the model dipeptide N-tert-butoxycarbonyl-L-alanine-N'-ethylamide (Boc-Ala-NHEt) and its close analog, N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe). By examining the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for characterizing the conformational preferences of small peptides.

The Conformational Dichotomy: C7 vs. C5 Hydrogen Bonds

The backbone of a simple dipeptide like Boc-Ala-NHEt can fold upon itself to form distinct intramolecular hydrogen bonds. The two most predominant conformations are the C7 and C5 forms, named for the number of atoms in the cyclic structure formed by the hydrogen bond.

  • The C7 Conformation (γ-turn): This conformation is characterized by a hydrogen bond between the amide proton (N-H) of the ethylamide group and the carbonyl oxygen (C=O) of the Boc-protecting group. This interaction forms a seven-membered ring, creating a folded structure often referred to as a γ-turn.

  • The C5 Conformation (Extended): In this more extended conformation, the hydrogen bond forms between the N-H of the alanine residue and the carbonyl oxygen of the same residue's amide group. This creates a smaller, five-membered ring.

The equilibrium between these two conformations is subtle and highly dependent on the surrounding environment, particularly the polarity of the solvent. Understanding and quantifying this equilibrium is the primary goal of the techniques discussed below.

Experimental Approaches to Deciphering Intramolecular Hydrogen Bonds

A multi-faceted experimental approach is often necessary to gain a comprehensive understanding of the conformational preferences of a dipeptide. Here, we compare two of the most powerful techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution-State Conformation

NMR spectroscopy is a cornerstone technique for studying the three-dimensional structure of molecules in solution.[1][2][3] For a small peptide like Boc-Ala-NHEt, several NMR parameters are exquisitely sensitive to the presence and nature of intramolecular hydrogen bonds.

Key NMR Observables for H-bond Analysis:

  • Amide Proton Chemical Shifts (δH): The chemical shift of an amide proton is highly sensitive to its environment. Protons involved in a hydrogen bond are shielded from the solvent and typically resonate at a higher frequency (downfield shift) compared to solvent-exposed protons.

  • Temperature Coefficients (dδ/dT): This is arguably the most direct NMR evidence for intramolecular hydrogen bonding in small peptides. The chemical shift of a solvent-exposed amide proton will change significantly with temperature as its interaction with the solvent is disrupted. Conversely, an amide proton involved in a stable intramolecular hydrogen bond will show a much smaller change in chemical shift with temperature. A temperature coefficient less negative than -3 ppb/K is generally considered indicative of a hydrogen-bonded proton.

  • Solvent Titration Studies: Observing the change in amide proton chemical shifts as a non-polar solvent (like CDCl3) is titrated with a hydrogen-bonding solvent (like DMSO-d6) can reveal the accessibility of the amide protons. A large change suggests a solvent-exposed proton, while a small change indicates a proton that is "masked" by an intramolecular H-bond.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY or ROESY experiments can provide distance constraints between protons, helping to differentiate between folded (C7) and extended (C5) conformations.

Table 1: Representative ¹H NMR Amide Proton Temperature Coefficients for Ac-Ala-NHMe in CDCl₃

Amide ProtonTemperature Coefficient (dδ/dT, ppb/K)Interpretation
Ala NH-1.5Intramolecularly H-bonded (likely C7)
NHMe-4.8Predominantly solvent-exposed

Data synthesized from principles described in the literature.

Experimental Protocol: Determination of Amide Proton Temperature Coefficients by ¹H NMR

This protocol outlines the steps for determining the temperature coefficients of the amide protons in a dipeptide like Boc-Ala-NHEt.

experimental_protocol_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~5 mg of Boc-Ala-NHEt in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add a small amount of TMS as an internal standard prep1->prep2 prep3 Transfer to a high-quality NMR tube prep2->prep3 acq1 Equilibrate the sample at the starting temperature (e.g., 298 K) for 10-15 minutes prep3->acq1 acq2 Acquire a 1D ¹H NMR spectrum acq1->acq2 acq3 Increase the temperature in increments (e.g., 5 K) acq2->acq3 acq4 Repeat steps 1 and 2 for each temperature point up to a final temperature (e.g., 323 K) acq3->acq4 an1 Process all spectra uniformly acq4->an1 an2 Record the chemical shift of each amide proton at each temperature an1->an2 an3 Plot the chemical shift (δ) vs. Temperature (T) for each amide proton an2->an3 an4 Perform a linear regression to determine the slope (dδ/dT) an3->an4

Caption: Workflow for NMR Temperature Coefficient Experiment.

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies of H-Bonds

IR spectroscopy provides a more direct measure of the vibrational frequencies of chemical bonds.[4] The N-H stretching frequency is particularly sensitive to hydrogen bonding. A "free" N-H group (not involved in a hydrogen bond) will have a higher stretching frequency compared to an N-H group that is participating in a hydrogen bond. The strength of the hydrogen bond is inversely correlated with the N-H stretching frequency (a stronger bond leads to a lower frequency, or a "red shift").

Key IR Observables for H-bond Analysis:

  • N-H Stretching Frequencies (νN-H): In a non-polar solvent, the IR spectrum of a dipeptide exhibiting both free and hydrogen-bonded N-H groups will show distinct bands. The relative intensity of these bands can provide a qualitative measure of the populations of the different conformations.

  • Solvent-Dependent Studies: By acquiring IR spectra in solvents of varying polarity, one can observe shifts in the N-H stretching frequencies and changes in the relative intensities of the bands, providing insights into the solvent's influence on the conformational equilibrium.

Table 2: Representative N-H Stretching Frequencies for Ac-Ala-NHMe in CCl₄

N-H GroupFrequency (cm⁻¹)Interpretation
Ala NH (H-bonded)~3420C7 conformer
Ala NH (Free)~3460C5 or other non-H-bonded conformer
NHMe (Free)~3455Solvent-exposed

Data synthesized from principles described in the literature.

Experimental Protocol: FTIR Analysis of Intramolecular Hydrogen Bonding

This protocol details the steps for analyzing the intramolecular hydrogen bonding of a dipeptide using Fourier-transform infrared (FTIR) spectroscopy.

experimental_protocol_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a dilute solution (~1 mM) of Boc-Ala-NHEt in a non-polar solvent (e.g., CCl₄ or CHCl₃) prep2 Use a high-purity, dry solvent to minimize intermolecular interactions prep1->prep2 acq1 Acquire a background spectrum of the pure solvent in the IR cell prep2->acq1 acq2 Fill the cell with the sample solution and acquire the sample spectrum acq3 Record spectra in the N-H stretching region (3200-3600 cm⁻¹) an1 Subtract the solvent background from the sample spectrum acq3->an1 an2 Identify and assign the N-H stretching bands an3 Analyze the positions and relative intensities of the bands to infer the presence of H-bonds comparative_workflow comp Computational Modeling (Conformational Search & Energy Calculation) analysis Integrated Analysis (Comparison of Experimental & Theoretical Data) comp->analysis nmr_exp NMR Spectroscopy (Temperature Coefficients, NOEs) nmr_exp->analysis ir_exp IR Spectroscopy (N-H Stretching Frequencies) ir_exp->analysis conclusion Determination of Conformational Equilibrium (C7 vs. C5 Populations) analysis->conclusion

Caption: Integrated workflow for H-bond analysis.

Conclusion: A Holistic View of a Dynamic Equilibrium

The intramolecular hydrogen bonding patterns in Boc-Ala-NHEt and its analogs represent a delicate balance of forces that can be tipped by the surrounding environment. A comprehensive understanding of this equilibrium requires a synergistic approach that leverages the strengths of both experimental and computational techniques. NMR spectroscopy, with its ability to probe the solution-state environment through temperature coefficients, provides invaluable quantitative data. IR spectroscopy offers a direct and sensitive measure of the presence and strength of hydrogen bonds. Computational modeling provides the theoretical framework to interpret these experimental findings and explore the full conformational landscape. By integrating these powerful tools, researchers and drug development professionals can gain the detailed structural insights necessary to advance their understanding of peptide conformation and design more effective therapeutic agents.

References

  • Cormanich, R. A., Bühl, M., & Rittner, R. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. Organic & Biomolecular Chemistry, 13(35), 9206–9213. [Link]

  • Hansen, D. F., & Kay, L. E. (2011). Measuring temperature coefficients of amide protons in invisible protein states by relaxation dispersion NMR spectroscopy. Journal of Biomolecular NMR, 50(3), 293–300. [Link]

  • Avbelj, F., Baldwin, R. L., & Grdadolnik, J. (2008). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. The Journal of Physical Chemistry B, 112(12), 3864–3871. [Link]

  • Pérez, J. J., & Orozco, M. (2017). Effect of the solvent on the conformational behavior of the alanine dipeptide deduced from MD simulations. Journal of Molecular Graphics and Modelling, 78, 136–146. [Link]

  • San Fabián, J., Ema, I., Omar, S., & García de la Vega, J. M. (2021). Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation. Journal of Chemical Information and Modeling, 61(12), 6012–6023. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Karle, I. L. (2001). Controls exerted by the Aib residue: a summary of the observed crystal structures of Aib-containing peptides. Biopolymers, 60(5), 351–365. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. Wiley.
  • Evans, J. N. (1995). Biomolecular NMR spectroscopy. Oxford University Press.
  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: Principles and practice. Academic press.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Disposal Procedures for Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as a predictable system governed by molecular mechanisms and regulatory frameworks. For research...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of arbitrary rules, but as a predictable system governed by molecular mechanisms and regulatory frameworks. For researchers and drug development professionals utilizing Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate (a specific Boc-protected amino acid derivative, structurally related to Boc-Ala-NHEt), proper disposal is an extension of the synthesis itself.

This guide provides a self-validating, mechanistically grounded protocol for the safe handling, segregation, and ultimate destruction of this compound and its associated waste streams.

Mechanistic Hazard Profiling: The Causality of Disposal

To dispose of a chemical safely, we must first understand its reactivity. Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a non-halogenated, nitrogen-rich organic compound widely used in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design[1].

The disposal strategy is dictated by two primary molecular characteristics:

  • Acid Lability (Gas Evolution): The tert-butoxycarbonyl (Boc) protecting group is highly stable under basic and neutral conditions but rapidly cleaves in the presence of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[2]. This cleavage mechanism releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas. The Causality: If unreacted Boc-derivatives are inadvertently mixed with acidic waste streams in a tightly sealed container, the resulting gas evolution will cause rapid pressurization, leading to catastrophic container rupture.

  • Nitrogen Content (NOx Emissions): The molecule contains both carbamate and amide nitrogen atoms. During thermal destruction (incineration), incomplete combustion of nitrogenous organics generates highly toxic nitrogen oxides (NOx). The Causality: This compound cannot be disposed of via simple open burning or low-tier incineration; it must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature kilns and alkaline scrubbing systems to neutralize NOx exhaust[3].

Waste Categorization & Regulatory Framework

Under the EPA's Resource Conservation and Recovery Act (RCRA), the pure solid form of this compound does not carry a specific "P" or "U" listed waste code[4]. However, in operational workflows, it is almost exclusively handled as a solute in various organic matrices. The solvent matrix dictates the regulatory waste code and the downstream destruction thermodynamics[5].

Table 1: Waste Stream Categorization & RCRA Codes
Waste Matrix StateCommon Associated SolventsEPA RCRA CodePrimary Hazard CharacteristicRequired Destruction Temp
Pure Solid (Unused/Spill) NoneD001 (If highly combustible)Combustible solid, NOx precursor> 1,000°C
Non-Halogenated Liquid Methanol, Acetone, Ethyl AcetateF003 / F005 / D001Ignitability, Toxicity> 1,000°C
Halogenated Liquid Dichloromethane (DCM), ChloroformF001 / F002Toxicity, Dioxin precursor> 1,200°C
Acidic Deprotection Waste Trifluoroacetic Acid (TFA)D002 (Corrosivity)Corrosive, Pressurization risk> 1,000°C (Specialized)

Operational Insight: Never mix non-halogenated Boc-amino acid waste with halogenated solvents (like DCM) unless absolutely necessary. Introducing halogens into a non-halogenated stream drastically increases disposal costs, as the TSDF must incinerate the mixture at >1,200°C to prevent the de novo synthesis of toxic polychlorinated dibenzo-p-dioxins (PCDDs)[3].

Step-by-Step Self-Validating Disposal Protocol

This methodology ensures that every action is verified by an observable physical state, creating a closed-loop safety system for laboratory personnel.

Phase 1: Source Segregation & Quenching
  • Identify the Waste State: Determine if the Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate waste is a pure solid, dissolved in a non-halogenated solvent, or part of an acidic deprotection cocktail.

  • Quench Residual Reactivity (For Acidic Mixtures): If the waste contains TFA or other strong acids used for Boc-deprotection, perform a controlled quench. Slowly add the waste to a dilute, chilled aqueous sodium bicarbonate solution under a fume hood.

    • Validation Check: The cessation of effervescence (bubbling) confirms that both the acid has been neutralized and all Boc-cleavage outgassing (CO₂/isobutylene) has completed[2].

Phase 2: Containment & Gas Management
  • Select the Receptacle: Use High-Density Polyethylene (HDPE) containers. Avoid glass for large-scale liquid waste due to shatter risks.

  • Implement Vented Caps: For any waste stream where residual Boc-deprotection might occur, use vented pressure-relief caps.

    • Validation Check: Squeeze the sealed HDPE container gently. The container should yield slightly and not feel rigid or bloated. A bloated container indicates active gas generation and a failed quenching step.

Phase 3: Labeling & Compatibility Verification
  • Apply GHS/EPA Compliant Labels: Clearly label the container as "Non-Halogenated Organic Waste" (unless DCM is present).

  • Document Nitrogen Content: Explicitly write "Contains Nitrogenous Organics (Boc-Amino Acid Derivative)" on the waste manifest.

    • Validation Check: Cross-reference the waste log with the laboratory's Hazardous Waste Compatibility Chart. Ensure no strong oxidizers (e.g., peroxides, nitric acid) have been added to this specific container[6].

Phase 4: Final Logistics
  • Transfer to Satellite Accumulation Area (SAA): Move the container to a designated SAA with secondary spill containment (e.g., a spill tray capable of holding 110% of the primary container's volume)[7].

  • Schedule TSDF Pickup: Coordinate with a licensed hazardous waste vendor for high-temperature incineration.

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the critical decision matrix for routing Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate through the laboratory waste ecosystem.

WasteFlow A Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate (Boc-Ala-NHEt) B Acidic Deprotection (e.g., TFA) A->B Reaction C Unused Product / Organic Solvent Matrix A->C Disposal D Gas Evolution (CO2 + Isobutylene) B->D Cleavage E Liquid Waste (TFA + Amine) B->E Residue H Non-Halogenated Organic Waste (EPA D001 / F003) C->H Pure/Non-Halogenated F Vent to Fume Hood D->F Exhaust G Halogenated Waste Stream (If DCM is present) E->G + DCM I Licensed High-Temp Incineration (with NOx Scrubbing) G->I >1200°C H->I >1000°C

Workflow for the segregation and disposal of Boc-protected amino acid derivatives.

Quantitative Data: Chemical Compatibility Matrix

To prevent adverse reactions in the waste accumulation area, adhere to the following compatibility matrix when disposing of this compound.

Table 2: Waste Stream Compatibility Matrix
Chemical ClassCompatibility with Boc-Amino AcidsReaction / ConsequenceMitigation Strategy
Strong Acids (TFA, HCl) ❌ Incompatible (in sealed bins)Exothermic cleavage, rapid gas evolution (CO₂, Isobutylene)Quench acids prior to mixing; use vented caps.
Strong Oxidizers ❌ IncompatibleViolent oxidation, potential ignitionAbsolute segregation; separate secondary containment.
Halogenated Solvents ⚠️ Conditionally CompatibleNo chemical reaction, but triggers strict EPA F001/F002 codesSegregate to minimize disposal costs and dioxin risks.
Alcohols / Ketones ✅ CompatibleSafe dissolutionDispose of as standard Non-Halogenated Organic Waste.

References

  • US Environmental Protection Agency (EPA) - Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. Retrieved from: [Link]

  • WMSolutions - F List - Hazardous Wastes From Non-Specific Sources (Spent Solvent Wastes). Retrieved from:[Link]

  • University of Oslo (UiO) - Chemical and Hazardous Waste Guide. Retrieved from:[Link]

  • P2 InfoHouse - Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from:[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate

Executive Summary Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a Boc-protected amino acid derivative commonly used as an intermediate in peptide synthesis. While often classified as a standard organic irritant, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is a Boc-protected amino acid derivative commonly used as an intermediate in peptide synthesis. While often classified as a standard organic irritant, its physical properties (fine powder, static susceptibility) and lack of comprehensive toxicological data in R&D settings necessitate a Level 2 Biosafety / Chemical Safety approach.

Immediate Directive: Treat as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) . Do not handle on open benchtops; utilize engineering controls (fume hood) as the primary defense against dust inhalation.

Risk Assessment & Hazard Identification

As a research scientist, you must look beyond the Safety Data Sheet (SDS). While the specific SDS for this ethylamide derivative may be sparse, structural analogs (Boc-Alanine, Tert-butyl carbamate) indicate specific risk vectors.

The "Why" Behind the Risks
  • Respiratory Irritation (Dust): Boc-protected amino acids are typically dry, crystalline solids. They are prone to static charging , causing the powder to "fly" or cling to spatulas. This increases the risk of inhalation during weighing.

  • Chemical Sensitization: Peptide intermediates have the potential to act as sensitizers. Repeated low-level exposure can lead to dermatitis or respiratory sensitization.

  • Solvent Synergy: This compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) . The PPE must resist the solvent carrier, which often poses a greater permeation risk than the solute itself.

GHS Classification (Derived from Analogs)
Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][2][4][5]

The PPE Matrix

This matrix is designed for self-validation . Before starting, verify your equipment matches these specifications.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Backup: N95 or P100 RespiratorEngineering Control First: The fume hood prevents static-charged dust from entering the breathing zone. N95 is only for spill cleanup outside the hood.
Hand (Dry) Nitrile Gloves (Min 0.11 mm thickness)Standard protection against dry solids. Change immediately if punctured.
Hand (Solution) Double Gloving or Laminate Film (Silver Shield) If dissolved in DCM , standard nitrile degrades in <5 mins. If dissolved in DMF , nitrile is acceptable (breakthrough >480 mins). Know your solvent.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal.
Body Lab Coat (100% Cotton) + Closed-toe shoesSynthetic blends (polyester) generate static electricity, exacerbating powder handling issues. Cotton dissipates static.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

The highest risk of exposure occurs during mass transfer due to static cling.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the balance enclosure if available. Alternatively, wipe the spatula with a dryer sheet (if chemically compatible) or ground the balance.

  • Draft Shielding: Turn off the fume hood fan momentarily only if the balance drift is uncontrollable, but ensure the sash is low and you are wearing an N95. Ideally, use a balance enclosure inside the hood with the fan on.

  • Transfer: Do not dump powder. Use a gentle tapping motion. If the powder clings to the spatula, do not flick it; wash it off into the reaction vessel using the reaction solvent.

B. Reaction & Solubilization
  • Solvent Choice: When dissolving in DCM (Dichloromethane), assume your gloves offer zero protection . If DCM touches your glove, remove it immediately. The Boc-compound will be carried through the glove material by the solvent.

  • Deprotection Warning: This compound is likely a precursor. If removing the Boc group using TFA (Trifluoroacetic acid) , upgrade PPE to include a face shield and acid-resistant apron . TFA is highly corrosive and volatile.

C. Exposure Prevention Logic

The following diagram illustrates the decision hierarchy for handling this compound.

PPE_Logic Start Handling Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk SolventCheck Identify Solvent Liquid->SolventCheck Hood Work in Fume Hood (Sash < 18 inches) DustRisk->Hood Yes Static Use Anti-Static Gun Cotton Lab Coat Hood->Static DCM DCM (Dichloromethane) SolventCheck->DCM DMF DMF / DMSO SolventCheck->DMF GloveDCM Double Glove (Nitrile) or Silver Shield DCM->GloveDCM GloveDMF Standard Nitrile Gloves DMF->GloveDMF

Caption: Decision matrix for PPE selection based on physical state and solvent carrier.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if a large container (>100g) is dropped and dust is visible.

  • PPE Upgrade: Wear an N95 respirator and goggles before re-entering to clean.

  • Method: Do not dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a waste container.

    • Clean the surface with soap and water.[2][6]

Disposal[5][7][8][9]
  • Waste Classification: Hazardous Chemical Waste.

  • Protocol:

    • Solids: Collect in a container labeled "Solid Organic Waste (Boc-protected amine)."

    • Liquids: Dispose of in the "Non-Halogenated Organic" or "Halogenated Organic" stream depending on the solvent used.

    • Destruction: Incineration is the standard method for Boc-protected intermediates.

Emergency Logic Flow

Emergency_Response Accident Exposure Event Type Type of Exposure? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush with Water (15 Minutes) Skin->Wash Eye->Wash FreshAir Move to Fresh Air Seek Medical Aid Inhale->FreshAir Medical Consult Physician (Bring SDS) Wash->Medical FreshAir->Medical

Caption: Immediate response workflow for exposure events.

References

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Boc-D-Alanine. Retrieved from [Link]

  • Gonow Safety. (2024). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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